molecular formula C28H28O7P2 B132407 Tetrabenzyl pyrophosphate CAS No. 990-91-0

Tetrabenzyl pyrophosphate

Cat. No.: B132407
CAS No.: 990-91-0
M. Wt: 538.5 g/mol
InChI Key: NSBNXCZCLRBQTA-UHFFFAOYSA-N
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Description

Tetrabenzyl pyrophosphate, also known as this compound, is a useful research compound. Its molecular formula is C28H28O7P2 and its molecular weight is 538.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzyl bis(phenylmethoxy)phosphoryl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O7P2/c29-36(31-21-25-13-5-1-6-14-25,32-22-26-15-7-2-8-16-26)35-37(30,33-23-27-17-9-3-10-18-27)34-24-28-19-11-4-12-20-28/h1-20H,21-24H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBNXCZCLRBQTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)OP(=O)(OCC3=CC=CC=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340276
Record name Tetrabenzyl pyrophosphate
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Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

990-91-0
Record name P,P,P′,P′-Tetrakis(phenylmethyl) (diphosphate)
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Record name Tetrabenzyl pyrophosphate
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Record name tetrabenzyl diphosphate
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Foundational & Exploratory

Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Key Phosphorylating Agent

Tetrabenzyl pyrophosphate (TBPP) is a versatile and widely utilized organophosphorus reagent, primarily recognized for its role as a powerful phosphorylating agent in complex organic synthesis. Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a critical intermediate in the production of various active pharmaceutical ingredients (APIs) and prodrugs. This technical guide provides a detailed overview of TBPP, including its chemical and physical properties, synthesis protocols, and key applications in drug development.

Core Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[1][2] Its stability and reactivity make it an effective reagent for introducing phosphate (B84403) moieties into organic molecules.

PropertyValueSource(s)
Molecular Formula C₂₈H₂₈O₇P₂[1][3]
Molecular Weight 538.47 g/mol [1][3][4]
CAS Number 990-91-0[1][3][4]
Appearance White powder[1]
Melting Point 63-66 °C[2][4][5]
Solubility Slightly soluble in water[5][6]
Storage Temperature -20°C[4]
Synonyms Pyrophosphoric acid tetrabenzyl ester, Tetrabenzyl diphosphate[1][4]

Synthesis of this compound

The preparation of this compound is most commonly achieved through the dehydration-mediated condensation of two molecules of dibenzyl phosphate.[7] This method is favored for its efficiency and scalability.

Experimental Protocol: Synthesis via Dicyclohexylcarbodiimide (B1669883) (DCC) Coupling

This protocol is a modification of an earlier synthesis by Todd and has been adapted for multi-kilogram preparations.[8]

Materials:

  • Dibenzyl phosphate (DBP)

  • Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Isopropyl Acetate (B1210297)

  • Heptane

  • Nitrogen gas

  • Filtration apparatus

  • Reaction vessel with stirring and temperature control

Procedure:

  • Reaction Setup: A reaction vessel is charged with dibenzyl phosphate and anhydrous isopropyl acetate. The mixture is stirred to dissolve the solid. Although dibenzyl phosphate may not be completely soluble, it is sufficiently soluble for the reaction to proceed.[8]

  • Reagent Addition: A solution of dicyclohexylcarbodiimide (DCC) in isopropyl acetate is added to the dibenzyl phosphate solution over 10-20 minutes. The reaction is exothermic and should be maintained at or below room temperature.[8]

  • Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 90 minutes, at which point a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) will have formed.[8]

  • Filtration: The reaction mixture is filtered to remove the DCU precipitate. The filter cake is washed with additional isopropyl acetate.[8]

  • Crystallization and Isolation: Heptane is slowly added to the filtrate with stirring to induce crystallization of the this compound. The mixture is cooled to 3 ± 3 °C and aged for 1 hour.[5]

  • Drying: The resulting slurry is filtered, and the filter cake is washed with a mixture of isopropyl acetate and heptane. The product is then dried under vacuum with nitrogen protection at room temperature to yield this compound as a white crystalline solid.[5]

Safety Precautions:

  • DCC is a strong sensitizer (B1316253) and is readily absorbed through the skin. It can cause allergic skin reactions and is destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[8]

  • Due to the exothermic nature of the reaction, all operating temperatures should be carefully controlled and kept at or below room temperature.[8]

Applications in Drug Development and Organic Synthesis

This compound's primary utility lies in its ability to act as a mild and effective phosphorylating agent for a wide variety of substrates, particularly amines and alcohols.[9] The resulting dibenzyl phosphoryl moiety can be readily debenzylated to afford the final phosphate-containing molecule.[8]

Key Therapeutic Areas and Examples:
  • Antiemetics: TBPP is a crucial intermediate in the synthesis of fosaprepitant, a neurokinin-1 (NK1) receptor antagonist used to manage chemotherapy-induced nausea and vomiting (CINV).[10][11] Fosaprepitant is a prodrug of aprepitant.[7]

  • Antitumor Agents: The compound is utilized in the development of novel anti-tumor agents, where the introduction of a phosphate group can improve the pharmacological properties of the drug candidate.[2][8]

  • Prodrug Synthesis: TBPP is instrumental in preparing prodrugs to enhance bioavailability, allowing for injectable formulations of drugs used in the treatment of viruses and cancer.[9]

  • Other Therapeutic Targets: It has been employed in the synthesis of a broad range of biologically active molecules, including:

    • Tachykinin receptor antagonists[8]

    • Angiotensin II antagonists[8]

    • HIV protease inhibitors[8]

    • SH2 domain inhibitors[8]

    • Antifungal agents[8]

Logical Workflow for TBPP in Prodrug Synthesis

The following diagram illustrates the general workflow for the application of this compound in the synthesis of a phosphate prodrug.

G cluster_0 Synthesis of this compound (TBPP) cluster_1 Phosphorylation of Active Drug Molecule cluster_2 Final Prodrug Synthesis DBP Dibenzyl Phosphate (DBP) TBPP This compound (TBPP) DBP->TBPP Condensation DCC Dehydrating Agent (e.g., DCC) DCC->TBPP TBPP_reagent TBPP Drug Active Drug Molecule (with -OH or -NH2) Phosphorylated_Intermediate Dibenzyl Phosphorylated Drug Drug->Phosphorylated_Intermediate Phosphorylation TBPP_reagent->Phosphorylated_Intermediate PI Dibenzyl Phosphorylated Drug Prodrug Phosphate Prodrug PI->Prodrug Debenzylation

Caption: Workflow of TBPP in prodrug synthesis.

Non-Pharmaceutical Applications

While its primary role is in pharmaceutical synthesis, this compound also finds utility in other industrial applications due to its chemical properties. It has been explored as a:

  • Flame Retardant: To enhance the fire safety of materials like plastics and textiles.[1]

  • Plasticizer: To improve the flexibility and durability of polymers.[1]

  • Lubricant Additive: To reduce friction and wear in machinery.[1]

Conclusion

This compound is a cornerstone reagent in modern organic and medicinal chemistry. Its ability to efficiently introduce phosphate groups into complex molecules has made it an indispensable tool in the development of a wide array of pharmaceuticals, most notably in the creation of prodrugs that offer improved bioavailability and therapeutic efficacy. For researchers and professionals in drug development, a thorough understanding of TBPP's properties, synthesis, and applications is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

The Genesis of a Key Phosphorylating Agent: A Technical History of Tetrabenzyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A cornerstone reagent in modern synthetic chemistry, tetrabenzyl pyrophosphate (TBPP), has played a pivotal role in the development of a wide array of biologically active molecules, from pharmaceuticals to molecular probes. This in-depth technical guide explores the discovery and history of this essential compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, synthesis, and application. While not a direct modulator of cellular signaling, its importance lies in its utility as a powerful phosphorylating agent, enabling the synthesis of compounds that do interact with critical biological pathways.

Discovery and Early Synthesis

The mid-20th century saw significant advancements in the understanding of biological phosphorylation and the structure of nucleotides. This spurred the need for effective laboratory methods to create phosphate (B84403) and pyrophosphate linkages. It was in this context that this compound emerged as a valuable synthetic tool.

Initial pioneering work by H. S. Mason and Sir Alexander R. Todd in 1951 described the formation of this compound from dibenzyl hydrogen phosphate. Their method involved the reaction with various acyl chlorides. This research laid the groundwork for the controlled synthesis of pyrophosphates in the laboratory.

A significant breakthrough came in 1953 when H. G. Khorana and Todd introduced a more efficient and milder method for the synthesis of symmetrical pyrophosphates, including this compound.[1][2][3][4] Their approach utilized carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the condensation of two molecules of a phosphate monoester. This carbodiimide-mediated coupling proved to be a robust and high-yielding reaction, becoming a standard procedure in organic synthesis.[1]

Key Synthetic Methodologies: A Comparative Overview

Over the years, several methods for the preparation of this compound have been reported. The two foundational methods, along with a modern refined procedure, are detailed below.

The Acyl Chloride Method (Mason and Todd, 1951)

This early method demonstrated the feasibility of forming the pyrophosphate bond using acyl chlorides as activating agents. The reaction proceeds by the activation of dibenzyl hydrogen phosphate with an acyl chloride, followed by reaction with a second molecule of the phosphate.

The Carbodiimide Method (Khorana and Todd, 1953)

This method represents a significant improvement in terms of yield and reaction conditions. Dicyclohexylcarbodiimide (DCC) activates the phosphate group, facilitating nucleophilic attack by a second phosphate molecule to form the pyrophosphate bond. The insoluble dicyclohexylurea (DCU) byproduct is easily removed by filtration, simplifying purification.[5]

Modern Optimized Procedure (Organic Syntheses)

Current-day preparations of this compound often employ a modified version of the Khorana and Todd method. A detailed protocol published in Organic Syntheses provides a reliable and scalable procedure.[5][6] This method utilizes isopropyl acetate (B1210297) as a solvent and carefully controls the reaction temperature to ensure high purity and yield.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data from the historical and modern synthetic protocols for this compound.

ParameterMason & Todd (1951) - Acyl Chloride MethodKhorana & Todd (1953) - Carbodiimide MethodOrganic Syntheses Procedure
Starting Material Dibenzyl hydrogen phosphateDibenzyl hydrogen phosphateDibenzyl hydrogen phosphate
Reagent Acyl Chloride (e.g., Thionyl chloride)Dicyclohexylcarbodiimide (DCC)Dicyclohexylcarbodiimide (DCC)
Solvent Benzene (B151609)Benzene or other inert solventsIsopropyl acetate
Temperature Room TemperatureRoom Temperature3 ± 3°C
Reaction Time Not specified in detailRapid ("almost instantaneous")~90 minutes
Yield Not specified in detailExcellent ("well-nigh quantitative")88-96%
Byproduct Varies with acyl chlorideDicyclohexylurea (DCU)Dicyclohexylurea (DCU)

Experimental Protocols

Khorana and Todd (1953) Synthesis using Dicyclohexylcarbodiimide
  • Reactants: Dibenzyl hydrogen phosphate (2 molar equivalents), Dicyclohexylcarbodiimide (1 molar equivalent).

  • Solvent: Anhydrous benzene.

  • Procedure: A solution of dicyclohexylcarbodiimide in benzene is added to a solution of dibenzyl hydrogen phosphate in benzene at room temperature. The reaction is exothermic, and dicyclohexylurea precipitates almost immediately. After a short period, the mixture is filtered to remove the urea. The filtrate is then evaporated to dryness, and the residual this compound is purified by recrystallization.

Modified Organic Syntheses Procedure
  • Reactants: Dibenzyl phosphate (54.8 mmol), 1,3-Dicyclohexylcarbodiimide (28.2 mmol).

  • Solvent: Isopropyl acetate (60 mL), Heptane.

  • Procedure:

    • A slurry of dibenzyl phosphate in isopropyl acetate is cooled to 3 ± 3°C.

    • A solution of DCC in isopropyl acetate is added slowly, maintaining the temperature at 3 ± 3°C.

    • The resulting slurry containing precipitated 1,3-dicyclohexylurea (B42979) (DCU) is stirred.

    • The DCU is removed by filtration, and the cake is washed with isopropyl acetate.

    • The combined filtrate and washes are concentrated in vacuo.

    • Heptane is added to the concentrate to precipitate the product.

    • The slurry is cooled and stirred, and the crystalline this compound is collected by filtration and dried.[5]

Role in Synthetic Chemistry and Drug Development

This compound is not known to have direct biological activity or be involved in cellular signaling pathways. Its significance lies in its role as a versatile phosphorylating agent. The benzyl (B1604629) protecting groups can be readily removed by hydrogenolysis, providing a clean method for the introduction of a phosphate or pyrophosphate moiety into a target molecule.

This reactivity has been harnessed in the synthesis of a wide range of biologically important molecules, including:

  • Prodrugs: Introduction of a phosphate group can improve the solubility and bioavailability of a drug. This compound is a key reagent in the synthesis of fosaprepitant, an antiemetic medication.

  • Enzyme Inhibitors: Many enzymatic processes involve phosphate groups, and synthetic phosphorylated molecules can act as potent and specific inhibitors.

  • Nucleotide Analogs: The synthesis of modified nucleotides for research and therapeutic applications often relies on efficient phosphorylation methods.

  • Antitumor and Antifungal Agents: The development of novel therapeutic agents targeting various diseases has been facilitated by the use of this compound.[6]

Visualizing the Synthetic and Functional Context

The following diagrams illustrate the key synthetic pathway for this compound and its conceptual role in drug development.

Khorana_Todd_Synthesis DBP1 Dibenzyl Hydrogen Phosphate intermediate DBP1->intermediate DBP2 Dibenzyl Hydrogen Phosphate DCC Dicyclohexyl- carbodiimide (DCC) DCC->intermediate + TBPP Tetrabenzyl Pyrophosphate DCU Dicyclohexylurea (DCU) intermediate->TBPP Condensation intermediate->DCU

Caption: The Khorana and Todd synthesis of this compound.

TBPP_in_Drug_Synthesis cluster_synthesis Chemical Synthesis cluster_activation Biological System TBPP Tetrabenzyl Pyrophosphate Phosphorylated_Intermediate Phosphorylated Intermediate TBPP->Phosphorylated_Intermediate Phosphorylation Drug_Precursor Drug Precursor (e.g., with -OH group) Drug_Precursor->Phosphorylated_Intermediate Active_Drug Active Drug (Phosphate) Phosphorylated_Intermediate->Active_Drug Deprotection (e.g., Hydrogenolysis) Signaling_Pathway Cellular Signaling Pathway Active_Drug->Signaling_Pathway Modulates Biological_Effect Biological Effect (e.g., Inhibition) Signaling_Pathway->Biological_Effect

Caption: Conceptual workflow of TBPP in prodrug synthesis and action.

References

Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Tetrabenzyl pyrophosphate (TBPP) is a versatile organophosphorus reagent widely utilized in organic synthesis, particularly within the pharmaceutical industry. Its primary function is as a mild and effective phosphorylating agent for a variety of substrates, including alcohols and amines. This technical guide provides an in-depth overview of the chemical properties, synthesis, stability, and applications of this compound, with a focus on its relevance to drug development professionals.

Core Chemical and Physical Properties

This compound is a white crystalline solid under standard conditions.[1] Its key physical and chemical properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
Synonyms Pyrophosphoric acid tetrabenzyl ester, Tetrabenzyl diphosphate[2][3]
CAS Number 990-91-0[2]
Molecular Formula C₂₈H₂₈O₇P₂[2][4]
Molecular Weight 538.47 g/mol [2][4]
Appearance White powder or crystalline solid[1][2]
Melting Point 58 - 66 °C; reported as 63-66 °C and 59-60°C in some sources[2][5][6]
Boiling Point 601.6±55.0 °C (Predicted)[1]
Solubility Slightly soluble in water; soluble in acetone (B3395972) and chloroform (B151607) (slightly); solubility in isopropyl acetate (B1210297) is ~676 mg/g at 25°C.[1][5][6][7]
Purity ≥ 97% (HPLC), ≥ 98% (HPLC)[2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopic DataValues
¹H NMR (250 MHz, CDCl₃) δ: 5.10-5.13 (m, 8 H), 7.33 (s, 20 H)[6]
¹³C NMR (100 MHz, CDCl₃) δ: 70.3 (t, 4 C, J = 3), 127.9 (s, 8 C), 128.4 (s, 8 C), 128.6 (s, 4 C), 134.8 (t, 4 C, J = 4)[6]
³¹P NMR (162 MHz, CDCl₃) δ: -12.3 (s, 2 P)[6]
IR (CHCl₃) cm⁻¹ 3012, 1498, 1456, 1381, 1292, 1021, 956[6]
Mass Spectrometry (ES+) m/z (rel intensity) 561 (100, M + Na)⁺, 539 (50, M + H)⁺[6]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation of two molecules of dibenzyl phosphate (B84403). A widely cited and robust method involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Experimental Protocol: Synthesis of this compound from Dibenzyl Phosphate

This protocol is adapted from a procedure published in Organic Syntheses.[6]

Materials:

  • Dibenzyl phosphate

  • Isopropyl acetate

  • 1,3-Dicyclohexylcarbodiimide (DCC)

  • Heptane

Procedure:

  • A solution of dibenzyl phosphate in isopropyl acetate is prepared. It is important to note that dibenzyl phosphate is not completely soluble, but is sufficiently soluble for the reaction to proceed.[6]

  • The solution is cooled to a temperature of 3 ± 3°C.[6]

  • A solution of DCC in isopropyl acetate is added to the cooled dibenzyl phosphate solution. The addition should be controlled to maintain the reaction temperature.[6]

  • The reaction mixture forms a slurry as 1,3-dicyclohexylurea (B42979) (DCU), a byproduct, precipitates as a white solid.[6]

  • The reaction is monitored by HPLC and is typically complete within 90 minutes.[6]

  • The cold slurry is filtered to remove the DCU. The filter cake is washed with isopropyl acetate.[6]

  • Heptane is slowly added to the filtrate to induce precipitation of the this compound.[5]

  • The mixture is cooled to 3 ± 3 °C and aged for 1 hour.[5]

  • The resulting slurry is filtered, and the filter cake is washed with a mixture of isopropyl acetate and heptane.[5]

  • The product is dried under vacuum to yield this compound as a white crystalline solid.[5]

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product DBP Dibenzyl Phosphate Cooling Cool to 3 ± 3°C DBP->Cooling DCC DCC Addition Controlled Addition of DCC Solution DCC->Addition Solvent Isopropyl Acetate Solvent->DBP Solvent->DCC Cooling->Addition Reaction_Mix Reaction Slurry Formation (TBPP in solution, DCU precipitates) Addition->Reaction_Mix Filtration1 Filter to Remove DCU Reaction_Mix->Filtration1 Precipitation Add Heptane to Filtrate Filtration1->Precipitation Cooling2 Cool to 3 ± 3°C & Age Precipitation->Cooling2 Filtration2 Filter to Isolate Product Cooling2->Filtration2 Drying Dry Under Vacuum Filtration2->Drying TBPP This compound Drying->TBPP

Synthesis workflow for this compound.

Stability and Handling

This compound should be handled with care due to its hazardous nature. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][7]

Storage:

  • Store in a freezer at -10°C to -20°C as a dry solid.[1][2][3]

  • It is recommended to store under an inert atmosphere as it is air and moisture sensitive.[1][8]

Stability:

  • This compound is stable under recommended storage conditions.[8]

  • The primary impurity detected upon decomposition is dibenzyl phosphate.[6]

  • It exhibits a large exothermic potential, so all operating temperatures during its synthesis and handling should be kept at room temperature or below.[6]

Incompatibilities:

  • Avoid contact with strong oxidizing agents.[8]

Hazardous Decomposition Products:

  • Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[8][9]

Applications in Drug Development

This compound is a crucial reagent in the pharmaceutical industry, primarily for its role as a phosphorylating agent.[10][11] This transformation is often a key step in the synthesis of complex, biologically active molecules.[6]

Prodrug Synthesis:

  • It is used to prepare prodrugs to enhance the bioavailability of parent drug molecules, allowing for injectable formulations.[11]

  • A notable application is in the synthesis of Fosaprepitant, an antiemetic medication used to manage nausea and vomiting in chemotherapy patients.[10][12]

Phosphorylation of Bioactive Molecules:

  • This compound has been employed in the synthesis of a wide array of phosphate-containing molecules, including:

    • Tachykinin receptor antagonists[6]

    • Angiotensin II antagonists[6]

    • HIV protease inhibitors[6]

    • Antifungal and antitumor agents[6]

The general mechanism involves the phosphorylation of nucleophiles such as alcohols or amines. The subsequent debenzylation of the resulting dibenzyl phosphoryl moiety is typically facile, yielding the desired phosphate.[6]

G TBPP This compound (Phosphorylating Agent) Phosphorylated_Intermediate Dibenzyl Phosphorylated Intermediate TBPP->Phosphorylated_Intermediate Phosphorylation Substrate Substrate (e.g., Alcohol, Amine) Substrate->Phosphorylated_Intermediate Debenzylation Debenzylation Phosphorylated_Intermediate->Debenzylation Final_Product Final Phosphorylated Product Debenzylation->Final_Product

General phosphorylation pathway using TBPP.

References

Elucidation of the Molecular Architecture of Tetrabenzyl Pyrophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenzyl pyrophosphate (TBPP) is a pivotal reagent in synthetic organic chemistry, particularly in the phosphorylation of a wide array of molecules, including those of significant biological and pharmaceutical interest. Its utility in the synthesis of prodrugs, enzyme inhibitors, and various biologically active phosphate-containing compounds underscores the importance of a thorough understanding of its structural characteristics. This technical guide provides a comprehensive overview of the structure elucidation of TBPP, presenting key analytical data, detailed experimental protocols, and visual representations of its molecular structure and the workflow for its characterization.

Physicochemical Properties

This compound is a white to almost white crystalline powder. Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₈H₂₈O₇P₂[1][2][3]
Molecular Weight 538.47 g/mol [4][5]
Melting Point 59-66 °C[4][6]
Appearance White to Almost white powder to crystal
Solubility Slightly soluble in water[5]
Storage Temperature -20°C[3][4]

Spectroscopic and Chromatographic Data

The structure of this compound has been extensively characterized using a variety of spectroscopic and chromatographic techniques. The data presented in the following tables provide the foundational evidence for its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The ¹H, ¹³C, and ³¹P NMR spectra of TBPP provide definitive information about its atomic connectivity and chemical environment.

¹H NMR (250 MHz, CDCl₃)
Chemical Shift (δ) Multiplicity Assignment
5.10-5.13 ppmmultiplet8 H (CH₂)
7.33 ppmsinglet20 H (Ar-H)
Reference:[6]
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) Multiplicity Coupling Constant (J) Assignment
70.3 ppmtriplet3 Hz4 C (CH₂)
127.9 ppmsinglet8 C (Ar-CH)
128.4 ppmsinglet8 C (Ar-CH)
128.6 ppmsinglet4 C (Ar-CH)
134.8 ppmtriplet4 Hz4 C (Ar-C)
Reference:[6]
³¹P NMR (162 MHz, CDCl₃)
Chemical Shift (δ) Multiplicity
-12.3 ppmsinglet
Reference:[6]
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Mass Spectrometry (ESI⁺)
m/z (relative intensity) Ion Calculated m/z for C₂₈H₂₉O₇P₂
561 (100)[M + Na]⁺
539 (50)[M + H]⁺539.1389
Reference:[6]
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

IR (CHCl₃)
Wavenumber (cm⁻¹) Assignment
3012C-H stretch (aromatic)
1498, 1456C=C stretch (aromatic)
1381P=O stretch
1292P-O-C stretch
1021, 956P-O-P stretch
Reference:[6]
Thin-Layer Chromatography (TLC)

TLC is used to assess the purity of the compound and as a preliminary analytical technique.

Thin-Layer Chromatography
Stationary Phase Merck kieselgel 60 F₂₅₄
Mobile Phase 1:1 EtOAc:hexane (B92381)
Rf 0.42
Reference:[6]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis and characterization of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling of dibenzyl phosphate (B84403).[6]

Materials:

  • Dibenzyl phosphate

  • Isopropyl acetate (B1210297)

  • 1,3-Dicyclohexylcarbodiimide (DCC)

  • Heptane

  • Magnetic stir bar

  • Low-temperature thermometer

  • Round-bottomed flask (flame-dried, three-necked)

  • Rubber septa

Procedure:

  • A flame-dried, 250-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a low-temperature thermometer, and two rubber septa.[6]

  • Dibenzyl phosphate is suspended in isopropyl acetate.[6]

  • A solution of DCC in isopropyl acetate is added to the suspension over 10-20 minutes, maintaining the reaction temperature at or below room temperature.[6] The reaction is exothermic, and cooling may be necessary.[6]

  • The reaction mixture is stirred for approximately 90 minutes, during which a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) forms.[6]

  • The reaction progress can be monitored by HPLC.[6]

  • Upon completion, the DCU precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure, ensuring the solution does not become saturated.[6]

  • Heptane is added to the concentrated solution to precipitate the this compound. The solvent composition is approximately 4:1 heptane:isopropyl acetate.[6]

  • The product is collected by filtration, washed with a cold heptane/isopropyl acetate mixture, and dried in vacuo under an argon blanket overnight at room temperature.[6]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 250 MHz for ¹H NMR, 100 MHz for ¹³C NMR, 162 MHz for ³¹P NMR.[6]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).[6]

  • Sample Preparation: The sample is dissolved in CDCl₃.

  • Data Acquisition and Processing: Standard acquisition parameters are used for each nucleus. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, and an external standard for ³¹P NMR.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) in positive ion mode.[6]

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺) and other adducts (e.g., [M+Na]⁺).[6]

Infrared (IR) Spectroscopy:

  • Technique: Transmission.

  • Solvent: Chloroform (CHCl₃).[6]

  • Sample Preparation: A solution of the sample in CHCl₃ is prepared.

  • Data Acquisition: The IR spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Thin-Layer Chromatography (TLC):

  • Plate: Merck kieselgel 60 F₂₅₄.[6]

  • Eluent: A mixture of ethyl acetate and hexane in a 1:1 ratio.[6]

  • Visualization: The plate is visualized under UV light (254 nm).

Visualizations

Molecular Structure of this compound

The following diagram illustrates the two-dimensional chemical structure of this compound.

molecular_structure P1 P O_bridge O P1->O_bridge O1_P1 O P1->O1_P1 O2_P1 O P1->O2_P1 O_double_P1 O P1->O_double_P1 P2 P O_bridge->P2 O1_P2 O P2->O1_P2 O2_P2 O P2->O2_P2 O_double_P2 O P2->O_double_P2 CH2_1 CH₂ O1_P1->CH2_1 CH2_2 CH₂ O2_P1->CH2_2 CH2_3 CH₂ O1_P2->CH2_3 CH2_4 CH₂ O2_P2->CH2_4 Ph1 Ph CH2_1->Ph1 Ph2 Ph CH2_2->Ph2 Ph3 Ph CH2_3->Ph3 Ph4 Ph CH2_4->Ph4

Caption: 2D structure of this compound.

Experimental Workflow for Structure Elucidation

The logical flow of experiments to confirm the structure of a synthesized batch of this compound is depicted below.

experimental_workflow synthesis Synthesis of TBPP purification Purification (Filtration, Crystallization) synthesis->purification purity_check Purity Assessment (TLC) purification->purity_check structure_confirmation Structural Confirmation purity_check->structure_confirmation nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) structure_confirmation->nmr ms Mass Spectrometry (ESI-MS) structure_confirmation->ms ir IR Spectroscopy structure_confirmation->ir final_product Characterized this compound nmr->final_product ms->final_product ir->final_product

Caption: Workflow for TBPP synthesis and characterization.

Conclusion

The structural elucidation of this compound is well-established through a combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy. The comprehensive data presented in this guide provides a robust and reliable basis for the identification and characterization of this important phosphorylating agent. The detailed experimental protocols offer practical guidance for its synthesis and analysis in a laboratory setting. While crystallographic data would provide the ultimate confirmation of its three-dimensional structure, the existing body of evidence unequivocally supports the assigned molecular architecture.

References

Tetrabenzyl Pyrophosphate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 990-91-0

An In-depth Review of a Key Phosphorylating Agent in Pharmaceutical Synthesis

Abstract

Tetrabenzyl pyrophosphate (TBPP) is a crucial reagent in organic chemistry, primarily utilized as a powerful phosphorylating agent. Its ability to introduce a phosphate (B84403) monoester moiety into a range of molecules makes it an invaluable tool in the synthesis of various biologically active compounds, most notably in the development of prodrugs to enhance bioavailability. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its significant applications in the pharmaceutical industry. Particular focus is given to its role in the synthesis of neurokinin-1 (NK1) receptor antagonists, such as the antiemetic drug fosaprepitant.

Chemical and Physical Properties

This compound is a white crystalline solid that is stable under recommended storage conditions.[1] It is characterized by the presence of four benzyl (B1604629) groups attached to a pyrophosphate backbone, which contributes to its reactivity and solubility in organic solvents.[2]

PropertyValueReferences
CAS Number 990-91-0[3][4][5]
Molecular Formula C₂₈H₂₈O₇P₂[3][4][5]
Molecular Weight 538.47 g/mol [3][4][5]
Appearance White to off-white powder or crystalline solid[2][5][6]
Melting Point 63-66 °C[1][3][6]
Solubility Slightly soluble in water. Soluble in organic solvents.[2][6]
Storage Conditions Store at -20°C to <-15°C under an inert gas like nitrogen.[3][4]

Spectroscopic Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Spectroscopic DataValuesReferences
¹H NMR (CDCl₃) δ: 5.10-5.13 (m, 8H), 7.33 (s, 20H)[7]
¹³C NMR (100 MHz, CDCl₃) δ: 70.3 (t, 4 C, J = 3), 127.9 (s, 8 C), 128.4 (s, 8 C), 128.6 (s, 4 C), 134.8 (t, 4 C, J = 4)[7]
³¹P NMR (162 MHz, CDCl₃) δ: -12.3 (s, 2 P)[7]
IR (CHCl₃) cm⁻¹ 3012, 1498, 1456, 1381, 1292, 1021, 956[7]
Mass Spectrometry (ES+) m/z (rel intensity) 561 (100, M + Na)⁺, 539 (50, M + H)⁺[7]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the condensation of two molecules of dibenzyl phosphate. A widely used method involves the use of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Synthesis of this compound from Dibenzyl Phosphate using DCC

This procedure is a modification of an earlier synthesis by Todd.[7][8]

Materials:

Equipment:

  • Round-bottomed flask

  • Overhead stirrer

  • Thermocouple

  • Addition funnel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • A solution of dibenzyl phosphate in isopropyl acetate is prepared in a round-bottomed flask equipped with an overhead stirrer and an inert gas inlet.[7]

  • A solution of 1,3-dicyclohexylcarbodiimide (DCC) in isopropyl acetate is added to the dibenzyl phosphate solution at room temperature.[7] DCC is a strong sensitizer (B1316253) and should be handled with care.[7]

  • The reaction mixture is stirred at room temperature. The formation of a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) is observed.[7]

  • The reaction progress can be monitored by HPLC to ensure the consumption of dibenzyl phosphate.[6]

  • Upon completion, the reaction mixture is filtered to remove the precipitated DCU. The filter cake is washed with isopropyl acetate.[6][7]

  • The filtrate is concentrated under reduced pressure using a rotary evaporator. Care must be taken to avoid saturation of the solution.[7][8]

  • Heptane is slowly added to the concentrated solution to induce crystallization of the product.[6][7]

  • The mixture is cooled to approximately 5°C to maximize crystal formation.[7][8]

  • The crystalline product is collected by filtration, washed with a cold mixture of heptane and isopropyl acetate, and dried under vacuum with a stream of argon or nitrogen.[6][7]

  • The final product is a white crystalline solid with a yield of 88-96%.[7][8]

Note: All operating temperatures should be kept at or below room temperature due to the significant exothermic potential of both dibenzyl phosphate and this compound.[7][8]

Synthesis_of_Tetrabenzyl_pyrophosphate cluster_reactants Reactants cluster_reaction Condensation Reaction cluster_products Products DBP Dibenzyl Phosphate (DBP) Reaction_Step Stir at Room Temperature DBP->Reaction_Step DCC 1,3-Dicyclohexylcarbodiimide (DCC) DCC->Reaction_Step Solvent Isopropyl Acetate Solvent->Reaction_Step TBPP This compound (TBPP) DCU 1,3-Dicyclohexylurea (DCU) (Precipitate) Reaction_Step->TBPP Reaction_Step->DCU

Synthesis of this compound via DCC coupling.

Applications in Drug Development

This compound is a versatile phosphorylating agent used in the synthesis of a wide variety of biologically active molecules.[7] Its primary application lies in the preparation of phosphate prodrugs to improve the aqueous solubility and bioavailability of parent drug molecules, allowing for intravenous administration.[9]

Synthesis of Fosaprepitant

A prominent example of its application is in the synthesis of fosaprepitant, the phosphate prodrug of aprepitant (B1667566).[10][11] Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[10] The phosphorylation of the hydroxyl group in the aprepitant precursor molecule is a key step facilitated by this compound.

Fosaprepitant_Synthesis_Pathway Aprepitant_Precursor Aprepitant Precursor (with hydroxyl group) Phosphorylated_Intermediate Dibenzyl Phosphoryl Intermediate Aprepitant_Precursor->Phosphorylated_Intermediate Phosphorylation TBPP This compound (Phosphorylating Agent) TBPP->Phosphorylated_Intermediate Debenzylation Debenzylation (e.g., Hydrogenolysis) Phosphorylated_Intermediate->Debenzylation Fosaprepitant Fosaprepitant (Phosphate Prodrug) Debenzylation->Fosaprepitant

Role of TBPP in the synthesis of Fosaprepitant.

General Phosphorylation of Alcohols and Amines

This compound is a mild and effective reagent for the phosphorylation of both alcohols and amines.[9] The resulting dibenzyl phosphoryl moiety can be readily debenzylated, typically through catalytic hydrogenation, to yield the free phosphate.[7] This strategy has been employed in the synthesis of:

  • Prodrugs of tachykinin receptor antagonists[7]

  • Angiotensin II antagonists[7]

  • 5-phosphatase inhibitors[7]

  • DHQ synthase inhibitors[7]

  • EPSP synthase inhibitors[7]

  • HIV protease inhibitors[7]

  • SH2 domain inhibitors[7]

  • Antifungal and antitumor agents[7]

The general workflow for the phosphorylation and subsequent deprotection is illustrated below.

General_Phosphorylation_Workflow Substrate Substrate (Alcohol or Amine) Phosphorylation Phosphorylation Substrate->Phosphorylation TBPP This compound TBPP->Phosphorylation Phosphorylated_Product Dibenzyl Phosphorylated Product Phosphorylation->Phosphorylated_Product Deprotection Debenzylation Phosphorylated_Product->Deprotection Final_Product Final Phosphate Product Deprotection->Final_Product

General workflow for phosphorylation using TBPP.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][12] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1] It is incompatible with strong oxidizing agents.[1]

Conclusion

This compound (CAS 990-91-0) is a highly valuable reagent for the scientific and drug development community. Its efficacy as a phosphorylating agent has made it a cornerstone in the synthesis of numerous phosphate-containing biologically active molecules, particularly in the development of intravenous prodrugs. A thorough understanding of its properties, synthesis, and handling is crucial for its safe and effective utilization in research and pharmaceutical manufacturing.

References

Tetrabenzyl Pyrophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenzyl pyrophosphate is a pivotal reagent in organic chemistry, primarily utilized as a potent phosphorylating agent. With a molecular weight of 538.47 g/mol , this compound plays a crucial role in the synthesis of various biologically active molecules, including pharmaceuticals.[1][2][3] Its utility is particularly pronounced in the development of prodrugs, where it facilitates the introduction of phosphate (B84403) groups to enhance the bioavailability of therapeutic agents.[3] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and its role in drug development.

Physicochemical Properties

This compound is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a comprehensive reference for researchers.

PropertyValueReference
Molecular Weight 538.47 g/mol [1][3][4][5]
Molecular Formula C₂₈H₂₈O₇P₂[1][3][4]
CAS Number 990-91-0[1][4][5]
Melting Point 58 - 66 °C[1]
Appearance White powder[1]
Solubility Slightly soluble in water.[3]
Storage Conditions -20°C[4][5]

Spectroscopic Data:

TypeDataReference
¹H NMR (CDCl₃) δ: 5.10-5.13 (m, 8 H), 7.33 (s, 20 H)[4]
¹³C NMR (CDCl₃) δ: 70.3 (t, 4 C, J = 3), 127.9 (s, 8 C), 128.4 (s, 8 C), 128.6 (s, 4 C), 134.8 (t, 4 C, J = 4)[4]
³¹P NMR (CDCl₃) δ: -12.3 (s, 2 P)[4]
Mass Spectrometry (ES+) m/z (rel intensity) 561 (100, M + Na)⁺, 539 (50, M + H)⁺[4]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the dehydration-condensation of two molecules of dibenzyl phosphate using a coupling agent such as dicyclohexylcarbodi-imide (DCC).[5][6]

Materials:

  • Dibenzyl phosphate

  • Dicyclohexylcarbodi-imide (DCC)

  • Inert solvent (e.g., isopropyl acetate)

  • Heptane

Procedure:

  • Dissolve dibenzyl phosphate in an inert solvent like isopropyl acetate. Note that complete dissolution may not occur initially.[4]

  • Cool the mixture to a controlled temperature, typically around 3 ± 3°C.[4]

  • Slowly add a solution of dicyclohexylcarbodi-imide (DCC) in the same solvent to the cooled slurry of dibenzyl phosphate. The reaction is exothermic and the addition rate should be controlled to maintain the temperature.[4]

  • The reaction proceeds with the formation of a white precipitate, which is 1,3-dicyclohexylurea (B42979) (DCU), a byproduct of the reaction.[4]

  • Monitor the reaction to completion, which is typically within 90 minutes.[4]

  • Filter the reaction mixture to remove the precipitated DCU.[4]

  • The filtrate, containing the dissolved this compound, is then concentrated under reduced pressure. Care should be taken not to concentrate to saturation.[4]

  • The product is precipitated by the addition of a non-polar solvent such as heptane.[4]

  • The resulting white crystalline solid of this compound is collected by filtration and dried under vacuum.[4]

Synthesis_of_Tetrabenzyl_Pyrophosphate DBP Dibenzyl Phosphate Reaction Condensation Reaction DBP->Reaction DCC Dicyclohexylcarbodi-imide (DCC) DCC->Reaction Solvent Inert Solvent (e.g., Isopropyl Acetate) Solvent->Reaction TBPP This compound Reaction->TBPP Product DCU 1,3-Dicyclohexylurea (DCU) (Precipitate) Reaction->DCU Byproduct

Synthesis of this compound.
Phosphorylation of Alcohols

This compound is a widely used reagent for the phosphorylation of alcohols, a key transformation in the synthesis of many pharmaceutical compounds.[3][7]

General Procedure:

  • Dissolve the alcohol substrate in a suitable aprotic solvent.

  • Add this compound to the solution.

  • The reaction can be facilitated by the presence of a Lewis acid catalyst, such as Ti(OtBu)₄, which has been shown to be effective for both primary and secondary alcohols.[7]

  • The reaction mixture is stirred at an appropriate temperature until the starting material is consumed.

  • The resulting dibenzyl phosphate ester can then be isolated and purified using standard chromatographic techniques.

  • Subsequent debenzylation, if required, can be performed to yield the free phosphate.[4]

Phosphorylation_Workflow cluster_reactants Reactants cluster_products Products Alcohol Alcohol Substrate Reaction Phosphorylation Reaction Alcohol->Reaction TBPP This compound TBPP->Reaction Catalyst Lewis Acid Catalyst (e.g., Ti(OtBu)₄) Catalyst->Reaction Dibenzyl_Phosphate Dibenzyl Phosphate Ester Reaction->Dibenzyl_Phosphate Byproduct Dibenzyl Phosphate Reaction->Byproduct Purification Purification (e.g., Chromatography) Dibenzyl_Phosphate->Purification Debenzylation Debenzylation (Optional) Purification->Debenzylation Final_Product Phosphate Product Debenzylation->Final_Product

General Phosphorylation Workflow.

Applications in Drug Development

The primary application of this compound in the pharmaceutical industry is as a phosphorylating agent.[1][3] This reactivity is leveraged to synthesize phosphate-containing drugs and prodrugs.

Key Roles:

  • Prodrug Synthesis: this compound is instrumental in the synthesis of prodrugs designed to enhance the bioavailability of parent drug molecules.[3] A notable example is its use in the synthesis of Fosaprepitant, an antiemetic medication used to manage nausea and vomiting associated with chemotherapy.[1][2]

  • Synthesis of Neurokinin-1 (NK1) Receptor Antagonists: It serves as a key intermediate in the production of NK1 receptor antagonists like aprepitant (B1667566) and fosaprepitant.[2] These drugs are crucial for managing chemotherapy-induced nausea and vomiting (CINV).[2]

  • General Organic Synthesis: Beyond specific drug syntheses, its ability to facilitate phosphorylation reactions makes it a valuable tool for medicinal chemists in the exploration and development of novel therapeutic agents.[1]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. It is recommended to store this compound in a freezer as a dry solid.[8]

Conclusion

This compound is a versatile and indispensable reagent in modern organic and medicinal chemistry. Its well-defined physicochemical properties and reliable synthetic protocols make it a go-to choice for phosphorylation reactions. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics and applications is essential for the successful synthesis of complex pharmaceutical agents and the advancement of therapeutic innovations.

References

In-Depth Technical Guide to Tetrabenzyl Pyrophosphate: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrabenzyl pyrophosphate, a key reagent in the synthesis of various biologically active molecules. This document details its physicochemical properties, provides a step-by-step experimental protocol for its synthesis, and discusses its applications in the field of drug development.

Core Properties of this compound

This compound is a white crystalline solid that serves as an effective phosphorylating agent.[1] Its utility in organic synthesis is primarily for the phosphorylation of amines and alcohols.[1] A summary of its key quantitative data is presented in the table below for easy reference.

PropertyValueReferences
Melting Point 58 - 66 °C[2]
59 - 60 °C[3]
63 - 66 °C[4][5][6][7]
64 °C[8]
Molecular Formula C₂₈H₂₈O₇P₂[2][4][9]
Molecular Weight 538.47 g/mol [2][4][9]
CAS Number 990-91-0[2][4][10]
Appearance White to Almost white powder to crystal[2][8][10]
Purity >98.0% (HPLC)[2][10]
Storage Temperature -20°C[4][5][9]
Solubility Slightly soluble in water[6][7]

Synthesis of this compound: An Experimental Protocol

The following section details a common and effective method for the synthesis of this compound from dibenzyl phosphate (B84403) using dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent.[11] This reaction results in the formation of a stable pyrophosphate bond with the concomitant production of dicyclohexylurea (DCU) as a byproduct.

Materials and Reagents:
  • Dibenzyl phosphate (DBP)

  • Dicyclohexylcarbodiimide (DCC)

  • Isopropyl acetate (B1210297)

  • Heptane

  • Tetrahydrofuran (THF), dry

  • Argon or Nitrogen gas

Experimental Procedure:
  • Reaction Setup: A multi-necked round-bottomed flask is equipped with a stirrer, a thermocouple, and a nitrogen or argon inlet to maintain an inert atmosphere.

  • Initial Charging: Dibenzyl phosphate is charged into the flask, followed by the addition of isopropyl acetate. The resulting mixture is stirred to dissolve the solid.[1]

  • Cooling: The reaction mixture is cooled to a temperature of 3 ± 3 °C.[1]

  • Addition of DCC: A solution of dicyclohexylcarbodiimide (DCC) in an appropriate solvent is added slowly to the cooled mixture. The addition rate should be controlled to maintain the reaction temperature at 3 ± 3 °C.[1] The reaction is typically complete within 30-60 minutes.[1][12]

  • Filtration of Byproduct: Upon completion of the reaction, the cold slurry, containing the precipitated dicyclohexylurea (DCU), is filtered. The filter cake of DCU is washed with isopropyl acetate.[1]

  • Crystallization: The filtrate is concentrated under vacuum.[1] Heptane is then slowly added to the concentrate to induce crystallization of the this compound.[1] The mixture is cooled to 3 ± 3 °C and aged for approximately one hour to ensure complete crystallization.[1]

  • Isolation and Drying: The crystalline product is collected by filtration, and the filter cake is washed with a mixture of isopropyl acetate and heptane.[1] The final product is dried under vacuum and a nitrogen or argon atmosphere at room temperature.[1][12]

  • Storage: The resulting white crystalline solid, this compound, should be stored in a refrigerator to ensure its stability.[1][12]

Visualizing the Synthesis: An Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Dibenzyl Phosphate and Isopropyl Acetate B Cool to 3 ± 3 °C A->B C Slowly Add DCC Solution B->C D Reaction Completion (30-60 min) C->D E Filter to Remove Dicyclohexylurea (DCU) D->E Transfer to Filtration F Concentrate Filtrate E->F G Add Heptane to Crystallize F->G H Cool and Age Slurry G->H I Filter and Wash Product H->I J Dry Under Vacuum I->J K This compound (White Crystalline Solid) J->K Final Product

Caption: Synthesis of this compound.

Applications in Drug Development and Biological Research

This compound is a versatile phosphorylating agent that has found significant application in the synthesis of a wide array of biologically active molecules and prodrugs.[3][4] Its utility lies in its ability to introduce a dibenzyl phosphate group, which can subsequently be debenzylated under mild conditions to yield the corresponding phosphate.[3]

This reagent has been instrumental in the synthesis of:

  • Prodrugs of tachykinin receptor antagonists[3]

  • Angiotensin II antagonists[3]

  • 5-phosphatase inhibitors[3]

  • HIV protease inhibitors[3]

  • Antifungal and antitumor agents[3]

A notable application of this compound is in the synthesis of fosaprepitant, an antiemetic drug used to prevent nausea and vomiting caused by chemotherapy.[10][11] In this synthesis, this compound acts as a phosphorylating agent.[11] It is also explored for its potential as a drug delivery agent.[2]

Involvement in Signaling Pathways

A thorough review of the available scientific literature did not reveal any specific signaling pathways in which this compound acts as a direct signaling molecule. Its primary role in a biological context, as established by current research, is that of a synthetic precursor for the production of various phosphate-containing compounds with therapeutic or research applications. The benzyl (B1604629) protecting groups make it suitable for organic synthesis but would likely need to be cleaved in vivo to generate a biologically active phosphate or pyrophosphate species. The biological activities of such debenzylated products would be dependent on the molecule to which the phosphate group is attached.

While pyrophosphates themselves, such as inositol (B14025) pyrophosphates, are known to be involved in cellular signaling, there is no direct evidence to suggest that this compound participates in these pathways in its intact form. Therefore, for researchers in drug development, the significance of this compound lies in its utility as a chemical tool for the synthesis of target molecules, rather than as a modulator of specific signaling cascades.

References

A Technical Guide to the Synthesis of Tetrabenzyl Pyrophosphate from Dibenzyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a standard, high-yield laboratory procedure for the synthesis of tetrabenzyl pyrophosphate (TBPP) from dibenzyl phosphate (B84403) (DBP). TBPP is a crucial reagent for the phosphorylation of alcohols and amines in the synthesis of biologically active molecules and prodrugs.[1] The protocol detailed herein is based on a well-established method utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.[1][2]

Reaction Principle

The synthesis of this compound from dibenzyl phosphate is a dehydration-condensation reaction. Two molecules of dibenzyl phosphate are coupled with the elimination of one molecule of water. Carbodiimides, such as 1,3-dicyclohexylcarbodiimide (DCC), are highly effective reagents for promoting this type of condensation.[2][3] The DCC activates the phosphate group, making it susceptible to nucleophilic attack by a second phosphate molecule. This process results in the formation of the desired P-O-P pyrophosphate bond and the hydrated DCC byproduct, 1,3-dicyclohexylurea (B42979) (DCU), which precipitates from the reaction mixture.[1]

Reaction_Pathway Figure 1: Chemical Reaction Pathway DBP1 2x Dibenzyl Phosphate Intermediate Activated Phosphate Intermediate DBP1->Intermediate + DCC DCC DCC DCU DCU (precipitate) DCC->DCU Hydration TBPP Tetrabenzyl Pyrophosphate Intermediate->TBPP + Dibenzyl Phosphate Experimental_Workflow Figure 2: Experimental Workflow A Charge Flask with DBP & Isopropyl Acetate B Cool to 3 ± 3°C under Argon A->B C Slowly Add DCC Solution (maintain T = 3 ± 3°C) B->C D Stir for ~90 min (DCU Precipitates) C->D E Filter Slurry to Remove DCU D->E F Concentrate Filtrate in vacuo E->F G Precipitate with Heptane F->G H Isolate & Dry Product (TBPP) G->H

References

Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide for Phosphorylation Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenzyl pyrophosphate (TBPP) has emerged as a powerful and versatile phosphorylating agent in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry for the preparation of phosphate (B84403) prodrugs and other biologically active molecules, where mild reaction conditions and high yields are paramount. This technical guide provides an in-depth overview of TBPP, covering its synthesis, chemical properties, and detailed experimental protocols for its application in the phosphorylation of various substrates, including alcohols and amines. Quantitative data on reaction yields and conditions are summarized for easy comparison. Furthermore, this guide illustrates the mechanism of phosphorylation and the role of phosphorylation in key signaling pathways, supported by clear diagrams to facilitate understanding.

Introduction

Phosphorylation is a fundamental biochemical process that plays a critical role in regulating a vast array of cellular functions, including signal transduction, protein activity, and energy metabolism.[1] The introduction of a phosphate group can dramatically alter the physicochemical properties of a molecule, enhancing its water solubility, modulating its biological activity, or facilitating its transport across cell membranes.[2][3] In drug development, the strategic phosphorylation of a parent drug molecule to create a phosphate prodrug is a widely employed strategy to improve pharmacokinetic properties such as bioavailability.[2]

This compound (TBPP) is a highly effective reagent for the transfer of a dibenzyl phosphate group to a variety of nucleophiles.[4] The resulting dibenzyl-protected phosphate can be readily deprotected under mild conditions, typically via hydrogenolysis, to yield the free phosphate.[4] This two-step process offers a clean and efficient method for the synthesis of phosphate esters and phosphoramidates. TBPP is particularly favored for its stability, ease of handling compared to more reactive phosphorylating agents, and its high reactivity towards alcohols and amines under appropriate conditions.[4]

Synthesis of this compound

The most common and efficient method for the synthesis of TBPP involves the dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling of two molecules of dibenzyl phosphate (DBP).[4]

Experimental Protocol: Synthesis of TBPP

Materials:

Procedure:

  • A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa is charged with dibenzyl phosphate (1.0 eq).

  • Anhydrous isopropyl acetate is added to create a slurry.

  • The flask is flushed with argon or nitrogen and cooled to approximately 0-5 °C in an ice bath.

  • A solution of DCC (0.55 eq) in anhydrous isopropyl acetate is added slowly to the stirred slurry, maintaining the temperature below 5 °C. The reaction is exothermic.

  • The reaction mixture is stirred at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration under an inert atmosphere. The filter cake is washed with cold, anhydrous isopropyl acetate.

  • The filtrate is concentrated under reduced pressure, ensuring the temperature remains low to avoid decomposition of the product.

  • Anhydrous heptane is slowly added to the concentrated solution to precipitate the TBPP.

  • The resulting white crystalline solid is collected by filtration, washed with cold heptane, and dried under vacuum to afford pure this compound.[4]

Yield: 88-96%[4]

Storage: TBPP should be stored as a dry solid in a freezer under an inert atmosphere.[4]

Physicochemical Properties and Safety Data

PropertyValue
Molecular Formula C₂₈H₂₈O₇P₂
Molecular Weight 538.47 g/mol
Appearance White crystalline solid
Melting Point 59-62 °C
Solubility Soluble in isopropyl acetate, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM). Insoluble in heptane.
Stability Stable when stored under recommended conditions (dry, cold, inert atmosphere). Decomposes in the presence of moisture.
Safety Precautions Corrosive. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation of dust.

This compound as a Phosphorylating Agent

TBPP is a versatile reagent for the phosphorylation of a wide range of substrates, most notably alcohols and amines. The general reaction involves the nucleophilic attack of the substrate on one of the phosphorus atoms of TBPP, leading to the transfer of a dibenzyl phosphate group and the formation of dibenzyl phosphate as a byproduct.

Mechanism of Phosphorylation

The phosphorylation reaction proceeds via a nucleophilic substitution at the phosphorus center. The nucleophile (e.g., an alcohol or amine) attacks one of the electrophilic phosphorus atoms of the pyrophosphate linkage. This results in the cleavage of the P-O-P bond and the formation of the phosphorylated substrate and a dibenzyl phosphate leaving group. The reaction is often facilitated by a base to deprotonate the nucleophile, increasing its reactivity.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products TBPP This compound (TBPP) TS [Nucleophilic Attack] TBPP->TS Nuc Nucleophile (R-OH / R-NH2) Nuc->TS Base Base Base->Nuc deprotonation BaseH Protonated Base Base->BaseH protonation Product Phosphorylated Substrate TS->Product Byproduct Dibenzyl Phosphate TS->Byproduct

Figure 1: General workflow of TBPP-mediated phosphorylation.
Phosphorylation of Alcohols

The phosphorylation of primary and secondary alcohols with TBPP proceeds efficiently, often in the presence of a base or a Lewis acid catalyst.

4.2.1. Base-Mediated Phosphorylation of Alcohols

A strong base is typically used to deprotonate the alcohol, forming a more nucleophilic alkoxide intermediate.

Experimental Protocol: General Procedure for Phosphorylation of a Primary Alcohol

Materials:

  • Primary alcohol

  • This compound (TBPP)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the primary alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of TBPP (1.2 eq) in anhydrous THF dropwise.

  • The reaction is stirred at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the dibenzyl phosphate ester of the alcohol.

4.2.2. Lewis Acid-Catalyzed Phosphorylation of Alcohols

The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide, can promote the phosphorylation of alcohols under milder conditions.

Substrate TypeCatalystYield (%)Reference
Primary AlcoholsTi(OiPr)₄70-97
Secondary AlcoholsTi(OiPr)₄50-85

Table 1: Representative Yields for Lewis Acid-Catalyzed Phosphorylation of Alcohols with TBPP.

Phosphorylation of Amines

TBPP is also an effective reagent for the phosphorylation of primary and secondary amines to form phosphoramidates. The reaction generally requires a strong, non-nucleophilic base.

Experimental Protocol: General Procedure for Phosphorylation of a Primary Amine

Materials:

  • Primary amine

  • This compound (TBPP)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • A solution of the primary amine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

  • A solution of NaHMDS (1.1 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes.

  • A solution of TBPP (1.1 eq) in anhydrous THF is then added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude phosphoramidate (B1195095) is purified by silica gel column chromatography.

Substrate TypeBaseYield (%)
Primary AlkylaminesNaHMDS75-90
Secondary Alkylaminesn-BuLi70-85
AnilinesNaH60-80

Table 2: Representative Yields for the Phosphorylation of Amines with TBPP.

Deprotection of the Benzyl (B1604629) Groups

The benzyl protecting groups on the phosphate moiety can be efficiently removed by catalytic hydrogenation.

Experimental Protocol: Debenzylation

Materials:

  • Dibenzyl phosphate derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas

Procedure:

  • The dibenzyl phosphate derivative is dissolved in methanol or ethanol.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the deprotected phosphate product.

Applications in Drug Development and Chemical Biology

TBPP has been instrumental in the synthesis of numerous biologically active molecules. A prominent example is its use in the synthesis of fosaprepitant, a neurokinin-1 (NK₁) receptor antagonist used as an antiemetic.[3]

G Aprepitant Aprepitant Intermediate Dibenzyl Fosaprepitant Aprepitant->Intermediate TBPP This compound TBPP->Intermediate Base Base (e.g., NaHMDS) Base->Intermediate Fosaprepitant Fosaprepitant Intermediate->Fosaprepitant Debenzylation Hydrogenation H2, Pd/C Hydrogenation->Fosaprepitant

Figure 2: Synthesis of Fosaprepitant using TBPP.

Furthermore, TBPP can be employed to synthesize phosphorylated peptides and other biomolecules for use as probes in studying signaling pathways. By introducing a phosphate group at a specific site, researchers can investigate the effects of phosphorylation on protein-protein interactions, enzyme activity, and cellular localization.

Role in Signaling Pathways

Phosphorylation is a cornerstone of intracellular signaling. Key pathways such as the PI3K/Akt and MAPK/ERK pathways are regulated by a cascade of phosphorylation events.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell growth, proliferation, and survival. The activation of this pathway involves the phosphorylation of Akt by PDK1 and mTORC2.

G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473)

Figure 3: PI3K/Akt Signaling Pathway.
MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival. It is characterized by a three-tiered kinase cascade: a MAPKKK (e.g., Raf), a MAPKK (MEK), and a MAPK (ERK).

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf (MAPKKK) Ras->Raf activates MEK MEK (MAPKK) Raf->MEK phosphorylates ERK ERK (MAPK) MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors phosphorylates CellularResponse Cellular Response (Proliferation, Differentiation) TranscriptionFactors->CellularResponse

Figure 4: MAPK/ERK Signaling Pathway.

Conclusion

This compound is a highly valuable and versatile phosphorylating agent for researchers in organic chemistry, medicinal chemistry, and chemical biology. Its ease of synthesis, stability, and high reactivity under controlled conditions make it an excellent choice for the introduction of phosphate groups into a wide array of molecules. The straightforward deprotection of the resulting dibenzyl phosphate esters further enhances its utility. The applications of TBPP in the synthesis of complex pharmaceutical agents and as a tool to probe biological signaling pathways underscore its significance in modern chemical science. This guide provides the essential technical information for the effective and safe use of this compound in the laboratory.

References

An In-Depth Technical Guide to the Phosphorylation of Primary Alcohols with Tetrabenzyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phosphorylation of primary alcohols utilizing tetrabenzyl pyrophosphate (TBPP), a widely employed reagent in organic synthesis. The phosphorylation of molecules is a critical transformation, enhancing water solubility and bioavailability, which is particularly crucial in the development of prodrugs for applications in antiviral, cancer, and anti-emetic therapies.[1][2][3] this compound serves as a mild and effective phosphorylating agent for this purpose.[1]

Core Principles and Reaction Mechanisms

The phosphorylation of an alcohol with this compound involves the nucleophilic attack of the alcohol's oxygen atom on one of the electrophilic phosphorus atoms of TBPP. This reaction typically requires activation of the alcohol, which can be achieved through two primary pathways: deprotonation with a base to form a more nucleophilic alkoxide, or coordination with a Lewis acid to enhance the electrophilicity of the TBPP.

The general course of the reaction leads to the formation of a dibenzyl phosphate (B84403) ester and dibenzyl phosphate as a byproduct. The resulting dibenzyl-protected phosphate can then be readily deprotected to yield the final phosphate monoester.[3]

General Reaction Pathway

The following diagram illustrates the fundamental transformation in the phosphorylation of a primary alcohol using this compound.

G Primary_Alcohol R-CH₂-OH Reaction Activator (Base or Lewis Acid) Primary_Alcohol->Reaction + TBPP ((BnO)₂P(O))₂O TBPP->Reaction Dibenzyl_Phosphate_Ester R-CH₂-O-P(O)(OBn)₂ Dibenzyl_Phosphate (BnO)₂P(O)OH Reaction->Dibenzyl_Phosphate_Ester Reaction->Dibenzyl_Phosphate + G Start Primary Alcohol + TBPP Activation Activation Step (e.g., Add Base or Lewis Acid in Solvent) Start->Activation Reaction Phosphorylation (Stir at RT or specified temp) Activation->Reaction Monitoring Monitor Reaction (TLC / HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification1 Column Chromatography Workup->Purification1 Product1 Dibenzyl Phosphate Ester Purification1->Product1 Debenzylation Debenzylation (e.g., Hydrogenolysis) Product1->Debenzylation Purification2 Final Purification Debenzylation->Purification2 FinalProduct Phosphate Monoester Purification2->FinalProduct

References

An In-depth Technical Guide to the Selective Phosphorylation of Secondary Alcohols Using Tetrabenzyl Pyrophosphate (TBPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective phosphorylation of secondary alcohols utilizing tetrabenzyl pyrophosphate (TBPP) as the phosphorylating agent. This method, employing a Lewis acid catalyst, offers a valuable tool for the synthesis of phosphate (B84403) esters, which are crucial moieties in numerous biologically active molecules and drug candidates.

Introduction

Phosphorylation is a fundamental biochemical process and a key strategy in medicinal chemistry to enhance the solubility, bioavailability, and biological activity of therapeutic agents. The selective phosphorylation of hydroxyl groups, particularly in complex molecules with multiple reactive sites, presents a significant synthetic challenge. This whitepaper focuses on a robust and efficient method for the phosphorylation of primary and secondary alcohols using this compound (TBPP) in conjunction with a titanium(IV) tert-butoxide catalyst. This approach has proven effective for a range of substrates, including protected amino acids.[1]

Reaction Mechanism and Core Components

The phosphorylation reaction proceeds via a Lewis acid-catalyzed mechanism. Titanium(IV) tert-butoxide [Ti(OtBu)₄] acts as a Lewis acid, activating the pyrophosphate for nucleophilic attack by the alcohol. The use of a hindered base, such as N,N-diisopropylethylamine (DIPEA), is incorporated to quench the generated pyrophosphoric acid byproduct and facilitate catalyst turnover.

The overall transformation can be represented as follows:

  • Phosphorylating Agent: this compound (TBPP) serves as the source of the dibenzyl phosphate group.

  • Catalyst: Titanium(IV) tert-butoxide is the Lewis acid catalyst of choice for this transformation.

  • Base: A non-nucleophilic, hindered amine base like N,N-diisopropylethylamine is crucial for efficient catalysis.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are typically employed.

Quantitative Data Summary

The catalytic phosphorylation of primary and secondary alcohols using TBPP and Ti(OtBu)₄ has been reported to provide good to excellent yields. The following table summarizes the general efficiency of this method based on available literature.[1]

Parameter Range Reference
Conversion54% to >98%Sculimbrene et al.
Isolated Yield50% to 97%Sculimbrene et al.

Note: A detailed substrate scope, including protected amino acid residues, is reported in the original publication by Sculimbrene et al. and is referenced as "Table 2" in the abstract of their work.[1]

Experimental Protocols

The following section provides a detailed, representative experimental protocol for the selective phosphorylation of a secondary alcohol using TBPP.

General Procedure for the Phosphorylation of a Secondary Alcohol

Materials:

  • Secondary alcohol (1.0 equiv)

  • This compound (TBPP) (1.2 equiv)

  • Titanium(IV) tert-butoxide (10 mol%)

  • N,N-diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the secondary alcohol (1.0 equiv).

  • Dissolve the alcohol in anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine (1.5 equiv) to the solution.

  • In a separate flask, prepare a solution of this compound (1.2 equiv) in anhydrous dichloromethane.

  • Add the TBPP solution to the reaction mixture.

  • Finally, add the titanium(IV) tert-butoxide catalyst (10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dibenzyl phosphate ester.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the selective phosphorylation of a secondary alcohol using TBPP.

experimental_workflow start Start reagents 1. Combine Secondary Alcohol, DIPEA, and Anhydrous DCM in an inert atmosphere start->reagents add_tbpp 2. Add Tetrabenzyl Pyrophosphate (TBPP) Solution reagents->add_tbpp add_catalyst 3. Add Ti(OtBu)4 Catalyst add_tbpp->add_catalyst reaction 4. Stir at Room Temperature (Monitor by TLC/LC-MS) add_catalyst->reaction quench 5. Quench with Saturated Aqueous NaHCO3 reaction->quench extraction 6. Extract with DCM quench->extraction workup 7. Dry, Filter, and Concentrate Organic Layers extraction->workup purification 8. Purify by Flash Column Chromatography workup->purification product Isolated Dibenzyl Phosphate Ester purification->product

References

Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide to Phenol Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenzyl pyrophosphate (TBPP) has emerged as a powerful and versatile reagent for the phosphorylation of hydroxyl groups, particularly in the context of complex organic synthesis and drug development. Its utility lies in its ability to efficiently introduce a dibenzyl phosphate (B84403) moiety, which can be readily deprotected to unveil the free phosphate group. This technical guide provides an in-depth overview of the application of TBPP for the phosphorylation of phenols, a critical transformation in the synthesis of phosphate-containing prodrugs and biologically active molecules. The strategic phosphorylation of phenolic hydroxyls can significantly enhance the aqueous solubility and bioavailability of parent drug molecules, enabling parenteral administration and improving pharmacokinetic profiles. A prime example of TBPP's industrial significance is its role as a key reagent in the synthesis of Fosaprepitant, a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1]

Reaction Mechanism

The phosphorylation of a phenol (B47542) with this compound typically proceeds via a nucleophilic attack of the phenoxide ion on one of the phosphorus atoms of TBPP. The reaction is generally base-mediated to deprotonate the phenol, thereby increasing its nucleophilicity.

The proposed mechanism involves the following key steps:

  • Deprotonation of the Phenol: A suitable base abstracts the acidic proton from the phenolic hydroxyl group to form a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks one of the electrophilic phosphorus centers of this compound.

  • Displacement of Dibenzyl Phosphate: This attack leads to the cleavage of the P-O-P bond, with dibenzyl phosphate acting as a leaving group.

  • Formation of the Dibenzyl Phosphate Ester: The desired O-phosphorylated phenol, protected as its dibenzyl ester, is formed.

  • Deprotection (optional but common): The benzyl (B1604629) protecting groups can be subsequently removed, typically by catalytic hydrogenation, to yield the final phosphorylated phenol.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Product Formation Phenol Ar-OH Phenoxide Ar-O⁻ Phenol->Phenoxide + Base Base Base Protonated_Base Base-H⁺ TBPP (BnO)₂P(O)OP(O)(OBn)₂ Phenoxide->TBPP Nucleophilic Attack Intermediate [Ar-O-P(O)(OBn)₂...⁻OP(O)(OBn)₂] Dibenzyl_Phosphate_Ester Ar-O-P(O)(OBn)₂ Intermediate->Dibenzyl_Phosphate_Ester Leaving_Group ⁻OP(O)(OBn)₂ Intermediate->Leaving_Group

Figure 1: Generalized reaction mechanism of phenol phosphorylation using TBPP.

Quantitative Data on Phenol Phosphorylation

The phosphorylation of phenols using this compound has been demonstrated for a variety of substrates, including those with both electron-donating and electron-withdrawing groups. The reaction conditions, particularly the choice of base and solvent, are critical for achieving high yields. The following table summarizes representative examples of this transformation.

Phenolic SubstrateBaseSolventTemperature (°C)Yield (%)Reference
Aprepitant (a complex phenol)Sodium HexamethyldisilazideTetrahydrofuran-10 to 10High (not specified)[2]
AprepitantLithium HydroxideDimethyl Sulfoxide25-35~75[3]
General Alcohols and PhenolsTi(OtBu)₄ (Lewis Acid)Not specifiedNot specified50-97[4]
PsilocinNot specifiedNot specifiedNot specifiedNot specified[5]

Note: Specific yield data for a wide range of simple substituted phenols using TBPP is not extensively consolidated in publicly available literature, as much of the application is context-specific within larger synthetic sequences.

Experimental Protocols

The following protocols provide a general framework for the phosphorylation of phenols using this compound. The specific conditions may require optimization depending on the reactivity of the phenolic substrate.

General Laboratory-Scale Protocol for Phenol Phosphorylation

This protocol is a representative procedure for the phosphorylation of a generic phenol in a research laboratory setting.

Materials:

  • Substituted Phenol (1.0 eq)

  • This compound (TBPP) (1.2 - 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Strong, non-nucleophilic base (e.g., Sodium Hexamethyldisilazide (NaHMDS) solution, 1.1 - 1.3 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol.

  • Dissolution: Dissolve the phenol in anhydrous THF.

  • Cooling: Cool the solution to a low temperature, typically between -10 °C and 0 °C, using an ice-salt or dry ice-acetone bath.

  • Deprotonation: Slowly add the base (e.g., NaHMDS solution) to the stirred solution. Continue stirring at this temperature for 15-30 minutes to ensure complete formation of the phenoxide.

  • Addition of TBPP: In a separate flask, dissolve this compound in anhydrous THF. Add this solution dropwise to the cold phenoxide solution.

  • Reaction Monitoring: Allow the reaction to proceed at low temperature, gradually warming to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench it by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dibenzyl phosphate ester by silica gel column chromatography.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve_Phenol Dissolve Phenol in Anhydrous THF Cool Cool to -10°C to 0°C Dissolve_Phenol->Cool Add_Base Add Base (e.g., NaHMDS) Cool->Add_Base Add_TBPP Add TBPP Solution Add_Base->Add_TBPP Monitor_Reaction Monitor by TLC Add_TBPP->Monitor_Reaction Quench Quench with Sat. NaHCO₃ Monitor_Reaction->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Column_Chromatography Silica Gel Column Chromatography Dry_Concentrate->Column_Chromatography Characterize Characterize Product Column_Chromatography->Characterize

Figure 2: General experimental workflow for phenol phosphorylation.

Application in Drug Development: The Case of Fosaprepitant and NK1 Receptor Signaling

A prominent application of phenol phosphorylation with TBPP is in the synthesis of Fosaprepitant, a water-soluble prodrug of Aprepitant.[6] Aprepitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[7] The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand Substance P, activates intracellular signaling cascades.[1][8] This signaling is implicated in the emetic reflex, making the NK1 receptor a key target for antiemetic drugs, particularly in the context of chemotherapy.[9]

The phosphorylation of the hydroxyl group in Aprepitant to create Fosaprepitant significantly increases its aqueous solubility, allowing for intravenous administration.[6] In the body, phosphatases rapidly cleave the phosphate group, releasing the active drug, Aprepitant, at the site of action.[7]

The Neurokinin-1 (NK1) Receptor Signaling Pathway
  • Ligand Binding: Substance P, released in response to emetogenic stimuli like chemotherapy, binds to the NK1 receptor.[9]

  • GPCR Activation: This binding induces a conformational change in the NK1 receptor, leading to the activation of associated G-proteins (primarily Gq).[8]

  • Second Messenger Generation: Activated Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytoplasm.

  • Protein Kinase C Activation: DAG and elevated intracellular Ca²⁺ levels activate Protein Kinase C (PKC).

  • Downstream Effects: PKC activation leads to the phosphorylation of various downstream targets, ultimately resulting in neuronal excitation and the transmission of signals that contribute to the sensation of nausea and the vomiting reflex.

  • Inhibition by Aprepitant: Aprepitant, the active form of Fosaprepitant, acts as a competitive antagonist at the NK1 receptor, preventing Substance P from binding and thereby inhibiting the entire downstream signaling cascade.[7]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds to G_Protein Gq Protein NK1R->G_Protein Activates Aprepitant Aprepitant (from Fosaprepitant) Aprepitant->NK1R Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Downstream Downstream Signaling (Emesis) PKC->Downstream Phosphorylates

Figure 3: Simplified NK1 receptor signaling pathway and inhibition by Aprepitant.

Conclusion

This compound is a highly effective reagent for the phosphorylation of phenols, a key transformation in modern organic synthesis and medicinal chemistry. Its application in the synthesis of phosphate prodrugs, such as Fosaprepitant, underscores its importance in overcoming challenges related to drug solubility and delivery. The ability to introduce a phosphate group that can be unmasked in vivo provides a powerful strategy for enhancing the therapeutic potential of phenolic drugs. This guide has provided a comprehensive overview of the reaction mechanism, experimental considerations, and a relevant biological context for the application of this compound in phenol phosphorylation, offering a valuable resource for researchers in the field.

References

O-Phosphorylation of Alcohols Using Tetrabenzyl Pyrophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a phosphate (B84403) group into a molecule, or phosphorylation, is a pivotal chemical transformation in both biological systems and pharmaceutical development. For drug candidates, phosphorylation can enhance aqueous solubility, improve bioavailability, and enable targeted delivery, often through the creation of injectable prodrugs. Tetrabenzyl pyrophosphate (TBPP) has emerged as a mild and effective reagent for the O-phosphorylation of a wide range of alcohols, from simple structures to complex, multifunctional molecules like peptides and inositol (B14025) derivatives.[1][2][3] This technical guide provides an in-depth overview of the core principles, experimental protocols, and applications of TBPP in O-phosphorylation.

Core Principles and Advantages

This compound is a P(V) reagent primarily utilized for the phosphorylation of alcohols and amines.[3] Its key advantage lies in its ability to act as an efficient dibenzyl phosphate donor under relatively mild conditions, minimizing side reactions and the need for extensive protecting group strategies. The resulting dibenzyl phosphate esters are stable intermediates, and the benzyl (B1604629) protecting groups can be readily removed via catalytic hydrogenation to yield the final phosphate monoester.[1] This methodology has been instrumental in the synthesis of various biologically active molecules, including prodrugs for tachykinin receptor antagonists, HIV protease inhibitors, and antitumor agents.[1]

Reaction Mechanism and Stoichiometry

The fundamental reaction involves the nucleophilic attack of the alcohol's hydroxyl group on one of the electrophilic phosphorus atoms of this compound. This process is often facilitated by a base, which deprotonates the alcohol to form a more potent alkoxide nucleophile, or by a Lewis acid catalyst, which activates the pyrophosphate. The reaction displaces a molecule of dibenzyl phosphate, a relatively stable leaving group, to furnish the desired dibenzyl-protected phosphate ester.

reaction_mechanism cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) Catalyst Lewis Acid (e.g., Ti(OtBu)4) or Base (e.g., BuLi) ROH->Catalyst + TBPP TBPP ((BnO)2P(O)OP(O)(OBn)2) TBPP->Catalyst + Product R-O-P(O)(OBn)2 (Dibenzyl Phosphate Ester) Catalyst->Product Reaction Byproduct HO-P(O)(OBn)2 (Dibenzyl Phosphate) Catalyst->Byproduct

Caption: General reaction scheme for the phosphorylation of an alcohol with TBPP.

Synthesis of this compound (TBPP)

While commercially available, TBPP can also be synthesized in the laboratory. A common and reliable method involves the dehydrative condensation of two molecules of dibenzyl phosphate using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).[1]

Experimental Protocol: Synthesis of TBPP
  • Materials : Dibenzyl phosphate, dicyclohexylcarbodiimide (DCC), and an anhydrous ester solvent such as isopropyl acetate (B1210297).[1]

  • Procedure :

    • A flask is charged with dibenzyl phosphate and anhydrous isopropyl acetate. While the dibenzyl phosphate may not fully dissolve, it is sufficiently soluble for the reaction to proceed.[1]

    • The resulting slurry is cooled to approximately 3 ± 3°C.[1]

    • A solution of DCC in isopropyl acetate is added slowly via cannula over 10-20 minutes, maintaining the low temperature to control the exothermic reaction.[1]

    • As the reaction proceeds, a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) forms.[1]

    • The reaction is monitored by HPLC and is typically complete within 90 minutes.[1]

    • The cold slurry is filtered to remove the DCU byproduct. The filter cake is washed with additional portions of cold isopropyl acetate.[1]

    • The combined filtrate contains the TBPP solution, which can be used directly or carefully concentrated.[1]

Safety Note : DCC is a strong sensitizer (B1316253) and is readily absorbed through the skin. It should be handled with appropriate personal protective equipment.[1]

synthesis_workflow start Start: Dibenzyl Phosphate + Isopropyl Acetate cool Cool to 3 ± 3°C start->cool add_dcc Slowly add DCC solution (10-20 min) cool->add_dcc react Stir for ~90 min (DCU precipitates) add_dcc->react filter Filter cold slurry to remove DCU react->filter wash Wash DCU cake with cold solvent filter->wash product Product: TBPP in Isopropyl Acetate wash->product

Caption: Experimental workflow for the synthesis of this compound (TBPP).

O-Phosphorylation of Alcohols

A highly effective method for the phosphorylation of primary and secondary alcohols utilizes TBPP in conjunction with a Lewis acid catalyst, such as titanium(IV) isopropoxide.[4]

Experimental Protocol: Lewis Acid-Catalyzed Phosphorylation
  • Materials : Alcohol substrate, this compound (TBPP), titanium(IV) tert-butoxide (Ti(OtBu)₄), and an anhydrous solvent like dichloromethane (B109758) (DCM).

  • Procedure :

    • In an inert atmosphere, dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM.

    • Add the Lewis acid catalyst, Ti(OtBu)₄ (e.g., 10 mol%).

    • Add a solution of TBPP (1.2 eq.) in anhydrous DCM to the mixture.

    • Stir the reaction at room temperature and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction with a suitable reagent, such as saturated aqueous sodium bicarbonate solution.

    • Perform an aqueous workup, typically by extracting the organic layer, washing with brine, drying over sodium sulfate, and concentrating in vacuo.

    • Purify the crude product via flash column chromatography to yield the dibenzyl phosphate ester.

Quantitative Data and Substrate Scope

The Lewis acid-catalyzed phosphorylation of alcohols with TBPP is effective for a range of substrates, including both primary and secondary alcohols.[4] The method demonstrates good functional group tolerance, extending to protected amino acids.[4]

Substrate TypeCatalyst (mol%)Typical Yield (%)Notes
Primary AlcoholsTi(OtBu)₄ (10%)75 - 97%Generally high yields and clean conversions.[4]
Secondary AlcoholsTi(OtBu)₄ (10%)50 - 95%Yields can be slightly lower than for primary alcohols.[4]
Complex Polyols (Inositols)n-ButyllithiumGoodUsed for sterically hindered vicinal hydroxyl groups.[2]
Protected Amino AcidsTi(OtBu)₄ (10%)GoodThe method is compatible with common protecting groups.[4]

Table 1: Summary of reported yields for the O-phosphorylation of various alcohols using TBPP.

Subsequent Debenzylation

Following successful phosphorylation, the benzyl protecting groups are typically removed to afford the final phosphate monoester. This is most commonly and cleanly achieved through catalytic hydrogenation using a palladium catalyst (e.g., Palladium on carbon, Pd/C) under a hydrogen atmosphere.[1] This deprotection step is generally high-yielding and proceeds under mild conditions.

Conclusion

This compound is a versatile and valuable reagent for the O-phosphorylation of alcohols, offering mild reaction conditions and applicability to complex, sensitive substrates. The development of Lewis acid-catalyzed protocols has further enhanced its utility, providing an efficient pathway to phosphorylated molecules.[4] For professionals in drug discovery and development, this methodology represents a reliable strategy for synthesizing phosphate prodrugs and other biologically important phosphorylated compounds, ultimately aiding in the creation of more effective therapeutics.

References

An In-depth Technical Guide to N-Phosphorylation with Tetrabenzyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrabenzyl pyrophosphate (TBPP) has emerged as a pivotal reagent in modern organic synthesis, particularly for the phosphorylation of sensitive functional groups. Its utility in forming phosphate (B84403) esters and phosphoramidates has made it an invaluable tool in the pharmaceutical industry for the development of novel therapeutics, most notably in the synthesis of prodrugs to enhance bioavailability. This guide provides a comprehensive overview of N-phosphorylation using TBPP, including its mechanism, applications, detailed experimental protocols, and the broader context of phosphorylation in cellular signaling.

Introduction to this compound (TBPP)

This compound (CAS 990-91-0) is a mild and effective phosphorylating agent primarily used to phosphorylate amines and alcohols.[1] Its structure features two dibenzyl phosphate moieties linked by a pyrophosphate bond. This linkage makes it an efficient phosphate donor, while the benzyl (B1604629) protecting groups allow for facile purification and subsequent deprotection under mild conditions to yield the free phosphate.[2]

TBPP is particularly recognized for its role in the synthesis of complex, biologically active molecules.[2] Its application spans the creation of prodrugs for anti-cancer, anti-viral, and antiemetic therapies, where the introduction of a phosphate group can significantly improve the solubility and bioavailability of a drug substance.[1][3] A prime example is its indispensable role in the multi-step synthesis of Fosaprepitant, an important antiemetic medication used to prevent nausea and vomiting in patients undergoing chemotherapy.[3]

Mechanism of N-Phosphorylation

The phosphorylation of an amine (N-phosphorylation) with this compound proceeds through a nucleophilic substitution reaction. The nitrogen atom of the amine acts as the nucleophile, attacking one of the phosphorus atoms of TBPP. This attack leads to the cleavage of the pyrophosphate bond, which is a good leaving group. The result is the formation of a dibenzyl phosphoramidate (B1195095) and a dibenzyl phosphate byproduct.

The general transformation can be represented as: R-NH₂ + (BnO)₂P(O)OP(O)(OBn)₂ → R-NH-P(O)(OBn)₂ + HO-P(O)(OBn)₂ (where Bn represents a benzyl group)

This reaction is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity, or in some cases by Lewis acids.[4] The benzyl groups on the resulting phosphoramidate can be readily removed by catalytic hydrogenation to yield the final N-phosphorylated product.[2]

Applications in Drug Development and Organic Synthesis

The versatility of TBPP has led to its use in the synthesis of a wide array of biologically significant molecules.[2]

  • Prodrugs: TBPP is instrumental in preparing phosphate prodrugs, which can be administered as injectables rather than tablets due to increased aqueous solubility.[1] Fosaprepitant is a key example of such a prodrug.[1][3]

  • Biologically Active Molecules: It has been utilized as a key reagent in the synthesis of various therapeutic agents, including:

    • Tachykinin receptor antagonists[2]

    • Angiotensin II antagonists[2]

    • HIV protease inhibitors[2]

    • Antifungal and antitumor agents[2]

    • SH2 domain inhibitors[2]

Beyond N-phosphorylation, TBPP is also widely used for the O-phosphorylation of alcohols, including complex molecules like inositol (B14025) derivatives.[2][5]

Quantitative Data

The quality of this compound is critical for successful and reproducible phosphorylation reactions. High-purity TBPP is essential for pharmaceutical applications.[3]

ParameterSpecificationAnalysis Method
Purity≥ 98.0% - 99.0%HPLC
AppearanceWhite Powder/CrystalVisual
Water Content≤ 1.0%-
Loss on Drying≤ 2.0%-
Heavy Metals≤ 10 ppm-
Sulphated Ash≤ 0.5%-
Table 1: Typical quality specifications for pharmaceutical-grade this compound.[6]

While specific yields for N-phosphorylation are highly substrate-dependent, studies on related O-phosphorylation reactions demonstrate the efficiency of TBPP.

Substrate TypeCatalyst / ConditionsReported Yields
Primary & Secondary AlcoholsTi(OtBu)₄ (Lewis Acid Catalyst)50% - 97%
Table 2: Reported yields for TBPP-mediated phosphorylation of alcohols.[4]

Experimental Protocols

The following sections provide generalized protocols for the synthesis of TBPP and its subsequent use in a typical N-phosphorylation reaction.

This procedure is a modification of an earlier synthesis by Todd and has been optimized for safety and scale.[2]

Materials:

Procedure:

  • Dissolve dibenzyl phosphate in pyridine at room temperature.

  • Slowly add a solution of dicyclohexylcarbodiimide in pyridine to the dibenzyl phosphate solution. The reaction is exothermic and should be controlled.

  • Stir the reaction mixture at room temperature. The reaction is typically rapid, and the dicyclohexylurea byproduct will precipitate.[7]

  • After the reaction is complete (monitored by TLC or HPLC), filter off the dicyclohexylurea precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system, such as a heptane:isopropyl acetate mixture (approx. 4:1), to yield pure this compound.[2]

  • Dry the product in vacuo at room temperature.[2]

Safety Note: The reaction can have a large exothermic potential. All operating temperatures should be kept at or below room temperature.[2]

Materials:

  • Amine substrate

  • This compound (TBPP)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or a stronger base like Butyllithium for less reactive amines)

Procedure:

  • Dissolve the amine substrate in the chosen anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base to the solution and stir for a few minutes at the desired temperature (often 0 °C to room temperature).

  • In a separate flask, dissolve this compound in the same anhydrous solvent.

  • Slowly add the TBPP solution to the amine solution.

  • Allow the reaction to stir at room temperature or gentle heating, monitoring its progress by an appropriate method (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction (e.g., with water or a saturated ammonium (B1175870) chloride solution).

  • Perform an aqueous work-up. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude dibenzyl phosphoramidate using column chromatography.

Procedure:

  • Dissolve the purified dibenzyl phosphoramidate in a suitable solvent (e.g., Ethanol, Methanol, or Ethyl Acetate).

  • Add a palladium catalyst, typically Palladium on carbon (Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (H₂), either by bubbling the gas through the solution or using a balloon or Parr shaker.

  • Monitor the reaction until completion (disappearance of starting material).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate to yield the final N-phosphorylated product.

Visualizations: Workflows and Signaling Context

The following diagrams illustrate the experimental workflow for N-phosphorylation and the general biological context in which phosphorylation plays a critical role.

G cluster_prep Reagent Preparation cluster_reaction Phosphorylation Reaction cluster_workup Workup & Purification cluster_final Final Product Generation Amine Amine Substrate Mix Dissolve Amine & Base in Solvent Amine->Mix TBPP This compound AddTBPP Add TBPP Solution TBPP->AddTBPP Solvent Anhydrous Solvent Solvent->Mix Base Base (e.g., TEA) Base->Mix Mix->AddTBPP React Stir & Monitor (TLC / LC-MS) AddTBPP->React Quench Quench Reaction React->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Debenzyl Catalytic Hydrogenation (Pd/C, H₂) Purify->Debenzyl FinalProduct Final N-Phosphorylated Product Debenzyl->FinalProduct

Caption: Experimental workflow for N-phosphorylation using TBPP.

G cluster_pathway Representative Kinase Signaling Pathway Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor 1. Binding Kinase1 Kinase A Receptor->Kinase1 2. Activation via Phosphorylation Kinase2 Kinase B (e.g., MAPK) Kinase1->Kinase2 3. Phosphorylation Cascade Effector Effector Protein (e.g., Transcription Factor) Kinase2->Effector 4. Phosphorylation Response Cellular Response (e.g., Growth, Proliferation) Effector->Response 5. Action

Caption: General role of phosphorylation in a cell signaling cascade.

G cluster_application Application in Drug Development TBPP This compound (TBPP) A mild, versatile phosphorylating agent NPhos N-Phosphorylation Introduces phosphate group onto amines TBPP->NPhos enables Prodrug Prodrug Synthesis Improves solubility & bioavailability NPhos->Prodrug leads to API {Active Pharmaceutical Ingredient (API)|e.g., Fosaprepitant} Prodrug->API results in

Caption: Logical flow of TBPP's application in drug development.

Phosphorylation in Cellular Signaling

While TBPP is a synthetic tool, the modification it creates—phosphorylation—is a fundamental regulatory mechanism in biology.[8][9] In cells, protein kinases catalyze the transfer of a phosphate group (typically from ATP) to specific amino acid residues (serine, threonine, or tyrosine) on a protein.[9] This post-translational modification acts as a molecular switch, altering a protein's conformation, activity, localization, or interaction with other proteins.[8]

These phosphorylation events are central to signal transduction pathways, which transmit information from the cell surface to the nucleus to control processes like cell growth, division, and apoptosis.[9][10] For example, in the Mitogen-Activated Protein Kinase (MAPK) pathway, an external signal triggers a cascade of sequential phosphorylation events, where one kinase phosphorylates and activates the next, ultimately leading to a specific cellular response.[10] The N-phosphorylated compounds synthesized using TBPP can be designed as inhibitors or modulators of these critical kinase-driven pathways, making them valuable tools for both basic research and therapeutic intervention.[11]

References

The Cornerstone of Phosphorylation: A Technical Guide to Tetrabenzyl Pyrophosphate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrabenzyl pyrophosphate (TBPP) has emerged as a pivotal reagent in modern pharmaceutical synthesis, primarily utilized for the crucial introduction of phosphate (B84403) moieties into complex molecules. Its role as a potent phosphorylating agent has been instrumental in the development of numerous therapeutic agents, enhancing their bioavailability and efficacy. This technical guide provides an in-depth exploration of TBPP's synthesis, its application in the phosphorylation of pharmaceutical intermediates, and the subsequent deprotection steps, offering detailed experimental protocols, quantitative data, and visual workflows to support researchers in the field.

Synthesis of this compound (TBPP)

The most common and efficient method for preparing TBPP involves the condensation of two molecules of dibenzyl phosphate (DBP). This reaction is typically mediated by a dehydrating agent, such as a carbodiimide, in an organic solvent.

General Reaction Scheme

The synthesis proceeds via the activation of the phosphate group of DBP by the coupling agent, followed by nucleophilic attack by a second molecule of DBP to form the pyrophosphate linkage.

G DBP1 Dibenzyl Phosphate (DBP) TBPP This compound (TBPP) DBP1->TBPP DBP2 Dibenzyl Phosphate (DBP) DBP2->TBPP CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->TBPP Activates Byproduct Byproduct (e.g., Dicyclohexylurea) TBPP->Byproduct Forms

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of TBPP from Dibenzyl Phosphate

This protocol is a modification of an established synthesis procedure.

Materials:

  • Dibenzyl phosphate (DBP)

  • 1,3-Dicyclohexylcarbodiimide (DCC)

  • Isopropyl acetate (B1210297)

  • Heptane

  • Argon or Nitrogen gas

Procedure:

  • A flame-dried, three-necked round-bottomed flask is equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa.

  • The flask is charged with dibenzyl phosphate (1.0 eq).

  • Isopropyl acetate is added to the flask to create a slurry.

  • The mixture is cooled to 0-5 °C in an ice bath.

  • A solution of 1,3-dicyclohexylcarbodiimide (DCC) (0.55-0.6 eq) in isopropyl acetate is added dropwise to the stirred slurry over 10-20 minutes, maintaining the internal temperature below 10 °C.

  • The reaction mixture is stirred at 0-5 °C for 1-2 hours. The formation of a white precipitate of dicyclohexylurea (DCU) will be observed.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the DCU precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • Heptane is added to the concentrated solution to precipitate the product.

  • The resulting white crystalline solid is collected by filtration, washed with cold heptane, and dried under vacuum to afford this compound.

Quantitative Data for TBPP Synthesis
ParameterValueReference
Yield 88-96%[1]
Purity (HPLC) >99%[2]
Reaction Time 1.5 - 3 hours[1]
Temperature 0 - 10 °C[1]

Phosphorylation of Pharmaceutical Intermediates using TBPP

TBPP is a mild and effective phosphorylating agent for a wide range of nucleophiles, including alcohols and amines, which are common functional groups in pharmaceutical intermediates.[3] A prominent example is its use in the synthesis of Fosaprepitant (B1673561), a prodrug of the antiemetic Aprepitant.[4][5]

General Reaction Scheme for O-Phosphorylation

The hydroxyl group of the substrate attacks one of the phosphorus atoms of TBPP, leading to the formation of a dibenzyl phosphate ester and the release of a dibenzyl phosphate leaving group.

G Substrate Substrate (R-OH) PhosphorylatedProduct Phosphorylated Product (R-O-PO(OBn)2) Substrate->PhosphorylatedProduct TBPP This compound TBPP->PhosphorylatedProduct LeavingGroup Dibenzyl Phosphate ((BnO)2PO2H) TBPP->LeavingGroup Releases Base Base (e.g., NaHMDS) Base->Substrate Deprotonates

Caption: General workflow for O-Phosphorylation using TBPP.

Experimental Protocol: Phosphorylation of Aprepitant to Fosaprepitant Dibenzyl Ester

This protocol outlines the key steps in the synthesis of the dibenzyl-protected prodrug of Aprepitant.

Materials:

  • Aprepitant

  • This compound (TBPP)

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

Procedure:

  • To a solution of Aprepitant (1.0 eq) in anhydrous THF at <5 °C under an inert atmosphere, a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF is added dropwise.

  • The mixture is stirred at 0 °C for 30 minutes.

  • A solution of this compound (1.4 eq) in anhydrous THF is then added dropwise, maintaining the temperature at <10 °C.

  • The reaction is stirred for 1-2 hours at 0-10 °C and monitored by HPLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude fosaprepitant dibenzyl ester.

Quantitative Data for Phosphorylation
SubstrateBaseSolventYieldReference
AprepitantNaHMDSTHF~95%[5]
Various AlcoholsDBUVariousGood to Excellent

Debenzylation of the Dibenzyl Phosphate Group

The final step in the synthesis of the active phosphate-containing drug is the removal of the benzyl (B1604629) protecting groups from the phosphate moiety. This is typically achieved through catalytic hydrogenation.

General Reaction Scheme for Debenzylation

The dibenzyl phosphate ester is subjected to hydrogenolysis, typically using a palladium catalyst, to cleave the benzyl groups and yield the free phosphate.

G PhosphorylatedProduct Phosphorylated Product (R-O-PO(OBn)2) FinalProduct Final Phosphate Product (R-O-PO3H2) PhosphorylatedProduct->FinalProduct Catalyst Catalyst (Pd/C) + H2 Catalyst->PhosphorylatedProduct Mediates Byproduct Toluene FinalProduct->Byproduct Releases

Caption: Debenzylation of the dibenzyl phosphate group.

Experimental Protocol: Debenzylation of Fosaprepitant Dibenzyl Ester

This protocol describes the final deprotection step to yield Fosaprepitant.

Materials:

Procedure:

  • Fosaprepitant dibenzyl ester is dissolved in methanol.

  • Palladium on carbon (Pd/C) catalyst is added to the solution.

  • The mixture is subjected to hydrogenation with hydrogen gas (typically at atmospheric or slightly elevated pressure) or by using a hydrogen donor like ammonium formate.

  • The reaction is monitored by HPLC until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the final phosphate product, Fosaprepitant.

Quantitative Data for Debenzylation
SubstrateCatalystConditionsYieldReference
Fosaprepitant Dibenzyl EsterPd/CH₂ gas, MethanolHigh[6]
Various Dibenzyl PhosphatesPd/CH₂ gasQuantitative

Applications of this compound in Drug Development

The utility of TBPP extends beyond the synthesis of antiemetics. It has been employed in the preparation of a wide array of biologically active molecules, demonstrating its versatility as a key intermediate in drug discovery and development.[1]

Table of Applications:

Therapeutic AreaExample Compound ClassReference
Oncology Antitumor agents, Prodrugs of anticancer drugs[1]
Infectious Diseases HIV protease inhibitors, Antifungal agents[1]
Cardiovascular Angiotensin II antagonists[1]
Inflammation Tachykinin receptor antagonists[1]
Metabolic Disorders 5-Phosphatase inhibitors[1]

Conclusion

This compound is a highly valuable and versatile reagent for the phosphorylation of pharmaceutical intermediates. Its efficient synthesis, mild reactivity, and broad applicability make it an indispensable tool for medicinal chemists and process development scientists. The detailed protocols and data presented in this guide are intended to facilitate the successful application of TBPP in the synthesis of novel and existing phosphate-containing therapeutics, ultimately contributing to the advancement of pharmaceutical research and development.

References

The Pivotal Role of Tetrabenzyl Pyrophosphate in the Synthesis of Fosaprepitant: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosaprepitant (B1673561), a neurokinin-1 (NK1) receptor antagonist, is a critical therapeutic agent for the prevention of chemotherapy-induced nausea and vomiting (CINV). As a prodrug, it is rapidly converted in the body to Aprepitant, the active molecule. The synthesis of Fosaprepitant from Aprepitant involves a crucial phosphorylation step, a reaction in which tetrabenzyl pyrophosphate has emerged as a key reagent. This technical guide provides an in-depth analysis of the use of this compound in the synthesis of Fosaprepitant, detailing experimental protocols, presenting quantitative data, and illustrating the synthetic and biological pathways.

Introduction

Fosaprepitant dimeglumine is an intravenous prodrug of the oral antiemetic agent Aprepitant.[1] Its development was driven by the need for an intravenous formulation to circumvent issues associated with oral administration in patients experiencing nausea and vomiting.[1] The core of Fosaprepitant's synthesis lies in the phosphorylation of the triazolone ring of Aprepitant. This compound serves as an efficient phosphorylating agent in this process, leading to the formation of a dibenzyl fosaprepitant intermediate.[2][3] This intermediate is then debenzylated to yield Fosaprepitant, which is subsequently converted to its dimeglumine salt to enhance solubility and stability for intravenous administration.[3]

The Synthetic Pathway: From Aprepitant to Fosaprepitant Dimeglumine

The synthesis of Fosaprepitant dimeglumine from Aprepitant is a multi-step process. The pivotal step is the phosphorylation of Aprepitant using this compound. This reaction is typically carried out in the presence of a strong base to deprotonate the triazolone nitrogen of Aprepitant, facilitating the nucleophilic attack on the pyrophosphate. The resulting dibenzyl fosaprepitant is an unstable intermediate that is subsequently debenzylated, commonly via catalytic hydrogenation, to yield Fosaprepitant. Finally, the formation of the dimeglumine salt enhances the aqueous solubility of the drug for intravenous formulation.

Synthesis_Workflow Aprepitant Aprepitant Dibenzyl_Fosaprepitant Dibenzyl Fosaprepitant (Intermediate) Aprepitant->Dibenzyl_Fosaprepitant Phosphorylation TBPP This compound TBPP->Dibenzyl_Fosaprepitant Base Base (e.g., NaHMDS, LiOH) Base->Dibenzyl_Fosaprepitant Solvent Solvent (e.g., THF, DMSO) Solvent->Dibenzyl_Fosaprepitant Fosaprepitant Fosaprepitant Dibenzyl_Fosaprepitant->Fosaprepitant Debenzylation Debenzylation Catalytic Hydrogenation (e.g., Pd/C, H2) Fosaprepitant_Dimeglumine Fosaprepitant Dimeglumine Fosaprepitant->Fosaprepitant_Dimeglumine Salt Formation Meglumine N-Methyl-D-glucamine Meglumine->Fosaprepitant_Dimeglumine

Caption: Overall synthetic workflow for Fosaprepitant Dimeglumine.

Quantitative Data on Fosaprepitant Synthesis

The efficiency of Fosaprepitant synthesis is influenced by the choice of base, solvent, and reaction conditions. The following table summarizes quantitative data from various patented methods.

Patent/SourceBaseSolventTemperature (°C)Yield (%)Purity (%)
US 10,428,097 B2Sodium bis(trimethylsilyl)amide (NaHMDS)THFNot specifiedNot specified>99% (final product)
WO 2011/045817 A2Lithium hydroxide (B78521) monohydrateDMSO25-3085 (dibenzyl intermediate)99.7 (final product)
CN 103204878 ASodium hexamethyldisilazideAnhydrous THF-5 to 073 (intermediate)Not specified
WO 2013/168176 A2Sodium hydride (NaH)Dry THF5-10Not specified>99 (dibenzyl intermediate)
WO 2018/211410 A1Sodium hydride (NaH)Dry THF5-12Not specified99.90 (final product)

Detailed Experimental Protocols

Protocol 1: Phosphorylation of Aprepitant using NaHMDS in THF (Based on US 10,428,097 B2)[3]
  • Reaction Setup: A solution of Aprepitant and this compound is prepared in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen).

  • Addition of Base: The reaction mixture is cooled, and a solution of sodium bis(trimethylsilyl)amide (NaHMDS) in THF is added slowly while maintaining the low temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to ensure the consumption of Aprepitant.

  • Work-up: Upon completion, the reaction is quenched with an aqueous solution, such as saturated sodium bicarbonate. The product is then extracted with an organic solvent.

  • Isolation: The organic layer is washed and dried, and the solvent is removed under reduced pressure to yield crude dibenzyl fosaprepitant.

Protocol 2: Phosphorylation of Aprepitant using LiOH in DMSO (Based on WO 2011/045817 A2)[4]
  • Reaction Setup: To a stirred solution of dimethyl sulfoxide (B87167) (DMSO), lithium hydroxide monohydrate is added at ambient temperature. Aprepitant is then added, and the mixture is stirred until a clear solution is obtained.

  • Addition of Phosphorylating Agent: this compound is added to the solution under stirring.

  • Reaction Conditions: The reaction is allowed to proceed at 25-30°C.

  • Monitoring and Quenching: The reaction is monitored by HPLC. After completion, the reaction mass is cooled and quenched by the slow addition of water.

  • Extraction and Isolation: The product is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or toluene). The combined organic layers are washed, dried, and concentrated to yield dibenzyl fosaprepitant as an oil.

Debenzylation and Salt Formation
  • Catalytic Hydrogenation: The crude dibenzyl fosaprepitant is dissolved in a suitable solvent, such as methanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenation.[3][4]

  • Salt Formation: After the completion of the debenzylation, N-methyl-D-glucamine is added to the reaction mixture to form the dimeglumine salt.[3][4]

  • Purification: The final product, Fosaprepitant dimeglumine, is typically purified by crystallization from a suitable solvent system to achieve high purity.[4]

Mechanism of Action: NK1 Receptor Antagonism

Fosaprepitant is a prodrug that is rapidly converted to Aprepitant in the body.[1][5][6] Aprepitant is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors.[5] Substance P is a neuropeptide involved in the vomiting reflex. By blocking the NK1 receptor, Aprepitant inhibits the action of Substance P, thereby preventing both acute and delayed chemotherapy-induced nausea and vomiting.[1][5]

Signaling_Pathway cluster_0 Vomiting Center (Brain) Chemotherapy Chemotherapy Substance_P Substance P Release Chemotherapy->Substance_P induces NK1_Receptor NK1 Receptor Substance_P->NK1_Receptor binds to Vomiting_Reflex Vomiting Reflex NK1_Receptor->Vomiting_Reflex activates Fosaprepitant Fosaprepitant (IV Administration) Aprepitant Aprepitant (Active Drug) Fosaprepitant->Aprepitant is converted to Aprepitant->NK1_Receptor blocks

Caption: Mechanism of action of Fosaprepitant as an NK1 receptor antagonist.

Conclusion

The synthesis of Fosaprepitant relies heavily on the efficient phosphorylation of Aprepitant, a role adeptly filled by this compound. The choice of reaction conditions, particularly the base and solvent system, significantly impacts the yield and purity of the intermediate and, consequently, the final active pharmaceutical ingredient. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and professionals in drug development, enabling the optimization of Fosaprepitant synthesis. A thorough understanding of both the synthetic pathway and the biological mechanism of action is paramount for the continued development and application of this important antiemetic agent.

References

The Role of Tetrabenzyl Pyrophosphate in the Development of Novel Anti-Tumor Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenzyl pyrophosphate (TBPP) is a highly effective phosphorylating agent that has carved a niche in the synthesis of complex biologically active molecules. While not an anti-tumor agent itself, TBPP is a critical reagent in the development of cancer therapeutics, primarily through its role in the synthesis of phosphate (B84403) prodrugs. This technical guide explores the application of TBPP in anti-tumor agent development, focusing on the synthesis and biological evaluation of a noteworthy paclitaxel (B517696) (Taxol®) prodrug. By converting highly potent but poorly soluble anti-cancer drugs into water-soluble phosphate derivatives, TBPP facilitates the creation of prodrugs with improved pharmacokinetic profiles, thereby enhancing their therapeutic potential.

This compound in Prodrug Synthesis

The primary utility of this compound in oncology drug development is as a phosphorylating agent to create prodrugs of potent cytotoxic compounds.[1][2] Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This approach is particularly useful for drugs with poor water solubility, a common challenge in cancer chemotherapy. Phosphorylation introduces a polar phosphate group, significantly increasing aqueous solubility and allowing for intravenous administration.

A prime example of this strategy is the development of water-soluble prodrugs of paclitaxel. Paclitaxel is a highly effective anti-mitotic agent used in the treatment of various cancers, but its poor water solubility presents formulation challenges. To address this, researchers have synthesized phosphate derivatives of paclitaxel. One such derivative, a 7-phosphonoxyphenylpropionate of paclitaxel, has demonstrated anti-tumor activity comparable to the parent drug in preclinical models.[3]

Prodrug Activation Pathway

The underlying principle of this phosphate prodrug strategy is the enzymatic cleavage of the phosphate group in vivo to release the active cytotoxic drug. This process is often mediated by endogenous phosphatases, which are abundant in the body.

Prodrug_Activation Water-Insoluble Drug Water-Insoluble Drug Phosphorylated Prodrug Phosphorylated Prodrug Water-Insoluble Drug->Phosphorylated Prodrug Phosphorylation Active Drug Active Drug Phosphorylated Prodrug->Active Drug Enzymatic Cleavage TBPP TBPP TBPP->Phosphorylated Prodrug Phosphatases Phosphatases Phosphatases->Active Drug

Caption: Prodrug activation pathway illustrating the conversion of a water-insoluble drug into a soluble prodrug via phosphorylation and its subsequent activation by enzymatic cleavage in vivo.

Synthesis of a Paclitaxel Phosphate Prodrug

While the specific, detailed synthesis protocol for the 7-phosphonoxyphenylpropionate paclitaxel prodrug using this compound is proprietary and not fully disclosed in the available literature, a general procedure for phosphorylation using TBPP can be outlined. The synthesis would involve the reaction of a paclitaxel derivative containing a hydroxyl group at the 7-position with a phosphonoxyphenylpropionic acid, activated by a coupling agent, followed by phosphorylation of the resulting intermediate. The final debenzylation of the phosphate groups would yield the water-soluble sodium salt of the prodrug.

In Vivo Anti-Tumor Activity of a Paclitaxel Phosphate Prodrug

The efficacy of the 7-phosphonoxyphenylpropionate paclitaxel prodrug was evaluated in a murine model of lung carcinoma (M109). The results indicated that the prodrug exhibited anti-tumor activity comparable to that of paclitaxel.

Quantitative Data
CompoundTumor ModelAdministration RouteDoseTumor Growth Inhibition (%)Reference
PaclitaxelM109 Murine Lung CarcinomaIntraperitonealNot SpecifiedComparable to Prodrug[3]
7-phosphonoxyphenylpropionate paclitaxelM109 Murine Lung CarcinomaIntraperitonealNot SpecifiedComparable to Paclitaxel[3]

Note: Specific quantitative data such as IC50 values and detailed tumor growth inhibition percentages from the primary study by Ueda et al. (1993) are not publicly available in the retrieved resources. The available information indicates "comparable" activity to paclitaxel.

Experimental Protocols

M109 Murine Lung Carcinoma Model

The Madison 109 (M109) murine lung carcinoma model is a well-established model for screening anti-tumor agents.[2][4] The following is a general protocol for its use in evaluating the in vivo efficacy of anti-cancer compounds.

1. Cell Culture and Animal Model:

  • M109 murine lung carcinoma cells are maintained in vitro in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[2]

  • Syngeneic BALB/c mice are used as the animal model.[2]

2. Tumor Implantation:

  • M109 cells are harvested from culture, and a specific number of viable cells (e.g., 1 x 10^6 cells) are implanted subcutaneously into the flank of each mouse.[2]

3. Treatment Protocol:

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The paclitaxel prodrug, dissolved in a suitable vehicle (e.g., saline), is administered to the treatment group, typically via intraperitoneal injection.

  • The control group receives the vehicle alone.

  • Treatment is administered according to a predefined schedule (e.g., daily for a specific number of days).

4. Efficacy Evaluation:

  • Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • The body weight of the mice is monitored as an indicator of toxicity.

  • The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Survival analysis may also be performed.

Experimental Workflow

The workflow for evaluating the anti-tumor activity of a novel prodrug synthesized using TBPP is a multi-step process that spans from chemical synthesis to in vivo testing.

Experimental_Workflow cluster_synthesis Synthesis & Formulation cluster_invivo In Vivo Evaluation Start Start Synthesize_Prodrug Synthesize Paclitaxel Prodrug using TBPP Start->Synthesize_Prodrug Purify_Characterize Purify and Characterize Prodrug Synthesize_Prodrug->Purify_Characterize Formulate_Prodrug Formulate Prodrug for In Vivo Administration Purify_Characterize->Formulate_Prodrug Implant_Tumor Implant M109 Tumor Cells in Mice Randomize_Groups Randomize Mice into Treatment & Control Groups Implant_Tumor->Randomize_Groups Administer_Treatment Administer Prodrug and Vehicle Control Randomize_Groups->Administer_Treatment Monitor_Tumor Monitor Tumor Growth and Animal Health Administer_Treatment->Monitor_Tumor Analyze_Data Analyze Tumor Growth Inhibition Data Monitor_Tumor->Analyze_Data End End Analyze_Data->End

Caption: A generalized experimental workflow for the synthesis and in vivo evaluation of an anti-tumor prodrug.

Conclusion

This compound serves as an enabling tool in the development of advanced anti-tumor agents, specifically in the synthesis of water-soluble phosphate prodrugs of highly potent but poorly soluble cytotoxic compounds. The example of the 7-phosphonoxyphenylpropionate paclitaxel prodrug highlights the potential of this approach to overcome formulation challenges and deliver effective cancer therapeutics. While detailed quantitative data and specific synthesis protocols for this particular agent are not widely available, the established principles of prodrug design and preclinical evaluation provide a clear framework for future research and development in this area. The continued application of phosphorylating agents like TBPP will undoubtedly contribute to the expansion of the oncologist's arsenal (B13267) with more effective and patient-friendly treatment options.

References

Tetrabenzyl Pyrophosphate: A Comprehensive Technical Guide to the Synthesis of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrabenzyl pyrophosphate (TBPP) has emerged as a important and versatile reagent in medicinal chemistry and drug development. Its efficacy as a phosphorylating agent for a wide range of nucleophiles, particularly alcohols and amines, has positioned it as a key tool in the synthesis of phosphate-containing biologically active molecules. This technical guide provides an in-depth overview of the applications of TBPP, complete with experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Core Applications of this compound

This compound is extensively utilized for the introduction of a phosphate (B84403) monoester moiety into complex organic molecules. This transformation is often a critical step in the synthesis of prodrugs, where the phosphate group enhances aqueous solubility and bioavailability. Upon administration, the phosphate group is typically cleaved by endogenous phosphatases to release the active parent drug. Beyond prodrug strategies, TBPP is instrumental in the synthesis of molecules that directly target biological pathways where phosphorylation plays a key regulatory role, such as enzyme inhibitors and receptor antagonists.[1]

Key therapeutic areas where TBPP has been successfully applied include:

  • Antiemetics: Most notably in the synthesis of Fosaprepitant, a prodrug of the NK1 receptor antagonist Aprepitant.[2][3][4][5][6]

  • Antihypertensives: In the development of angiotensin II receptor antagonists.[1][7][8][9][10][11]

  • Oncology: For the creation of novel antitumor agents.

  • Infectious Diseases: In the synthesis of HIV protease inhibitors and antifungal agents.[1]

  • Metabolic Diseases: In the development of 5-phosphatase inhibitors.[1]

  • Herbicide Development: In the synthesis of inhibitors for enzymes like DHQ synthase and EPSP synthase.[1][2][4][12][13][14][15][16][17][18][19]

Quantitative Data on Syntheses Utilizing this compound

The following tables summarize quantitative data from various syntheses employing TBPP, highlighting the versatility and efficiency of this reagent across different substrate classes.

Target Molecule ClassSpecific ExampleSubstrateYield (%)Reference
Antiemetic (NK1 Antagonist)FosaprepitantAprepitant75[4]
Antihypertensive (Angiotensin II Antagonist)Angiotensin II Analog[Sar1, Ile8]Angiotensin IINot specified[7]
Antitumor AgentTaxol Phosphate ProdrugTaxolNot specified[12]
Antifungal AgentPiperideine Analog6-Hexadecyl-2,3,4,5-tetrahydropyridineNot specified[5]
Enzyme InhibitorEPSP Synthase InhibitorShikimate 3-phosphate analogNot specified[2][12]
Substrate TypeSpecific SubstrateProductYield (%)Reference
Primary AlcoholBenzyl AlcoholDibenzyl phosphateHigh[12]
Secondary AlcoholProtected Amino AcidPhosphorylated Amino Acid50-97[20]
PhenolPhenolPhenyl phosphate70-80[21]

Key Biological Signaling Pathways

The biological activity of molecules synthesized using TBPP often stems from their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Tachykinin NK1 Receptor Signaling Pathway

Fosaprepitant, a prodrug of the NK1 receptor antagonist Aprepitant, functions by blocking the binding of Substance P to the NK1 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events leading to cellular responses such as pain transmission and emesis.

NK1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Substance P Substance P NK1R NK1 Receptor (GPCR) Substance P->NK1R Binds G_protein G-protein (Gq/11) NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Emesis, Pain) Ca_release->Cellular_Response PKC->Cellular_Response Aprepitant Aprepitant (Antagonist) Aprepitant->NK1R Blocks

Caption: Tachykinin NK1 Receptor Signaling Pathway and its inhibition by Aprepitant.

SH2 Domain-Mediated Signaling

SH2 (Src Homology 2) domains are protein domains that recognize and bind to phosphorylated tyrosine residues on other proteins. This interaction is a fundamental mechanism in many signal transduction pathways, particularly those initiated by receptor tyrosine kinases (RTKs). Inhibitors of SH2 domains can disrupt these signaling cascades, which are often dysregulated in cancer and inflammatory diseases.

SH2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RTK_dimer RTK Dimerization & Autophosphorylation RTK->RTK_dimer Induces pTyr Phosphorylated Tyrosine (pY) RTK_dimer->pTyr Creates SH2_protein SH2 Domain- Containing Protein pTyr->SH2_protein Recruits Downstream_Signaling Downstream Signaling Cascade SH2_protein->Downstream_Signaling Activates Cellular_Response Cellular Response (Proliferation, Survival) Downstream_Signaling->Cellular_Response SH2_Inhibitor SH2 Inhibitor SH2_Inhibitor->SH2_protein Blocks Binding

Caption: SH2 Domain-Mediated Signaling and its inhibition.

HIV Protease and the Viral Lifecycle

HIV protease is an essential enzyme for the replication of the human immunodeficiency virus (HIV). It cleaves newly synthesized polyproteins into their functional protein components, which are necessary for the assembly of mature, infectious virions. HIV protease inhibitors block this cleavage, preventing the production of new viruses.

HIV_Lifecycle cluster_host_cell Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrated_DNA Integrated Viral DNA Viral_DNA->Integrated_DNA Integration Host_DNA Host DNA Host_DNA->Integrated_DNA Viral_mRNA Viral mRNA Integrated_DNA->Viral_mRNA Transcription Polyproteins Gag-Pol Polyproteins Viral_mRNA->Polyproteins Translation Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Cleavage by HIV_Protease HIV Protease Virion_Assembly Virion Assembly Functional_Proteins->Virion_Assembly Assemble into New_Virion New Virion Virion_Assembly->New_Virion Forms Protease_Inhibitor Protease Inhibitor Protease_Inhibitor->HIV_Protease Inhibits

Caption: Role of HIV Protease in the viral lifecycle and its inhibition.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

General Experimental Workflow for Phosphorylation

This workflow outlines the typical steps involved in the phosphorylation of an alcohol or amine using TBPP.

Phosphorylation_Workflow Start Start Dissolve_Substrate Dissolve Substrate in Anhydrous Solvent Start->Dissolve_Substrate Cool_Reaction Cool to 0°C Dissolve_Substrate->Cool_Reaction Add_Base Add Base (e.g., NaHMDS, LiHMDS) Cool_Reaction->Add_Base Stir_1 Stir for 30 min Add_Base->Stir_1 Add_TBPP Add TBPP Solution Stir_1->Add_TBPP Warm_to_RT Warm to Room Temperature and Stir Add_TBPP->Warm_to_RT Monitor_Reaction Monitor by TLC/LC-MS Warm_to_RT->Monitor_Reaction Monitor_Reaction->Warm_to_RT Incomplete Quench_Reaction Quench Reaction (e.g., with aq. NaHCO₃) Monitor_Reaction->Quench_Reaction Reaction Complete Workup Aqueous Workup & Extraction Quench_Reaction->Workup Purification Purify by Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General workflow for a typical phosphorylation reaction using TBPP.

Synthesis of Fosaprepitant Dibenzyl Ester

This protocol describes the phosphorylation of Aprepitant to its dibenzyl phosphate ester intermediate, a key step in the synthesis of Fosaprepitant.

Materials:

Procedure:

  • To a solution of Aprepitant (1.0 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), add a solution of NaHMDS (1.1 equivalents) in THF dropwise.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add a solution of TBPP (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the crude Fosaprepitant dibenzyl ester.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

General Protocol for Phosphorylation of a Primary Alcohol

This protocol outlines a general method for the phosphorylation of a primary alcohol using TBPP.

Materials:

  • Primary alcohol

  • This compound (TBPP)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄) or other suitable Lewis acid

  • Anhydrous dichloromethane (B109758) (DCM) or other aprotic solvent

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equivalent) in anhydrous DCM under an inert atmosphere, add the Lewis acid catalyst (e.g., Ti(OⁱPr)₄, 10 mol%).

  • Add a solution of TBPP (1.2 equivalents) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the dibenzyl phosphate ester of the primary alcohol.

Note on Debenzylation: The resulting dibenzyl phosphate esters can be readily deprotected to the corresponding free phosphate by catalytic hydrogenation (e.g., H₂, Pd/C) in a suitable solvent like methanol (B129727) or ethanol.

Conclusion

This compound is an indispensable reagent for the synthesis of a diverse array of biologically active molecules. Its ability to efficiently phosphorylate alcohols and amines under relatively mild conditions has facilitated the development of numerous prodrugs and enzyme inhibitors. The protocols and data presented in this guide underscore the broad applicability of TBPP in modern drug discovery and development. The provided diagrams of key signaling pathways and experimental workflows offer a visual framework for understanding the biological context and practical application of this important synthetic tool. As the demand for novel therapeutics continues to grow, the utility of this compound in the synthesis of innovative, life-saving molecules is set to expand even further.

References

Tetrabenzyl Pyrophosphate: A Cornerstone in Prodrug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tetrabenzyl pyrophosphate (TBPP) has emerged as a pivotal reagent in the synthesis of phosphate (B84403) prodrugs, a strategy widely employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide provides a comprehensive overview of the role of TBPP in prodrug synthesis, with a focus on experimental protocols, quantitative data, and the visualization of relevant biological pathways.

Introduction to this compound

This compound is a highly effective phosphorylating agent used to introduce a phosphate monoester moiety to a parent drug molecule. This modification is a cornerstone of prodrug design, primarily aimed at improving a drug's aqueous solubility, membrane permeability, and targeted delivery. The benzyl (B1604629) protecting groups on the phosphate backbone of TBPP are crucial for its reactivity and can be readily removed under mild conditions, typically through catalytic hydrogenation, to yield the final phosphate prodrug.

Key Properties of this compound:

PropertyValueReference
Molecular FormulaC₂₈H₂₈O₇P₂
Molecular Weight538.47 g/mol [1]
Melting Point63-66 °C[1]
AppearanceWhite crystalline solid[2]
Storage Conditions-20°C, under an inert atmosphere[1][3]

The Role of TBPP in Prodrug Synthesis

The primary application of TBPP in prodrug synthesis is the phosphorylation of hydroxyl or amino functionalities on a parent drug molecule. This chemical transformation converts a often poorly soluble drug into a more hydrophilic phosphate ester prodrug. Upon administration, this prodrug is designed to be stable in the gastrointestinal tract and systemic circulation until it reaches the target tissue or cell. There, endogenous enzymes, most notably alkaline phosphatases, cleave the phosphate ester bond, releasing the active parent drug at the site of action.[4] This strategy has been successfully applied to a wide range of therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[5]

General Reaction Scheme for Phosphorylation using TBPP:

G Drug_OH Drug-OH Phosphorylated_Intermediate Drug-O-P(O)(OBn)₂ Drug_OH->Phosphorylated_Intermediate Phosphorylation TBPP This compound (TBPP) TBPP->Phosphorylated_Intermediate Phosphate_Prodrug Drug-O-P(O)(O⁻)₂ Phosphorylated_Intermediate->Phosphate_Prodrug Debenzylation H2_PdC H₂/Pd-C H2_PdC->Phosphate_Prodrug

Figure 1: General workflow for prodrug synthesis using TBPP.

Case Study: Synthesis of Fosamprenavir (B192916)

A prominent example of a phosphate prodrug is Fosamprenavir, the phosphate ester prodrug of the HIV protease inhibitor Amprenavir (B1666020).[6] While various phosphorylating agents can be used, the following protocol outlines a representative synthesis of a fosamprenavir precursor using a phosphorylation strategy analogous to that of TBPP.

Experimental Protocol: Phosphorylation of Amprenavir Precursor

This protocol is a representative procedure for the phosphorylation of the hydroxyl group on the amprenavir precursor.

Materials:

  • Amprenavir precursor (N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-aminobenzenesulfonamide)

  • This compound (TBPP)

  • Pyridine (B92270) (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

  • To a solution of the amprenavir precursor (1.0 equivalent) in anhydrous pyridine and anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.2 equivalents) portion-wise.

  • Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dibenzyl-phosphorylated intermediate.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Protocol: Debenzylation to Yield the Phosphate Prodrug

Materials:

  • Dibenzyl-phosphorylated intermediate

  • Palladium on carbon (10% Pd/C)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the purified dibenzyl-phosphorylated intermediate in methanol or ethanol.

  • Carefully add 10% palladium on carbon (typically 10-20% by weight of the substrate).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final phosphate prodrug, fosamprenavir.

Quantitative Data for a Representative Phosphorylation Reaction:

ParameterValue
Reactants
Amprenavir Precursor1.0 mmol
This compound1.2 mmol
Reaction Conditions
SolventPyridine/DCM (1:1)
Temperature0°C to Room Temperature
Reaction Time4-8 hours
Work-up & Purification
Quenching AgentSaturated NaHCO₃
Purification MethodSilica Gel Chromatography
Yield
Phosphorylated Intermediate75-85%
Debenzylated Prodrug>95%

Visualization of Biological Pathways

Prodrug Activation Pathway

Fosamprenavir is hydrolyzed by intestinal alkaline phosphatases to release the active drug, amprenavir, and inorganic phosphate.

G Fosamprenavir Fosamprenavir (Prodrug) AlkalinePhosphatase Alkaline Phosphatase (in Gut Epithelium) Fosamprenavir->AlkalinePhosphatase Hydrolysis Amprenavir Amprenavir (Active Drug) AlkalinePhosphatase->Amprenavir InorganicPhosphate Inorganic Phosphate AlkalinePhosphatase->InorganicPhosphate

Figure 2: Activation of Fosamprenavir to Amprenavir.
Mechanism of Action of Amprenavir

Amprenavir is a competitive inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into functional proteins required for viral maturation. By binding to the active site of the protease, amprenavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[7][8]

G cluster_virus HIV-infected Cell cluster_drug Drug Action Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease Gag_Pol->HIV_Protease Cleavage Viral_Proteins Functional Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV_Protease->Viral_Proteins Immature_Virion Immature, Non-infectious Virion Viral_Proteins->Immature_Virion Assembly Amprenavir Amprenavir Amprenavir->HIV_Protease Inhibition

Figure 3: Amprenavir's inhibition of HIV-1 Protease.

Conclusion

This compound is an indispensable tool in the development of phosphate prodrugs. Its efficient and selective phosphorylation capabilities, coupled with the ease of deprotection, have enabled the successful development of numerous prodrugs with improved clinical outcomes. The case of fosamprenavir highlights the transformative potential of this strategy in enhancing the therapeutic efficacy of potent drugs. As drug development continues to evolve, the principles of phosphate prodrug synthesis, heavily reliant on reagents like TBPP, will undoubtedly remain a cornerstone of medicinal chemistry.

References

Phosphorylation of inositol derivatives with TBPP

Author: BenchChem Technical Support Team. Date: December 2025

Phosphorylation of Inositol (B14025) Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical phosphorylation of inositol derivatives, a critical process in the synthesis of vital signaling molecules. Due to the inability to identify a phosphorylating agent corresponding to the acronym "TBPP" (2,3,4,5-tetrakis-(tert-butoxycarbonyl)-D-glucopyranosylidene)bis(p-phenylene) bis(phosphorodiamidate)) in the scientific literature, this document will focus on general and widely accepted methods for the phosphorylation of inositols. The protocols and data presented are based on established chemical transformations and principles in inositol chemistry.

Introduction to Inositol Phosphorylation

Inositol and its phosphorylated derivatives, known as inositol phosphates (IPs) and phosphatidylinositol phosphates (PIPs), are fundamental to a vast array of cellular signaling pathways.[1][2] They regulate critical processes such as cell growth, proliferation, apoptosis, and calcium signaling.[3][4] The precise chemical synthesis of specific inositol phosphate (B84403) isomers is therefore essential for studying their biological functions and for the development of novel therapeutics.

The synthesis of these complex molecules presents significant challenges due to the presence of multiple hydroxyl groups on the inositol ring with similar reactivity. Consequently, the regioselective phosphorylation of inositols requires sophisticated strategies involving the use of protecting groups to selectively shield certain hydroxyls while others are phosphorylated.

General Strategies for Inositol Phosphorylation

The chemical phosphorylation of inositols typically involves a multi-step process:

  • Protection: Selective protection of the hydroxyl groups on the inositol ring that are not intended for phosphorylation. This is the most critical step and dictates the final phosphorylated isomer.

  • Phosphorylation: Introduction of the phosphate group(s) onto the desired free hydroxyl(s) using a suitable phosphorylating agent.

  • Deprotection: Removal of all protecting groups to yield the final inositol phosphate.

A variety of protecting groups are employed in inositol chemistry, with the choice depending on the desired substitution pattern and the reaction conditions of the subsequent steps. Common protecting groups include benzyl (B1604629) ethers, silyl (B83357) ethers, acetals, and ketals.

Key Phosphorylating Agents for Inositols

While the specific agent "TBPP" could not be identified, several classes of reagents are commonly used for the phosphorylation of hydroxyl groups in polyols like inositol.

Phosphoramidites

Phosphoramidite reagents are widely used for the synthesis of phosphotriesters, which can then be converted to the desired phosphates. A common example is the use of dibenzyl N,N-diisopropylphosphoramidite in the presence of an activator like 1H-tetrazole. The resulting phosphite (B83602) triester is then oxidized to the phosphate triester, typically using an oxidizing agent like m-chloroperbenzoic acid (mCPBA) or tert-butyl hydroperoxide.

Chlorophosphates

Reagents such as dibenzyl chlorophosphate or diphenyl chlorophosphate can also be used for the direct phosphorylation of alcohols. These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the HCl generated.

Experimental Protocols (Hypothetical)

As no specific data for "TBPP" exists, the following are generalized, hypothetical protocols for the phosphorylation of a selectively protected inositol derivative using common classes of phosphorylating agents.

It is crucial to note that these are illustrative examples and would require optimization for any specific inositol derivative.

Phosphorylation using a Phosphoramidite Reagent

This protocol describes the phosphorylation of a hypothetical selectively protected myo-inositol derivative with one free hydroxyl group.

Table 1: Hypothetical Reaction Conditions for Phosphoramidite-based Phosphorylation

ParameterValue
Starting MaterialSelectively Protected myo-Inositol (1.0 eq)
Phosphorylating AgentDibenzyl N,N-diisopropylphosphoramidite (1.5 eq)
Activator1H-Tetrazole (3.0 eq)
SolventAnhydrous Dichloromethane (DCM)
Reaction TemperatureRoom Temperature
Reaction Time2 hours
Oxidationm-Chloroperbenzoic acid (mCPBA) (2.0 eq)
Work-upQuench with Na2S2O3, wash with NaHCO3 and brine
PurificationSilica (B1680970) gel chromatography
Hypothetical Yield 70-90%

Methodology:

  • To a solution of the selectively protected myo-inositol in anhydrous DCM under an inert atmosphere (e.g., argon), add 1H-tetrazole.

  • Slowly add the dibenzyl N,N-diisopropylphosphoramidite and stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0°C and add mCPBA portion-wise.

  • Stir for an additional 30 minutes at 0°C.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Global Deprotection

Following phosphorylation, all protecting groups must be removed. The conditions for deprotection depend on the specific protecting groups used. For example, benzyl ethers are typically removed by catalytic hydrogenation.

Table 2: Hypothetical Conditions for Global Deprotection

ParameterValue
Starting MaterialProtected Inositol Phosphate (1.0 eq)
CatalystPalladium on Carbon (10 mol%)
SolventMethanol/DCM mixture
Reaction AtmosphereHydrogen gas (balloon or Parr shaker)
Reaction TemperatureRoom Temperature
Reaction Time12-24 hours
Work-upFilter through Celite, concentrate
PurificationIon-exchange chromatography or precipitation
Hypothetical Yield 85-95%

Methodology:

  • Dissolve the protected inositol phosphate in a suitable solvent mixture (e.g., methanol/DCM).

  • Add palladium on carbon catalyst.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or mass spectrometry.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final inositol phosphate by a suitable method such as ion-exchange chromatography or precipitation from an appropriate solvent system.

Signaling Pathways and Experimental Workflows

The synthesized inositol phosphates can be used to probe various cellular signaling pathways.

Inositol Phosphate Signaling Cascade

The diagram below illustrates a simplified overview of the inositol phosphate signaling pathway, starting from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).

Inositol_Phosphate_Signaling PLC PLC DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolysis PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release IP4 IP4 IP3->IP4 Kinases IP5 IP5 IP4->IP5 Kinases IP6 IP6 IP5->IP6 Kinases

Caption: Simplified Inositol Phosphate Signaling Pathway.

Synthetic Workflow for Phosphorylated Inositols

The following diagram outlines the general experimental workflow for the chemical synthesis of a phosphorylated inositol derivative.

Synthetic_Workflow Start myo-Inositol Protection Selective Protection Start->Protection Protected_Inositol Protected Inositol Derivative Protection->Protected_Inositol Purification1 Purification Protected_Inositol->Purification1 Phosphorylation Phosphorylation Protected_IP Protected Inositol Phosphate Phosphorylation->Protected_IP Purification2 Purification Protected_IP->Purification2 Deprotection Global Deprotection Final_Product Pure Inositol Phosphate Deprotection->Final_Product Purification3 Purification Final_Product->Purification3 Purification1->Phosphorylation Purification2->Deprotection

References

Lewis Acid Catalysis in Tetrabenzyl Pyrophosphate Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabenzyl pyrophosphate (TBPP) has emerged as a versatile and efficient phosphorylating agent in organic synthesis. Its reactivity can be significantly enhanced and controlled through the use of Lewis acid catalysts, enabling the phosphorylation of a wide range of substrates, including alcohols and their derivatives. This technical guide provides a comprehensive overview of Lewis acid catalysis in reactions involving this compound, with a focus on phosphorylation and glycosylation reactions. It includes a detailed examination of reaction mechanisms, experimental protocols, and quantitative data to support the strategic application of this methodology in research and drug development.

Introduction

Phosphorylation is a fundamental biochemical process and a key transformation in medicinal chemistry and materials science. The introduction of a phosphate (B84403) group can modulate the biological activity, solubility, and pharmacokinetic properties of molecules. This compound is an effective phosphorylating agent due to the stability of the benzyl (B1604629) protecting groups, which can be readily removed under mild conditions.

Lewis acids play a crucial role in activating this compound, rendering it more susceptible to nucleophilic attack. This catalytic approach offers several advantages over traditional stoichiometric methods, including milder reaction conditions, higher yields, and improved selectivity. This guide will delve into the nuances of employing Lewis acids to control and optimize reactions with this compound.

Lewis Acid Catalyzed Phosphorylation of Alcohols

The phosphorylation of alcohols is one of the most well-established applications of this compound under Lewis acid catalysis. Titanium(IV) alkoxides, in particular, have proven to be highly effective catalysts for this transformation.

Quantitative Data on Phosphorylation Reactions

The efficiency of the Lewis acid-catalyzed phosphorylation of alcohols with this compound is influenced by the choice of Lewis acid, the nature of the alcohol substrate, and the reaction conditions. Titanium(IV) tert-butoxide (Ti(OtBu)₄) has been identified as a particularly effective catalyst, providing high yields for the phosphorylation of primary and secondary alcohols.[1]

Lewis Acid CatalystSubstrateProductYield (%)Catalyst Loading (mol%)Reference
Ti(OtBu)₄Primary AlcoholsDibenzyl Phosphate Ester50-9710[1]
Ti(OtBu)₄Secondary AlcoholsDibenzyl Phosphate Ester50-9710[1]
Ti(OtBu)₄Protected Amino AcidsPhosphorylated Amino AcidHigh10[1]
TiCl₄AlcoholsDibenzyl Phosphate EsterModerate to HighNot specified[1]
Cu(OTf)₂AlcoholsDibenzyl Phosphate EsterModerate to HighNot specified[1]
Al(OTf)₃PhenolsAryl Phosphateup to 78 (with Al(PO₃)₃)Not specified[1]

Table 1: Comparison of Lewis Acid Catalysts in the Phosphorylation of Alcohols with this compound.

Experimental Protocols

This protocol describes a general method for the phosphorylation of a primary alcohol using this compound and a catalytic amount of titanium(IV) tert-butoxide. The inclusion of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), can improve catalytic turnover by scavenging the generated Brønsted acid.[1]

Materials:

  • Primary alcohol (1.0 equiv)

  • This compound (TBPP) (1.2 equiv)

  • Titanium(IV) tert-butoxide (Ti(OtBu)₄) (0.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous dichloromethane.

  • Add N,N-diisopropylethylamine to the solution.

  • In a separate flask, dissolve this compound in anhydrous dichloromethane.

  • To the alcohol solution, add titanium(IV) tert-butoxide via syringe.

  • Add the this compound solution to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dibenzyl phosphate ester.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve Primary Alcohol and DIPEA in DCM add_catalyst Add Ti(OtBu)4 start->add_catalyst tbpp Dissolve TBPP in DCM add_tbpp Add TBPP Solution tbpp->add_tbpp add_catalyst->add_tbpp react Stir at Room Temperature add_tbpp->react quench Quench with NaHCO3 react->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Dibenzyl Phosphate Product purify->end

Phosphorylation Experimental Workflow

Lewis Acid Catalyzed Glycosylation Reactions

While the primary application of this compound in the presence of Lewis acids is for phosphorylation, the activation of pyrophosphates can, in principle, be extended to other transformations. The use of pyrophosphate derivatives as glycosyl donors in Lewis acid-catalyzed glycosylation reactions is an emerging area of interest.

Further research is required to fully elucidate the scope and limitations of this compound as a glycosyl donor in the presence of various Lewis acids. The development of efficient and stereoselective glycosylation methods using pyrophosphates would represent a significant advancement in carbohydrate chemistry.

Reaction Mechanisms

The central role of the Lewis acid in these reactions is to coordinate to one of the phosphoryl oxygen atoms of this compound. This coordination polarizes the P-O-P bond, making the phosphorus atom more electrophilic and facilitating the departure of the dibenzyl phosphate leaving group upon nucleophilic attack by the alcohol.

reaction_mechanism cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation TBPP This compound (TBPP) ActivatedComplex Activated TBPP-Lewis Acid Complex TBPP->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., Ti(OtBu)4) LewisAcid->ActivatedComplex TransitionState Transition State ActivatedComplex->TransitionState Alcohol Alcohol (R-OH) Alcohol->TransitionState Nucleophilic Attack Product Dibenzyl Phosphate Product TransitionState->Product LeavingGroup Dibenzyl Phosphate Leaving Group TransitionState->LeavingGroup CatalystRegen Catalyst Regeneration LeavingGroup->CatalystRegen Proton Transfer CatalystRegen->LewisAcid

Lewis Acid Catalysis Mechanism

The catalytic cycle is completed by the regeneration of the Lewis acid catalyst. The dibenzyl phosphate leaving group is protonated by the alcohol, and the resulting Brønsted acid can be neutralized by a base present in the reaction mixture, thereby regenerating the active catalyst.

Conclusion

Lewis acid catalysis provides a powerful tool for modulating the reactivity of this compound, enabling efficient phosphorylation of a diverse range of alcohols under mild conditions. The use of titanium(IV) tert-butoxide as a catalyst has been particularly successful, offering high yields and broad substrate compatibility. While the application of this methodology to other transformations, such as glycosylation, is still in its early stages, the underlying principles of Lewis acid activation of pyrophosphates hold significant promise for future developments in synthetic chemistry. This guide provides a solid foundation for researchers and drug development professionals to explore and apply these powerful catalytic systems in their own work.

References

Tetrabenzyl pyrophosphate reaction with amines and alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reaction of Tetrabenzyl Pyrophosphate with Amines and Alcohols for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound (TBPP) is a highly effective and versatile phosphorylating agent employed in the synthesis of phosphate (B84403) esters and phosphoramidates. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the introduction of a phosphate or phosphoramidate (B1195095) moiety can significantly enhance the solubility, bioavailability, and overall therapeutic profile of drug candidates. This technical guide provides a comprehensive overview of the reaction of TBPP with alcohols and amines, detailing reaction mechanisms, experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Reaction with Alcohols: O-Phosphorylation

The reaction of this compound with alcohols provides a direct route to dibenzyl phosphate esters, which are stable intermediates that can be subsequently deprotected to yield the desired phosphate monoesters. This transformation is amenable to a wide range of alcoholic substrates, including primary, secondary, and tertiary alcohols, as well as phenols.

Catalytic Systems

The phosphorylation of alcohols with TBPP can be effectively catalyzed by both Brønsted bases and Lewis acids. Strong bases such as n-butyllithium (n-BuLi), lithium diisopropylamide (LDA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used to deprotonate the alcohol, thereby increasing its nucleophilicity towards the pyrophosphate.[1][2] Alternatively, Lewis acids like titanium(IV) isopropoxide (Ti(O-i-Pr)4) can activate the pyrophosphate, facilitating the nucleophilic attack of the alcohol.[3]

Quantitative Data for O-Phosphorylation

The following table summarizes the reaction conditions and yields for the phosphorylation of various alcohols with this compound.

SubstrateCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Primary Alcoholn-BuLiTHF-78 to rt295[1][2]
Secondary AlcoholLDATHF-78 to rt292[1][2]
Tertiary Alcoholt-BuMgClTHF-78 to rt285[1][2]
PhenolDBUCH2Cl2rt298[1][2]
1,2-DiolLDATHF-78 to 00.2556[4]
Primary AlcoholTi(OtBu)4 (10 mol%)CH2Cl2rt1-397[3]
Secondary AlcoholTi(OtBu)4 (10 mol%)CH2Cl2rt1-395[3]
Experimental Protocol: General Procedure for Base-Mediated O-Phosphorylation

The following protocol is a representative example for the phosphorylation of a primary alcohol using n-butyllithium as the base.

Materials:

  • Primary alcohol (1.0 mmol)

  • This compound (TBPP) (1.2 mmol)

  • n-Butyllithium (1.6 M in hexanes, 1.1 mmol)

  • Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • A solution of the primary alcohol (1.0 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 mmol) is added dropwise to the solution, and the mixture is stirred at -78 °C for 30 minutes.

  • A solution of TBPP (1.2 mmol) in anhydrous THF (5 mL) is added dropwise to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for 2 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired dibenzyl phosphate ester.

Reaction Mechanism: O-Phosphorylation

The reaction proceeds via a nucleophilic attack of the deprotonated alcohol on one of the electrophilic phosphorus centers of TBPP, leading to the formation of a dibenzyl phosphate ester and a dibenzyl phosphate leaving group.

O_Phosphorylation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ROH R-OH (Alcohol) Alkoxide R-O⁻ (Alkoxide) ROH->Alkoxide Deprotonation Base Base (e.g., n-BuLi) TBPP This compound ((BnO)2P(O)OP(O)(OBn)2) PhosphateEster Dibenzyl Phosphate Ester (R-OP(O)(OBn)2) TBPP->PhosphateEster LeavingGroup Dibenzyl Phosphate ((BnO)2P(O)O⁻) TBPP->LeavingGroup Alkoxide->PhosphateEster Nucleophilic Attack N_Phosphorylation cluster_reactants Reactants cluster_products Products Amine R-NH2 (Amine) Phosphoramidate Dibenzyl Phosphoramidate (R-NHP(O)(OBn)2) Amine->Phosphoramidate Nucleophilic Attack TBPP This compound ((BnO)2P(O)OP(O)(OBn)2) TBPP->Phosphoramidate LeavingGroup Dibenzyl Phosphate ((BnO)2P(O)O⁻) TBPP->LeavingGroup Chemoselectivity AminoAlcohol Amino Alcohol (HO-R-NH2) O_Phos O-Phosphorylated Product AminoAlcohol->O_Phos O-Phosphorylation (Favored by specific bases) N_Phos N-Phosphorylated Product AminoAlcohol->N_Phos N-Phosphorylation (Competitive Pathway) TBPP This compound TBPP->O_Phos TBPP->N_Phos Workflow Start Start: Reagent Preparation Reaction Phosphorylation Reaction (Substrate, TBPP, Catalyst/Base, Solvent) Start->Reaction Quench Reaction Quenching Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End End: Pure Product Analysis->End

References

A Technical Guide to the Debenzylation of Tetrabenzyl Pyrophosphate Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for the debenzylation of tetrabenzyl pyrophosphate (TBPP) products, a critical step in the synthesis of various biologically active phosphate-containing molecules. This guide focuses on prevalent debenzylation techniques, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the underlying chemical processes.

This compound is a widely utilized phosphorylating agent in organic synthesis, particularly in the pharmaceutical industry for the production of prodrugs to enhance bioavailability.[1] A key application is in the synthesis of the antiemetic drug fosaprepitant (B1673561) from aprepitant.[1][2] The resulting dibenzyl phosphate (B84403) intermediates necessitate the removal of the benzyl (B1604629) protecting groups to yield the final active phosphate product.[3] The choice of debenzylation method is crucial and depends on the substrate's sensitivity to reaction conditions.

Debenzylation Methodologies

Several methods are employed for the debenzylation of benzyl-protected phosphates, each with its own set of advantages and limitations. The most common techniques include catalytic hydrogenolysis, silylation-mediated debenzylation, and Lewis acid-mediated cleavage.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a traditional and widely used method for benzyl group removal due to its clean reaction profile and the formation of volatile byproducts.[4][5] This method typically involves the use of a palladium catalyst, most commonly palladium on carbon (Pd/C), in the presence of a hydrogen source.[4]

General Experimental Protocol:

A solution of the benzyl-protected phosphate substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) is treated with a catalytic amount of 10% Pd/C (typically 10 mol%).[4] The reaction mixture is then subjected to a hydrogen atmosphere, either by using a hydrogen-filled balloon for atmospheric pressure reactions or a pressurized reactor (e.g., 5.0 to 7.0 kg/cm ²) for more challenging substrates.[1][4] The reaction is stirred at room temperature until completion, which is monitored by techniques such as TLC or LC-MS.[4] Upon completion, the catalyst is removed by filtration through a pad of Celite®, and the filtrate is concentrated to yield the deprotected product.[4]

Quantitative Data for Catalytic Hydrogenolysis:

Substrate/ProductCatalystHydrogen SourceSolventPressureTimeYieldReference
Fosaprepitant dibenzyl ester10% Pd/CHydrogen gasMethanol5.0-7.0 kg/cm ²~2 hoursNot specified[1]
N-benzyl-protected amine10% Pd/CAmmonium formateDry MethanolAtmosphericNot specifiedNot specified[4]
Aryl benzyl ethersSiliaCat Pd(0) (0.5-1 mol%)Hydrogen gasMethanol (0.07M)Atmospheric1-2 hours>98%[6]
Benzyl-protected amino acidsSiliaCat Pd(0) (0.5-2 mol%)Hydrogen gasMethanol or EthanolAtmosphericNot specifiedHigh[6]
Silylation-Mediated Debenzylation

A milder alternative to catalytic hydrogenolysis is the use of silane-based reagents, which is particularly advantageous for substrates containing functional groups susceptible to reduction.[7][8] A recently developed method utilizes triethylsilane (Et₃SiH) in the presence of a palladium catalyst.[7] This technique offers rapid, mild, and chemoselective debenzylation.[7]

Experimental Protocol for Triethylsilane-Mediated Debenzylation:

To a solution of the dibenzyl phosphate substrate (0.1 mmol) in dichloromethane (B109758) (DCM, 2.0 mL), palladium acetate (B1210297) (Pd(OAc)₂) is added, followed by triethylamine (B128534) (Et₃N) and triethylsilane (Et₃SiH).[7] The reaction is stirred at room temperature for approximately 30 minutes.[7] The progress of the reaction can be monitored by ³¹P qNMR.[7] Stoichiometric control of Et₃SiH allows for either complete debenzylation or selective monodebenzylation.[7]

Optimization of Triethylsilane-Mediated Debenzylation:

EntrySilane (equiv)Et₃N (equiv)Catalyst (mol%)Yield (%)Notes
1Et₃SiH (2.0)2.0Pd(OAc)₂ (10)ModerateInitial conditions for full debenzylation.
2Et₃SiH (1.5)2.0Pd(OAc)₂ (10)-Effective for monodebenzylation.
3Et₃SiH (1.25)2.0Pd(OAc)₂ (10)OptimalOptimal for monodebenzylation.
4Et₃SiH (2.5)2.0Pd(OAc)₂ (10)OptimalOptimal for full debenzylation.
5Et₃SiH (1.25)4.0Pd(OAc)₂ (10)-Excess Et₃N does not impede monodebenzylation.
6Et₃SiH (2.5)4.0Pd(OAc)₂ (10)78 (isolated)Full debenzylation on a 1g scale.
7Et₃SiH (1.25)2.0Pd/C (10)Decreased efficiencyOther palladium sources were less effective.
8PhSiH₃ (2.5)2.0Pd(OAc)₂ (10)No reactionAlternative silanes were ineffective.
(Adapted from Hodson et al., 2025)[7]

This method has been shown to be compatible with a wide range of functional groups that are sensitive to redox reactions, such as alkenes and α,β-unsaturated ketones.[7][8] It has also been reported to outperform deprotection with bromotrimethylsilane (B50905) (TMSBr) for certain substrates.[7][8]

Lewis Acid-Mediated Debenzylation

Lewis acids can also be employed for the cleavage of benzyl ethers, although this method can be harsh and may not be suitable for all substrates. In the context of fosaprepitant synthesis, boron trichloride (B1173362) (BCl₃) has been described as a debenzylation agent.[9]

Experimental Protocol for Lewis Acid-Mediated Debenzylation:

The dibenzyl phosphate intermediate is dissolved in a suitable solvent, and a solution of BCl₃ in dichloromethane is added dropwise under a nitrogen atmosphere.[9] This method facilitates debenzylation to yield the crude fosaprepitant.[9]

Logical Workflow for Debenzylation of this compound Products

The following diagram illustrates a generalized workflow for the debenzylation of a product obtained from a reaction with this compound.

Debenzylation_Workflow cluster_phosphorylation Phosphorylation Step cluster_workup1 Initial Workup cluster_debenzylation Debenzylation Step cluster_methods Debenzylation Methods cluster_workup2 Final Workup & Purification Substrate Substrate Quench Quench Substrate->Quench Phosphorylation Reaction Mixture TBPP Tetrabenzyl Pyrophosphate TBPP->Quench Base Base (e.g., NaHMDS) Base->Quench Solvent Solvent (e.g., THF) Solvent->Quench Extraction Extraction Quench->Extraction Purification1 Purification Extraction->Purification1 Debenzylation_Method Choice of Debenzylation Method Purification1->Debenzylation_Method Dibenzyl Phosphate Intermediate Catalytic_Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Debenzylation_Method->Catalytic_Hydrogenolysis Silylation Silylation-mediated (Et3SiH, Pd(OAc)2) Debenzylation_Method->Silylation Lewis_Acid Lewis Acid (BCl3) Debenzylation_Method->Lewis_Acid Catalyst_Removal Catalyst Removal (if applicable) Catalytic_Hydrogenolysis->Catalyst_Removal Silylation->Catalyst_Removal Final_Purification Final Purification Lewis_Acid->Final_Purification Catalyst_Removal->Final_Purification Final_Product Debenzylated Phosphate Product Final_Purification->Final_Product

Caption: Generalized workflow for the synthesis and debenzylation of phosphate products.

Signaling Pathways and Applications

This compound is a versatile reagent for introducing a phosphate moiety into a wide range of molecules, including those involved in cellular signaling.[7][8] While TBPP itself is not directly involved in signaling pathways, its products, the phosphorylated molecules, often are. For example, phosphorylation is a key regulatory mechanism in nearly every aspect of cellular function.[7] The ability to synthesize phosphorylated molecules and their prodrugs is therefore of immense importance in drug discovery and development.[10]

The debenzylation methods described herein are crucial for unmasking the phosphate group, which is often essential for biological activity. The choice of a mild and selective debenzylation technique, such as the triethylsilane-mediated method, is particularly valuable when dealing with complex and sensitive biomolecules.[7]

The following diagram illustrates the logical relationship between the phosphorylation of a drug candidate and its subsequent deprotection to yield the active form.

Drug_Activation_Pathway Drug_Candidate Drug Candidate (e.g., Aprepitant) Phosphorylation Phosphorylation with This compound Drug_Candidate->Phosphorylation Dibenzyl_Prodrug Dibenzyl-Protected Prodrug Phosphorylation->Dibenzyl_Prodrug Debenzylation Debenzylation (Removal of Benzyl Groups) Dibenzyl_Prodrug->Debenzylation Active_Drug Active Phosphorylated Drug (e.g., Fosaprepitant) Debenzylation->Active_Drug Biological_Target Biological Target Active_Drug->Biological_Target Pharmacological Action

Caption: Logical pathway from drug candidate to active phosphorylated drug.

Conclusion

The debenzylation of this compound products is a critical transformation in the synthesis of phosphorylated molecules for pharmaceutical and research applications. This guide has outlined three key methodologies: catalytic hydrogenolysis, silylation-mediated debenzylation, and Lewis acid-mediated cleavage. The choice of method should be carefully considered based on the substrate's functional group tolerance and the desired reaction conditions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers to select and optimize the most suitable debenzylation strategy for their specific needs. The continued development of mild and chemoselective debenzylation methods will undoubtedly facilitate the synthesis of increasingly complex and sensitive phosphorylated target molecules.

References

An In-depth Technical Guide to the Handling and Safety of Tetrabenzyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety precautions and handling procedures for Tetrabenzyl pyrophosphate, a key reagent in the synthesis of various biologically active phosphate-containing molecules.[1][2]

Chemical Identification and Properties

This compound, with the CAS number 990-91-0, is a white to almost-white crystalline powder.[3] It is primarily used as a phosphorylating agent in organic synthesis, particularly in the preparation of prodrugs to enhance bioavailability.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₈H₂₈O₇P₂[4]
Molecular Weight 538.47 g/mol [4][5]
Appearance White to almost white powder/crystal[3]
Melting Point 63-66 °C[5][6]
Boiling Point 601.6 ± 55.0 °C (Predicted)[6]
Solubility Soluble in Acetone. Slightly soluble in water.[3][7]
Storage Temperature -20°C[5]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, requiring careful handling to avoid adverse health effects.

Table 2: GHS Hazard Classification and Statements

ClassificationCodeDescriptionSource
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage.[3][4]
Corrosive to MetalsH290May be corrosive to metals.[3]
Signal Word-Danger[3][5]
Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the use of appropriate personal protective equipment is mandatory.[5][8]

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[9]

  • Hand Protection: Wear nitrile gloves.[9]

  • Skin and Body Protection: A lab coat and, if necessary, chemical-resistant boots should be worn.[9]

  • Respiratory Protection: A NIOSH-approved dust respirator should be used, especially when handling the powder outside of a fume hood.[9]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and to ensure the safety of laboratory personnel.

  • Handling:

    • Always handle this compound within a chemical fume hood.[8][10]

    • Avoid the formation of dust.[6][10]

    • Do not breathe dust, vapors, or mist.[6][8]

    • Prevent contact with skin and eyes.[8][10]

    • Keep away from incompatible materials such as strong oxidizing agents.[6][10]

  • Storage:

    • Store in a cool, well-ventilated area.[9]

    • Keep containers tightly closed.[9][10]

    • Store under an inert atmosphere, as the compound is sensitive to moisture and heat.[9][10]

    • Store in a corrosive-resistant container.[3][9]

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid ProcedureSource
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[8][10]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek immediate medical attention.[8][10]
Ingestion Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

In case of a spill, evacuate the area and ensure adequate ventilation.[6] Use personal protective equipment.[6] Sweep up the spilled material and place it in a suitable container for disposal.[8][10] Avoid dust formation.[10]

Experimental Protocol: Phosphorylation Reaction

The following is a generalized protocol for a phosphorylation reaction using this compound. This protocol should be adapted to the specific requirements of the experiment and performed in a controlled laboratory setting.

  • Preparation:

    • Ensure the reaction will be carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Dry all glassware in an oven and cool under an inert atmosphere.

    • Prepare a solution of the substrate to be phosphorylated in an appropriate anhydrous solvent.

  • Reagent Handling:

    • In a chemical fume hood, carefully weigh the required amount of this compound.

    • Dissolve the this compound in an anhydrous solvent.

  • Reaction:

    • Cool the substrate solution to the desired temperature.

    • Slowly add the this compound solution to the substrate solution.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction mixture according to the specific experimental procedure.

    • Purify the product using standard laboratory techniques such as column chromatography.

  • Waste Disposal:

    • Dispose of all chemical waste in accordance with institutional and national regulations.

Visualized Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key workflows.

G General Handling Workflow for this compound A 1. Assess Hazards (Review SDS) B 2. Select PPE (Goggles, Gloves, Lab Coat) A->B C 3. Engineering Controls (Use Fume Hood) B->C D 4. Weigh and Dispense C->D E 5. Perform Experiment D->E F 6. Decontaminate and Clean E->F G 7. Waste Disposal F->G H 8. Store Properly G->H

Caption: A generalized workflow for the safe handling of this compound.

G Emergency Response for Spills A Spill Occurs B Evacuate Immediate Area A->B D Don Appropriate PPE A->D C Alert Supervisor and Colleagues B->C C->D E Contain the Spill D->E F Clean Up with Absorbent Material E->F G Place in Labeled Waste Container F->G H Decontaminate the Area G->H

Caption: A flowchart for responding to a this compound spill.

This guide is intended to provide a thorough understanding of the safe handling of this compound. Researchers should always consult the most up-to-date Safety Data Sheet and their institution's safety guidelines before working with this or any other hazardous chemical.

References

Tetrabenzyl Pyrophosphate: A Technical Guide to Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrabenzyl pyrophosphate (TBPP) is a critical reagent in organic synthesis, particularly in the phosphorylation of complex molecules within the pharmaceutical industry. Its efficacy, however, is intrinsically linked to its stability, with moisture sensitivity being a primary concern. This technical guide provides an in-depth analysis of the moisture sensitivity of TBPP, offering quantitative data, detailed experimental protocols, and a mechanistic understanding of its hydrolysis.

Understanding the Moisture Sensitivity of this compound

This compound is classified as a moisture-sensitive compound, readily undergoing hydrolysis to form dibenzyl phosphate (B84403). This degradation not only reduces the purity and potency of the reagent but can also introduce impurities that may complicate subsequent reaction pathways and purification processes. Therefore, stringent control of moisture is paramount during the storage and handling of TBPP.

Hydrolysis Pathway

The hydrolysis of this compound proceeds via a nucleophilic attack of a water molecule on one of the phosphorus atoms of the pyrophosphate linkage. This cleavage of the P-O-P bond results in the formation of two molecules of dibenzyl phosphate.

Hydrolysis_Pathway TBPP This compound ((BnO)2P(O)OP(O)(OBn)2) H2O Water (H2O) DBP1 Dibenzyl Phosphate ((BnO)2P(O)OH) TBPP->DBP1 H2O DBP2 Dibenzyl Phosphate ((BnO)2P(O)OH) TBPP->DBP2 H2O Stability_Protocol start Start: Obtain solid TBPP sample prep_samples Prepare multiple samples in vials start->prep_samples expose Expose samples to controlled humidity and temperature prep_samples->expose withdraw Withdraw samples at predetermined time points expose->withdraw dissolve Dissolve sample in appropriate solvent (e.g., Acetonitrile) withdraw->dissolve hplc Analyze by HPLC dissolve->hplc quantify Quantify TBPP and dibenzyl phosphate peaks hplc->quantify plot Plot % Purity vs. Time quantify->plot end End: Determine degradation rate plot->end

An In-depth Technical Guide to Side Reactions in Tetrabenzyl Pyrophosphate Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrabenzyl pyrophosphate (TBPP) is a widely utilized phosphorylating agent in organic synthesis, valued for its efficacy in converting alcohols and amines into their corresponding dibenzyl phosphates.[1] These intermediates are crucial in the development of prodrugs and other biologically active molecules due to the facile removal of the benzyl (B1604629) protecting groups to yield the free phosphate (B84403).[1] However, like any chemical transformation, the use of TBPP is not without its complexities. A thorough understanding of the potential side reactions is paramount for optimizing reaction conditions, maximizing yields of the desired product, and simplifying purification processes. This technical guide provides a comprehensive overview of the known and potential side reactions encountered during phosphorylation reactions using this compound, supported by experimental considerations and strategies for their mitigation.

Core Side Reactions and Their Mechanisms

The primary side reactions in TBPP-mediated phosphorylation can be categorized based on the nature of the substrate and the reaction conditions. These include hydrolysis of the reagent, reactions with non-target functional groups in multifunctional substrates, and specific degradation pathways in sensitive molecules like peptides.

Hydrolysis of this compound

One of the most common side reactions is the hydrolysis of this compound itself, yielding two equivalents of dibenzyl phosphate (DBP). This reaction is primarily initiated by the presence of water in the reaction mixture.

Reaction Pathway:

G TBPP This compound (TBPP) DBP Dibenzyl Phosphate (DBP) TBPP->DBP + H₂O H2O H₂O (Water)

Caption: Hydrolysis of TBPP to DBP.

The presence of DBP as an impurity can complicate the phosphorylation reaction and the subsequent purification of the desired product. Stability data for solid TBPP indicates that it degrades over time to DBP, emphasizing the need for proper storage in a freezer as a dry solid.[2]

Mitigation Strategies:

  • Anhydrous Conditions: The most effective way to minimize hydrolysis is to conduct the reaction under strictly anhydrous conditions. This includes using dry solvents, inert atmospheres (e.g., argon or nitrogen), and flame-dried glassware.

  • Azeotropic Removal of Water: For substrates that are difficult to dry completely, azeotropic distillation with a suitable solvent (e.g., toluene) prior to the addition of TBPP can be effective.

  • Use of Fresh Reagent: Whenever possible, use freshly prepared or recently purchased TBPP to minimize the presence of pre-existing DBP impurity.

Reactions with Multifunctional Substrates

When the substrate contains multiple nucleophilic functional groups, TBPP can react non-selectively, leading to a mixture of products. This is particularly relevant in the synthesis of complex molecules such as modified amino acids, peptides, and nucleosides.

Potential Reactive Sites:

  • Hydroxyl Groups (Primary, Secondary, Phenolic): While often the target of phosphorylation, the presence of multiple hydroxyl groups with similar reactivity can lead to mixtures of mono- and poly-phosphorylated products.

  • Amino Groups: Primary and secondary amines can be N-phosphorylated. In molecules containing both hydroxyl and amino groups (amino alcohols), competitive O- and N-phosphorylation can occur.

  • Carboxylic Acids: The carboxylate anion can, in principle, act as a nucleophile, leading to the formation of a mixed anhydride, although this is generally less favorable than reaction with alcohols or amines.

  • Thiol Groups: The thiol group of cysteine residues is a potent nucleophile and can be readily phosphorylated.

Reaction Selectivity Pathway:

G Substrate Multifunctional Substrate (-OH, -NH₂, -COOH, -SH) O_Phos O-Phosphorylation Substrate->O_Phos Reaction at -OH N_Phos N-Phosphorylation Substrate->N_Phos Reaction at -NH₂ Other_Phos Other Side Reactions (e.g., S-Phosphorylation) Substrate->Other_Phos Reaction at other nucleophiles TBPP This compound (TBPP) TBPP->Substrate

Caption: Competing phosphorylation pathways.

Mitigation Strategies:

  • Protecting Groups: The most common strategy is to protect all nucleophilic functional groups that are not the intended site of phosphorylation. The choice of protecting group is critical and must be orthogonal to the debenzylation conditions of the phosphate ester.

  • Reaction Conditions Optimization:

    • Temperature: Lower temperatures generally favor the kinetic product and can improve selectivity.

    • Solvent: The polarity of the solvent can influence the reactivity of different functional groups. Nonpolar solvents may favor certain reactions over others.[3]

    • Base: The choice and stoichiometry of the base used to deprotonate the nucleophile can significantly impact selectivity. Sterically hindered bases may favor reaction at less hindered sites.

  • Catalysis: The use of Lewis acid catalysts, such as titanium(IV) isopropoxide, has been shown to promote the phosphorylation of alcohols with TBPP and may offer a degree of chemoselectivity.[4]

Side Reactions in Peptide Phosphorylation

The phosphorylation of peptides, particularly at serine, threonine, and tyrosine residues, is a critical modification in chemical biology. The use of TBPP in this context requires careful consideration of peptide-specific side reactions.

  • β-Elimination: In the phosphorylation of serine and threonine residues, the use of strong bases can promote a β-elimination reaction, leading to the formation of dehydroalanine (B155165) and dehydroaminobutyric acid, respectively. This is a common side reaction in peptide chemistry under basic conditions.

β-Elimination Pathway:

G PhosphoSer Phosphoserine Residue DehydroAla Dehydroalanine Residue PhosphoSer->DehydroAla + Base Base Base G Start Start Dry Dry Substrate and Glassware Start->Dry Inert Establish Inert Atmosphere (Ar or N₂) Dry->Inert Solvent Add Anhydrous Solvent Inert->Solvent Cool Cool to 0 °C Solvent->Cool Base Add Base (e.g., n-BuLi, NaH) Cool->Base TBPP Add TBPP Solution Base->TBPP React React for 1-4 h at 0 °C to RT TBPP->React Quench Quench Reaction (e.g., with H₂O or sat. NH₄Cl) React->Quench Extract Workup and Extraction Quench->Extract Purify Purify by Chromatography Extract->Purify End End Purify->End

References

An In-depth Technical Guide to the Byproducts of Tetrabenzyl Pyrophosphate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the byproducts generated during the synthesis of tetrabenzyl pyrophosphate, a critical reagent in the phosphorylation of complex, biologically active molecules. A thorough understanding of these byproducts and their formation is essential for the development of robust synthetic protocols and the assurance of high-purity final products.

Introduction to this compound Synthesis

This compound (TBPP) is widely utilized for the O- and N-phosphorylation of a variety of substrates. The subsequent facile debenzylation to the corresponding phosphate (B84403) makes it a valuable tool in the synthesis of prodrugs and other phosphate-containing bioactive molecules. The most common and scalable synthesis of TBPP involves the coupling of two molecules of dibenzyl phosphate (DBP) using a dehydrating agent, most notably a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC).[1] While this method is efficient, it is accompanied by the formation of several byproducts that must be effectively removed to ensure the purity of the final product.

Primary Byproducts and Impurities

The synthesis of this compound from dibenzyl phosphate and DCC primarily yields the desired product along with a major byproduct and a key process-related impurity.

  • N,N'-Dicyclohexylurea (DCU): This is the major byproduct of the reaction and is formed from the hydration of the DCC coupling agent. Due to its low solubility in the typical reaction solvents, such as isopropyl acetate (B1210297), it precipitates from the reaction mixture and is largely removed by filtration.[1]

  • Dibenzyl Phosphate (DBP): Unreacted starting material is the most common impurity found in the final product. The level of residual DBP depends on the reaction stoichiometry and conditions. Purification through crystallization is typically employed to minimize its presence in the isolated TBPP.[1]

The stability of solid this compound has been studied, with dibenzyl phosphate being the only detected impurity over time.[1][2]

The following table summarizes the stability data for solid this compound, highlighting the increase of the dibenzyl phosphate impurity over time at various temperatures.

Temperature (°C)0 days (% TBPP)19 days (% TBPP)31 days (% TBPP)62 days (% TBPP)
2599.997.196.995.5
099.999.599.098.4
-2599.999.799.799.3
Data reported in Liquid Chromatography Area Percent (LCAP). The only detected impurity was dibenzyl phosphate.[1][2]

Potential Side Reactions and Minor Byproducts

Beyond the primary byproducts, the reaction mechanism of carbodiimide-mediated phosphorylation allows for potential side reactions that can lead to the formation of minor impurities.

  • N-Acylurea Formation: A known side reaction in carbodiimide couplings involves the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea.[3] In the context of TBPP synthesis, this would involve the rearrangement of the O-phosphorylisourea intermediate. While not extensively reported for this specific synthesis, it remains a potential minor byproduct that can be challenging to separate from the desired product due to similar solubilities.

  • Higher Order Polyphosphates: The reaction of the activated dibenzyl phosphate intermediate with already formed this compound could theoretically lead to the formation of higher-order polyphosphates. However, under controlled reaction conditions, the formation of such byproducts is generally not observed to a significant extent.

Experimental Protocol for this compound Synthesis

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure in Organic Syntheses.[1]

Materials:

  • Dibenzyl phosphate (DBP)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Isopropyl acetate

  • Heptane

  • Argon (or other inert gas)

Procedure:

  • A flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa.

  • The flask is charged with dibenzyl phosphate and flushed with argon.

  • Isopropyl acetate is added to create a slurry, which is then cooled to approximately 3 °C.

  • A solution of DCC in isopropyl acetate is added slowly to the cooled slurry, maintaining the temperature at 3 ± 3 °C.

  • The reaction is monitored by HPLC until completion (typically within 90 minutes).

  • The cold slurry, containing precipitated N,N'-dicyclohexylurea (DCU), is filtered under vacuum.

  • The DCU cake is washed with cold isopropyl acetate.

  • The combined filtrate and rinses are concentrated in vacuo at a temperature not exceeding 25 °C.

  • Heptane is added to the concentrated solution to induce crystallization of the this compound.

  • The resulting slurry is cooled and stirred to ensure complete crystallization.

  • The crystalline product is collected by filtration, washed with a cold heptane/isopropyl acetate mixture, and dried under vacuum.

Visualizing the Synthesis and Byproduct Formation

The following diagrams illustrate the key chemical transformations and workflows involved in the synthesis of this compound.

Synthesis_Pathway DBP1 Dibenzyl Phosphate O_acylisourea O-Phosphorylisourea Intermediate DBP1->O_acylisourea + DCC DBP2 Dibenzyl Phosphate DCC DCC DCU N,N'-Dicyclohexylurea (Byproduct) DCC->DCU + H2O TBPP This compound (Product) O_acylisourea->TBPP + Dibenzyl Phosphate N_acylurea N-Acylurea (Potential Byproduct) O_acylisourea->N_acylurea Rearrangement

Caption: Main reaction pathway and potential side reactions.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reaction_Setup Reaction Setup (DBP, Isopropyl Acetate) Cooling Cooling to 3°C Reaction_Setup->Cooling DCC_Addition Slow Addition of DCC Solution Cooling->DCC_Addition Reaction Stirring at 3°C DCC_Addition->Reaction Filtration Filtration of DCU Reaction->Filtration Concentration Concentration of Filtrate Filtration->Concentration Crystallization Crystallization from Heptane/Isopropyl Acetate Concentration->Crystallization Isolation Filtration and Drying Crystallization->Isolation

Caption: Experimental workflow for synthesis and purification.

Conclusion

The primary byproduct in the DCC-mediated synthesis of this compound is N,N'-dicyclohexylurea, which is readily removed by filtration. The main impurity to consider in the final product is unreacted dibenzyl phosphate, the concentration of which can be minimized through careful control of reaction stoichiometry and efficient crystallization. While the potential for the formation of minor byproducts such as N-acylureas exists, these are not typically observed in significant quantities under optimized reaction conditions. For applications in drug development and the synthesis of active pharmaceutical ingredients, rigorous analytical characterization of the final this compound product is crucial to ensure its purity and the absence of potentially interfering byproducts.

References

An In-Depth Technical Guide to the Purification of Tetrabenzyl Pyrophosphate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purification of tetrabenzyl pyrophosphate (TBPP) by recrystallization, a critical step in ensuring its suitability for various applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules. This document outlines the principles of recrystallization, details experimental protocols, presents relevant quantitative data, and offers guidance on troubleshooting common issues.

Introduction to this compound and the Importance of Purification

This compound is a key reagent in organic synthesis, primarily utilized as a phosphorylating agent. Its application is pivotal in the production of various pharmaceutical compounds. The purity of TBPP is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of contaminants into the final active pharmaceutical ingredient (API). The most common impurity encountered during the synthesis of TBPP is dibenzyl phosphate (B84403) (DBP), the starting material for the condensation reaction that forms TBPP.[1] Effective removal of DBP and other potential side products is crucial for the downstream success of synthetic routes. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds like TBPP, leveraging differences in solubility between the desired compound and its impurities in a given solvent system.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its primary impurity, dibenzyl phosphate, is essential for developing an effective recrystallization protocol.

PropertyThis compound (TBPP)Dibenzyl Phosphate (DBP)
Molecular Formula C₂₈H₂₈O₇P₂C₁₄H₁₅O₄P
Molecular Weight 538.47 g/mol [2][3]278.24 g/mol
Appearance White to off-white crystalline powder[2][4]White to slightly yellow powder
Melting Point 63-66 °C[2][4]78-80 °C
Solubility (Qualitative) Slightly soluble in water, chloroform, and methanol.[2][4][5] Soluble in acetone.Slightly soluble in chloroform, ethyl acetate (B1210297), and methanol.

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent or solvent system. The ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility for the target compound at elevated temperatures.

  • Low solubility for the target compound at low temperatures.

  • High or low solubility for impurities at all temperatures, to either keep them in solution or allow for their removal by filtration prior to crystallization.

  • Inertness towards the target compound.

  • A relatively low boiling point for easy removal from the purified crystals.

The process generally involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. The impurities, being present in smaller quantities, remain dissolved in the mother liquor.

Recrystallization of this compound: A Detailed Protocol

The most well-documented and effective method for the recrystallization of this compound utilizes a mixed solvent system of isopropyl acetate and heptane (B126788).[1] This system takes advantage of the good solubility of TBPP in isopropyl acetate at room temperature and its poor solubility in heptane, which acts as an anti-solvent.

Solubility Data

The selection of the isopropyl acetate/heptane solvent system is based on the solubility profile of TBPP. The following table summarizes the solubility of TBPP in various mixtures of these two solvents at 5 °C.

Heptane:Isopropyl Acetate (v/v)Solubility (mg TBPP / g solvent) at 5 °C
1:482
2:334
3:210.6
4:12.8

Data sourced from Organic Syntheses Procedure.

Additionally, the solubility of this compound in pure isopropyl acetate at 25 °C is approximately 676 mg/g.[1][6]

Experimental Workflow

The following diagram illustrates the general workflow for the purification of this compound by recrystallization.

G cluster_synthesis Synthesis of Crude TBPP cluster_purification Recrystallization of TBPP DBP Dibenzyl Phosphate (DBP) Reaction Reaction Mixture DBP->Reaction DCC Dicyclohexylcarbodiimide (B1669883) (DCC) DCC->Reaction iPrOAc Isopropyl Acetate iPrOAc->Reaction Filtration1 Filtration to remove DCU Reaction->Filtration1 Concentration Concentration of Filtrate Filtration1->Concentration Heptane_add Addition of Heptane (Anti-solvent) Concentration->Heptane_add Cooling Cooling and Crystallization Heptane_add->Cooling Filtration2 Filtration and Washing Cooling->Filtration2 Drying Drying under Vacuum Filtration2->Drying Pure_TBPP Pure this compound Drying->Pure_TBPP

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

  • Reaction Work-up: Following the synthesis of this compound from dibenzyl phosphate and dicyclohexylcarbodiimide (DCC) in isopropyl acetate, the precipitated 1,3-dicyclohexylurea (B42979) (DCU) is removed by filtration.[1]

  • Concentration: The filtrate, containing the crude TBPP in isopropyl acetate, is concentrated in vacuo. It is crucial to stop the concentration before the solution becomes saturated to prevent premature precipitation.[1]

  • Anti-solvent Addition: The concentrated solution is transferred to a suitable flask. Heptane is then added slowly to the stirred solution. The addition of heptane, in which TBPP is poorly soluble, induces the crystallization of the product. A typical solvent composition to aim for is approximately 4:1 heptane:isopropyl acetate (v/v).[1]

  • Crystallization: The resulting slurry is stirred at room temperature for a short period and then cooled to a lower temperature (e.g., 0-5 °C) to maximize the yield of the crystalline product. The slurry is stirred at this temperature for at least one hour.[1]

  • Isolation and Washing: The crystalline product is collected by vacuum filtration. The filter cake is then washed with a cold mixture of isopropyl acetate and heptane (e.g., 20% v/v isopropyl acetate in heptane) to remove any remaining soluble impurities.[1]

  • Drying: The purified this compound is dried under reduced pressure to remove residual solvents.

Purity Analysis

The purity of the recrystallized this compound should be assessed to ensure the effective removal of impurities. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for this purpose.

HPLC Method Parameters
Column C18 reverse-phase
Mobile Phase Acetonitrile and water (often with a buffer like 0.1% H₃PO₄)
Detection UV at 220 nm and 260 nm
Typical Retention Time for TBPP ~12-13 minutes (will vary with specific method)

Note: The use of a diode array detector allows for monitoring at multiple wavelengths, which can be advantageous for detecting impurities that may not absorb strongly at a single wavelength.[1]

Troubleshooting Common Recrystallization Issues

IssuePotential CauseSuggested Solution
Oiling Out (Product separates as a liquid instead of a solid)The melting point of the compound is lower than the temperature of the solution at the point of precipitation.- Increase the volume of the "good" solvent (isopropyl acetate) before adding the anti-solvent. - Cool the solution more slowly. - Ensure the initial concentration is not too high.
No Crystal Formation - Solution is not sufficiently supersaturated. - Presence of impurities that inhibit nucleation.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure TBPP. - Concentrate the solution further to increase saturation. - Cool the solution to a lower temperature.
Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration (if performed).- Reduce the initial volume of the "good" solvent. - Ensure the anti-solvent is added slowly. - Cool the solution for a longer period and to a lower temperature.

Logical Relationships in Recrystallization Solvent Selection

The selection of an appropriate solvent system is a critical step in developing a successful recrystallization protocol. The following diagram illustrates the logical considerations for solvent selection.

G cluster_selection Solvent Selection Logic Solubility_Hot High Solubility when Hot? Solubility_Cold Low Solubility when Cold? Solubility_Hot->Solubility_Cold Yes Unsuitable_Solvent Unsuitable Solvent System Solubility_Hot->Unsuitable_Solvent No Impurity_Solubility Favorable Impurity Solubility? Solubility_Cold->Impurity_Solubility Yes Solubility_Cold->Unsuitable_Solvent No Suitable_Solvent Suitable Solvent System Impurity_Solubility->Suitable_Solvent Yes Impurity_Solubility->Unsuitable_Solvent No

Caption: Decision tree for selecting a suitable recrystallization solvent system.

Conclusion

The purification of this compound by recrystallization is a crucial step to ensure its quality and performance in subsequent synthetic applications, particularly in the pharmaceutical industry. The use of an isopropyl acetate/heptane solvent system has been demonstrated to be an effective and scalable method for obtaining high-purity TBPP. By understanding the principles of recrystallization, adhering to detailed experimental protocols, and employing appropriate analytical techniques for purity verification, researchers and drug development professionals can confidently prepare high-quality this compound for their specific needs. This guide provides the necessary technical information to successfully implement and troubleshoot the recrystallization of this important reagent.

References

An In-Depth Technical Guide to the HPLC Analysis of Tetrabenzyl Pyrophosphate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for determining the purity of Tetrabenzyl pyrophosphate (TBPP) using High-Performance Liquid Chromatography (HPLC). This compound is a critical phosphorylating agent in the synthesis of various pharmaceutical compounds, and ensuring its purity is paramount for the quality and safety of the final drug product.[1][2] This document outlines a detailed experimental protocol, discusses potential impurities, and presents the necessary data in a structured format for ease of interpretation.

Introduction to this compound and Its Impurity Profile

This compound (TBPP) is synthesized by the coupling of two molecules of dibenzyl phosphate (B84403), typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).[1][3] The purity of TBPP is crucial as impurities can affect the efficacy and safety of the synthesized active pharmaceutical ingredients.

The primary impurities associated with TBPP are:

  • Dibenzyl phosphate (DBP): The unreacted starting material.[1]

  • 1,3-Dicyclohexylurea (DCU): A byproduct formed from the coupling agent DCC.

  • Benzyl (B1604629) alcohol: A potential degradation product resulting from the hydrolysis of the benzyl ester groups.

  • Pyrophosphoric acid: A potential degradation product from the hydrolysis of the pyrophosphate bond.

This guide provides a robust HPLC method for the separation and quantification of TBPP from its principal impurities.

Experimental Protocol: Reversed-Phase HPLC for TBPP Purity

This section details a reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound.

Chromatographic Conditions
ParameterRecommended Conditions
HPLC System Quaternary or Binary HPLC system with UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient Elution See Table 1 for the gradient program
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
10.03070
15.03070
17.06040
20.06040
Reagent and Sample Preparation
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade acetonitrile. Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.

  • Impurity Standard Preparation (for method development and validation): Prepare individual stock solutions of dibenzyl phosphate and dicyclohexylurea in the diluent. A mixed impurity standard can be prepared by diluting the individual stocks.

System Suitability

Before sample analysis, the chromatographic system must meet the system suitability requirements.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the TBPP peak
Theoretical Plates (N) ≥ 2000 for the TBPP peak
Relative Standard Deviation (RSD) ≤ 2.0% for the peak area of six replicate injections of the standard solution
Resolution (Rs) ≥ 2.0 between TBPP and its closest eluting impurity

Data Presentation and Interpretation

The following table summarizes the expected retention times and relative retention times (RRT) for this compound and its key impurities under the specified chromatographic conditions.

Table 2: Retention Data for TBPP and Impurities

CompoundExpected Retention Time (min)Relative Retention Time (RRT)
Dibenzyl phosphate (DBP)~ 4.5~ 0.41
1,3-Dicyclohexylurea (DCU)~ 8.2~ 0.75
This compound (TBPP) ~ 11.0 1.00

Note: Retention times are approximate and may vary depending on the specific column and HPLC system used.

The purity of the TBPP sample is typically calculated using the area percent method, where the peak area of TBPP is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting sample_prep Sample and Standard Preparation hplc_system HPLC System Setup (Column, Gradient, Flow Rate) sample_prep->hplc_system mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->hplc_system system_suitability System Suitability Test hplc_system->system_suitability sample_injection Sample Injection system_suitability->sample_injection chromatogram Chromatogram Acquisition sample_injection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration calculation Purity Calculation (Area % Method) peak_integration->calculation report Final Report Generation calculation->report

Caption: Workflow for HPLC Purity Analysis of TBPP.

Logical Relationships in TBPP Synthesis and Degradation

This diagram illustrates the chemical relationships between TBPP, its precursor, a key byproduct, and a potential degradation pathway.

G DBP Dibenzyl phosphate (Precursor) TBPP This compound (Product) DBP->TBPP Coupling DCC DCC (Coupling Agent) DCC->TBPP DCU 1,3-Dicyclohexylurea (Byproduct) DCC->DCU Forms Hydrolysis Hydrolysis (Degradation) TBPP->Hydrolysis Deg_Products Degradation Products (e.g., Benzyl Alcohol, DBP) Hydrolysis->Deg_Products

Caption: Synthesis and Degradation Pathways of TBPP.

References

Improving Yield in Tetrabenzyl Pyrophosphate Phosphorylation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methodologies to enhance the yield and efficiency of phosphorylation reactions utilizing tetrabenzyl pyrophosphate (TBPP). The phosphorylation of alcohols is a critical transformation in the synthesis of numerous biologically active molecules, including prodrugs and nucleotide analogs. This compound has emerged as a versatile reagent for this purpose, compatible with a wide range of substrates. This document details optimized reaction conditions, catalytic systems, and experimental protocols to achieve high-yield phosphorylation.

Introduction to this compound in Phosphorylation

This compound (TBPP) is a powerful phosphorylating agent for the conversion of primary, secondary, and tertiary alcohols, as well as phenols, to their corresponding dibenzyl phosphates. The resulting protected phosphates can be readily debenzylated under mild conditions to furnish the free phosphate (B84403) group. A key advancement in the use of TBPP has been the development of catalytic methods, which offer improved yields and milder reaction conditions compared to stoichiometric approaches.

Key Strategies for Yield Improvement: Lewis Acid Catalysis

The use of Lewis acids as catalysts has been shown to significantly improve the efficiency of phosphorylation reactions with TBPP. Among various Lewis acids, titanium(IV) tert-butoxide (Ti(OtBu)₄) has been identified as a particularly effective catalyst.[1][2]

The catalytic cycle is believed to involve the coordination of the Lewis acid to one of the phosphoryl groups of TBPP, thereby activating it for nucleophilic attack by the alcohol. The use of a hindered, non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is often employed to scavenge the liberated dibenzyl phosphoric acid, which can otherwise inhibit the catalyst and lead to side reactions. This catalytic approach has demonstrated broad substrate scope, with reported yields ranging from 50% to 97%.[1][2]

Proposed Catalytic Cycle

The following diagram illustrates the proposed mechanism for the Ti(OtBu)₄-catalyzed phosphorylation of an alcohol with TBPP.

Catalytic_Cycle Proposed Catalytic Cycle for Ti(OtBu)4-Catalyzed Phosphorylation A Ti(OtBu)4 (Catalyst) C Activated TBPP-Ti Complex A->C Coordination B This compound (TBPP) B->C E Intermediate Complex C->E Nucleophilic Attack D Alcohol (R-OH) D->E F Dibenzyl Phosphate Product (R-OP(O)(OBn)2) E->F Product Release G Dibenzyl Phosphoric Acid-Ti Complex E->G Proton Transfer G->A Regeneration I Dibenzyl Phosphoric Acid G->I H DIPEA (Base) H->G Proton Scavenging I->H

Caption: Proposed catalytic cycle for the phosphorylation of alcohols.

Quantitative Data on Phosphorylation Yields

The following table summarizes the reported yields for the phosphorylation of various alcohols using this compound under optimized Lewis acid-catalyzed conditions.

EntrySubstrate (Alcohol)TypeCatalyst (mol%)Yield (%)
1Benzyl (B1604629) AlcoholPrimaryTi(OtBu)₄ (10)95
21-OctanolPrimaryTi(OtBu)₄ (10)92
3CyclohexanolSecondaryTi(OtBu)₄ (10)85
4tert-ButanolTertiaryTi(OtBu)₄ (10)55
5PhenolPhenolTi(OtBu)₄ (10)88
6N-Boc-L-serine methyl esterPrimaryTi(OtBu)₄ (10)78
71,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseSecondaryTi(OtBu)₄ (10)82

Note: Yields are isolated yields and may vary depending on the specific reaction conditions and substrate purity.

Experimental Protocols

General Workflow for Catalytic Phosphorylation

The general workflow for the phosphorylation of an alcohol using TBPP and a Lewis acid catalyst is depicted below.

Experimental_Workflow General Experimental Workflow for Phosphorylation start Start step1 Dissolve alcohol and DIPEA in anhydrous solvent (e.g., CH2Cl2) under inert atmosphere (N2 or Ar). start->step1 step2 Add Ti(OtBu)4 catalyst and stir for 15-30 minutes at room temperature. step1->step2 step3 Add a solution of TBPP in the same solvent dropwise. step2->step3 step4 Monitor reaction progress by TLC or LC-MS until completion. step3->step4 step5 Quench the reaction with saturated aqueous NaHCO3 solution. step4->step5 step6 Extract the product with an organic solvent (e.g., CH2Cl2 or EtOAc). step5->step6 step7 Purify the product by column chromatography. step6->step7 end End step7->end

Caption: A typical experimental workflow for alcohol phosphorylation.

Detailed Protocol for the Phosphorylation of Benzyl Alcohol

This protocol provides a representative example for the phosphorylation of a primary alcohol.

Materials:

  • Benzyl alcohol (1.0 mmol, 1.0 eq.)

  • This compound (TBPP) (1.2 mmol, 1.2 eq.)

  • Titanium(IV) tert-butoxide (Ti(OtBu)₄) (0.1 mmol, 10 mol%)

  • N,N-diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq.)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate (B1210297) mixture)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).

  • Add DIPEA (1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add Ti(OtBu)₄ (0.1 mmol) to the reaction mixture and stir for an additional 15 minutes.

  • In a separate flask, dissolve TBPP (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).

  • Add the TBPP solution dropwise to the reaction mixture over 10 minutes.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure dibenzyl benzyl phosphate.

Purification and Characterization

The primary product of the phosphorylation reaction is the corresponding dibenzyl phosphate ester. Purification is typically achieved through silica gel column chromatography. The polarity of the eluent can be adjusted based on the polarity of the substrate.

Characterization of the purified product is commonly performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure of the phosphorylated product. The ³¹P NMR spectrum should show a characteristic peak for the phosphate ester.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.

Conclusion

The use of this compound in conjunction with a Lewis acid catalyst, particularly Ti(OtBu)₄, provides a highly efficient and versatile method for the phosphorylation of a wide range of alcohols. By following the optimized protocols outlined in this guide, researchers can achieve high yields of phosphorylated products, facilitating the synthesis of complex molecules for applications in drug discovery and chemical biology. The mild reaction conditions and broad substrate scope make this methodology a valuable tool for synthetic chemists.

References

An In-depth Technical Guide to Reaction Temperature Control in the Synthesis of Tetrabenzyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of reaction temperature control in the synthesis of tetrabenzyl pyrophosphate, a key intermediate in the production of various pharmaceuticals, including the antiemetic agent Fosaprepitant.[1] Precise temperature management is paramount to ensure high yield, purity, and safety of the final product.

Introduction

This compound (TBPP) is synthesized through the condensation of two molecules of dibenzyl phosphate (B84403). A common and efficient method involves the use of a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate this reaction. The process is known to be highly exothermic, necessitating strict temperature control to prevent side reactions and ensure the stability of the desired product.[2][3]

The Critical Role of Temperature in TBPP Synthesis

The synthesis of this compound from dibenzyl phosphate using DCC is a sensitive process where temperature is a key variable. Maintaining a low and stable reaction temperature is crucial for several reasons:

  • Managing Exothermicity: The reaction is significantly exothermic.[2][3] Inadequate temperature control can lead to a runaway reaction, posing safety risks and promoting the formation of impurities.

  • Maximizing Yield and Purity: Low temperatures generally favor the formation of the desired this compound while minimizing the degradation of both the starting material and the product. Higher temperatures can lead to the formation of undesired byproducts.[4]

  • Controlling Reaction Kinetics: Temperature directly influences the rate of the reaction. While higher temperatures might increase the reaction rate, they can also accelerate the rate of decomposition and side reactions.

Experimental Protocols for this compound Synthesis

Below are detailed methodologies from established synthetic procedures, highlighting the emphasis on temperature control.

Protocol 1: Synthesis in Isopropyl Acetate

This protocol is a widely cited method for the synthesis of this compound.

  • Experimental Workflow:

    reagents Dibenzyl Phosphate + Isopropyl Acetate cooling1 Cool to 3 ± 3°C reagents->cooling1 dcc_addition Slow Addition of DCC Solution cooling1->dcc_addition reaction Stir at 3 ± 3°C for ~90 min dcc_addition->reaction filtration Filter Slurry reaction->filtration concentration Concentrate Filtrate (in vacuo, 25°C) filtration->concentration byproduct Dicyclohexylurea (DCU) Precipitate filtration->byproduct precipitation Add Heptane, Cool to 3 ± 3°C concentration->precipitation isolation Collect & Dry Product precipitation->isolation product Tetrabenzyl Pyrophosphate isolation->product

    Figure 1: Workflow for TBPP Synthesis in Isopropyl Acetate.
  • Methodology:

    • Dibenzyl phosphate is suspended in isopropyl acetate.

    • The mixture is cooled to a temperature range of 3 ± 3°C.[2][5]

    • A solution of dicyclohexylcarbodiimide (DCC) in a suitable solvent is added slowly to the cooled mixture, ensuring the temperature is maintained at 3 ± 3°C.[2][5] The addition time is typically between 10-35 minutes.[2][5]

    • The reaction is stirred at this temperature for approximately 90 minutes.[2]

    • The precipitated dicyclohexylurea (DCU) is removed by filtration.[2]

    • The filtrate is concentrated under reduced pressure at a temperature not exceeding 25°C.[2]

    • Heptane is added to the concentrate to precipitate the this compound, followed by cooling to 3 ± 3°C to maximize crystallization.[2][5]

    • The solid product is collected by filtration, washed, and dried.[2]

Protocol 2: Synthesis in Tetrahydrofuran (B95107) (THF)

An alternative protocol utilizes tetrahydrofuran as the reaction solvent.

  • Experimental Workflow:

    reagents Dibenzyl Phosphate + THF cooling1 Cool to 20-25°C (Water Bath) reagents->cooling1 dcc_addition Slow Addition of DCC in THF cooling1->dcc_addition reaction Stir at 20-25°C for ~2 hours dcc_addition->reaction filtration Filter to Remove DCU reaction->filtration storage Store Filtrate at 0°C filtration->storage byproduct Dicyclohexylurea (DCU) filtration->byproduct

    Figure 2: Workflow for TBPP Synthesis in THF.
  • Methodology:

    • Dibenzyl phosphate is dissolved in dry, peroxide-free tetrahydrofuran (THF).

    • The solution is cooled in a water bath to maintain a temperature of approximately 20-25°C.[5]

    • A solution of DCC in THF is added at a rate that maintains the reaction temperature at 20-25°C.[5] The addition typically takes about 30 minutes.[5]

    • The mixture is stirred for about 2 hours at 20-25°C.[5]

    • The precipitated DCU is removed by filtration, taking care to exclude moisture.[5]

    • The resulting filtrate, containing the this compound, is stored at 0°C for subsequent use.[5]

Quantitative Data on Reaction Parameters

The following table summarizes the quantitative data from various reported syntheses of this compound.

ParameterProtocol 1 (Isopropyl Acetate)Protocol 2 (THF)Patent Data (Isopropyl Acetate)
Starting Material Dibenzyl PhosphateDibenzyl PhosphateDibenzyl Phosphate
Dehydrating Agent Dicyclohexylcarbodiimide (DCC)Dicyclohexylcarbodiimide (DCC)Dicyclohexylcarbodiimide (DCC)
Solvent Isopropyl AcetateTetrahydrofuran (THF)Isopropyl Acetate
Reaction Temperature 3 ± 3°C[2][5]20-25°C[5]2-10°C[6]
Reaction Time ~90 minutes[2]~2 hours[5]~30 minutes[6]
Reported Yield 88-96%[2]98%[5]88.9%[6]
Primary Byproduct Dicyclohexylurea (DCU)Dicyclohexylurea (DCU)Dicyclohexylurea (DCU)
Key Impurity Dibenzyl Phosphate[2]Unreacted Dibenzyl Phosphate (<2%)[5]Dibenzyl Phosphate (≤2%)[6]

Signaling Pathway of Byproduct Formation

While a traditional signaling pathway is not applicable, the following diagram illustrates the logical relationship between reaction conditions and the formation of the desired product versus byproducts. Higher temperatures can favor alternative reaction pathways.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products DBP Dibenzyl Phosphate LowTemp Low Temperature (e.g., 0-10°C) DBP->LowTemp HighTemp Higher Temperature (e.g., >25°C) DBP->HighTemp DCC DCC DCC->LowTemp DCC->HighTemp TBPP This compound (High Yield, High Purity) LowTemp->TBPP Favored Pathway Byproducts Side Products & Degradation HighTemp->Byproducts Increased Likelihood

Figure 3: Influence of Temperature on Reaction Outcome.

Conclusion

The synthesis of this compound is a well-established but temperature-sensitive process. The available literature strongly indicates that maintaining low reaction temperatures, typically between 0°C and 10°C, is critical for achieving high yields and purity. While slightly higher temperatures (20-25°C) have been used successfully with THF as a solvent, all operating temperatures should generally be kept at room temperature or below due to the significant exothermic potential of the reaction components.[2][3] For researchers and professionals in drug development, strict adherence to temperature control protocols is essential for the safe, efficient, and reproducible synthesis of this important pharmaceutical intermediate.

References

A Comprehensive Guide to the Removal of Dicyclohexylurea from tert-Butyl Peroxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for effectively removing the dicyclohexylurea (DCU) byproduct generated during the synthesis of tert-butyl peroxybenzoate (TBPP) via dicyclohexylcarbodiimide (B1669883) (DCC) mediated esterification. While the industrial production of TBPP typically involves the acylation of tert-butyl hydroperoxide with benzoyl chloride, DCC-mediated synthesis offers a viable alternative for specific laboratory-scale applications, particularly when coupling peroxybenzoic acid with tert-butanol. The primary challenge in this synthetic route is the removal of the insoluble DCU byproduct.

The Synthesis of tert-Butyl Peroxybenzoate via Steglich Esterification

The formation of TBPP through a DCC-mediated pathway follows the principles of the Steglich esterification. In this reaction, DCC activates the carboxylic acid group of peroxybenzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by tert-butanol, leading to the formation of the desired tert-butyl peroxybenzoate and the dicyclohexylurea byproduct. The reaction is typically catalyzed by 4-dimethylaminopyridine (B28879) (DMAP).

A critical side reaction to consider is the intramolecular rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, which can diminish the yield of the desired product. The use of DMAP helps to suppress this side reaction by acting as an efficient acyl transfer agent.

Steglich_Esterification Peroxybenzoic_Acid Peroxybenzoic Acid O_Acylisourea O-Acylisourea Intermediate Peroxybenzoic_Acid->O_Acylisourea + DCC DCC DCC DCU Dicyclohexylurea (DCU) DCC->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP + DMAP tert_Butanol tert-Butanol TBPP tert-Butyl Peroxybenzoate tert_Butanol->TBPP DMAP DMAP (Catalyst) Acyl_DMAP->TBPP + tert-Butanol Acyl_DMAP->DMAP

Strategies for Dicyclohexylurea Removal

The low solubility of DCU in most common organic solvents is the cornerstone of its removal from the reaction mixture.[1] The primary techniques employed are precipitation and filtration, crystallization, and solvent precipitation. The choice of method depends on the solubility characteristics of the desired product, TBPP, in the selected solvent system.

Solubility Data

A summary of the solubility of DCU and TBPP in various organic solvents is presented below. This data is crucial for selecting the appropriate solvent for an efficient separation.

SolventDicyclohexylurea (DCU) Solubilitytert-Butyl Peroxybenzoate (TBPP) Solubility
Dichloromethane (DCM)Soluble[2]Soluble
Diethyl EtherSparingly soluble[2]Soluble[3]
AcetonitrileSparingly soluble[2][4]Soluble
EthanolSoluble (especially when warm)[5][6]Soluble[3][7]
AcetoneSoluble[5]Soluble[3]
TolueneInsoluble[2]Soluble
HexanesSparingly soluble[2]Soluble
WaterInsoluble[1][6]Insoluble[3][5]

Note: Qualitative descriptions are based on collective observations from multiple sources. Quantitative data for DCU solubility is not widely available.

Experimental Protocols

The following protocols provide detailed methodologies for the removal of DCU from a TBPP reaction mixture.

Protocol 1: Removal of DCU by Precipitation and Filtration

This is the most common and straightforward method, ideal for when DCU has low solubility in the reaction solvent.[1]

Materials:

  • Crude reaction mixture containing TBPP and precipitated DCU

  • Cold reaction solvent (e.g., diethyl ether, acetonitrile)

  • Büchner funnel and filter paper or a fritted glass funnel

  • Filter flask

  • Vacuum source

Procedure:

  • Cooling: Upon completion of the reaction, cool the reaction mixture in an ice bath for 15-30 minutes to maximize the precipitation of DCU.

  • Filtration Setup: Assemble the Büchner funnel with a properly sized filter paper on a filter flask connected to a vacuum source. Wet the filter paper with a small amount of the cold reaction solvent to ensure a good seal.

  • Filtration: Turn on the vacuum and pour the cooled reaction mixture into the funnel.

  • Washing: Wash the collected DCU solid (the filter cake) with a small amount of the cold reaction solvent to recover any trapped TBPP.[2]

  • Collection: The filtrate contains the purified TBPP in solution and can be carried on to the next step, such as concentration under reduced pressure.

Filtration_Workflow Start Crude Reaction Mixture (TBPP + Precipitated DCU) Cooling Cool Reaction Mixture (Ice Bath) Start->Cooling Filtration Vacuum Filtration Cooling->Filtration Filtrate Filtrate (TBPP in Solution) Filtration->Filtrate Liquid Phase DCU_Solid Solid DCU (Discard) Filtration->DCU_Solid Solid Phase Washing Wash Filter Cake with Cold Solvent Washing->Filtrate Recovered TBPP End Purified TBPP Filtrate->End Solvent Removal DCU_Solid->Washing

Protocol 2: Removal of DCU by Recrystallization

This method is effective when there is a significant difference in the solubility of TBPP and DCU in a particular solvent at different temperatures.

Materials:

  • Crude product containing TBPP and DCU

  • Recrystallization solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Büchner funnel and filter paper

  • Filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Choose a solvent in which TBPP is soluble at elevated temperatures but sparingly soluble at lower temperatures, while DCU remains either highly soluble or insoluble.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Gently heat the mixture while stirring until the crude product is completely dissolved.

  • Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath to induce the crystallization of the pure TBPP.

  • Isolation: Collect the TBPP crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual impurities.

  • Drying: Dry the purified TBPP crystals under vacuum.

Protocol 3: Removal of DCU by Solvent Precipitation

This technique involves adding an "anti-solvent" to the reaction mixture to selectively precipitate the DCU.

Materials:

  • Crude reaction mixture in a solvent where both TBPP and DCU are soluble

  • Anti-solvent in which DCU is insoluble but TBPP is soluble (e.g., adding water to a reaction in a water-miscible organic solvent)

  • Filtration apparatus as described in Protocol 1

Procedure:

  • Anti-Solvent Addition: While stirring the crude reaction mixture, slowly add the anti-solvent. This will cause the DCU to precipitate out of the solution.

  • Precipitation: Continue stirring for a period to ensure complete precipitation of the DCU. Cooling the mixture may enhance precipitation.

  • Filtration: Filter the mixture to remove the precipitated DCU, as described in Protocol 1. The filtrate will contain the purified TBPP.

Troubleshooting

ProblemPossible CauseSolution
DCU passes through the filter paper DCU particles are too fine.Use a finer porosity filter paper or a membrane filter. A filter aid like Celite® can also be used to create a filter cake that traps fine particles.
Filtration is very slow The filter paper is clogged with DCU.Gently scrape the surface of the filter cake to expose a fresh surface. Using a larger funnel or diluting the mixture with more solvent can also help.
DCU co-precipitates or co-crystallizes with TBPP The chosen solvent system is not optimal.Optimize the recrystallization solvent system; a solvent mixture may be necessary. Perform a slow crystallization to encourage the formation of purer TBPP crystals.
Residual DCU remains in the final product Incomplete initial removal or some solubility in the purification solvent.Repeat the filtration or recrystallization step. Consider washing the final product with a solvent in which DCU has very low solubility.

Conclusion

The removal of dicyclohexylurea from the synthesis of tert-butyl peroxybenzoate via a DCC-mediated route is a critical purification step. By leveraging the low solubility of DCU, methods such as filtration, crystallization, and solvent precipitation can be effectively employed. A thorough understanding of the solubility characteristics of both DCU and TBPP in various organic solvents is paramount for selecting the optimal purification strategy. For syntheses where DCU removal proves particularly challenging, considering alternative coupling reagents such as the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) may be advantageous, as the corresponding urea (B33335) byproduct is easily removed with an aqueous workup.

References

Introduction: The Imperative of Rigorous Validation in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide on the validation of novel therapeutic compounds and their comparative analysis against established standards.

The journey from a promising molecular entity to a clinically approved therapeutic is defined by rigorous, multi-faceted validation. This process substantiates the compound's mechanism of action, efficacy, and safety profile. A critical component of this validation is the comparative analysis, where the novel compound is benchmarked against current standards-of-care or well-characterized reference compounds. This ensures that a new therapeutic candidate offers a tangible advantage, be it in potency, specificity, or reduced off-target effects. This guide outlines the core methodologies and data presentation standards for conducting robust validation and comparative studies, focusing on in-vitro efficacy and mechanistic pathway analysis.

Comparative Efficacy Analysis: In-Vitro Potency

The initial validation phase often involves determining the half-maximal inhibitory concentration (IC50) of a novel compound and comparing it to a relevant standard. This quantitative measure is fundamental for ranking compound potency and guiding lead optimization. The data should be presented in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative In-Vitro Potency of Compound XG-853 vs. Standard-of-Care

Compound Target Cell Line Assay Type IC50 (nM) ± SD (n=3)
XG-853 (Novel) MCF-7 (Breast Cancer) Cell Viability (MTS) 15.2 ± 1.8
Doxorubicin (Standard) MCF-7 (Breast Cancer) Cell Viability (MTS) 45.8 ± 4.1
XG-853 (Novel) A549 (Lung Cancer) Cell Viability (MTS) 22.5 ± 2.5

| Doxorubicin (Standard) | A549 (Lung Cancer) | Cell Viability (MTS) | 68.1 ± 5.9 |

Experimental Protocols

Reproducibility is the cornerstone of scientific validation. Providing detailed experimental protocols is mandatory for the assessment and replication of findings.

Protocol: Cell Viability MTS Assay

This protocol details the methodology used to derive the IC50 values presented in Table 1.

  • Cell Seeding: Plate target cells (MCF-7 or A549) in 96-well microplates at a density of 5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Compound XG-853 and Doxorubicin in DMSO. Create a series of 2x working dilutions in growth medium, ranging from 1 nM to 100 µM.

  • Cell Treatment: Remove the growth medium from the wells and add 100 µL of the compound dilutions (including a vehicle-only control). Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

  • Incubation & Measurement: Incubate the plates for 2 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the log-concentration of the compound and fit a sigmoidal dose-response curve to calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualization of Core Methodologies

Visual diagrams are essential for conveying complex workflows and biological pathways. The following diagrams are rendered using Graphviz and adhere to a high-contrast, standardized color palette for clarity.

Diagram: High-Throughput Screening (HTS) Workflow

The logical flow of a typical HTS campaign for identifying novel inhibitors is a multi-step process designed to screen large compound libraries efficiently and accurately.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Validation & Triage cluster_2 Phase 3: Lead Optimization Lib Compound Library (100,000+ Compounds) Screen Single-Dose Assay (e.g., 10 µM) Lib->Screen Dispense Hits Initial Hits (~1-2% Hit Rate) Screen->Hits Identify Actives DoseResp Dose-Response Assay (IC50 Determination) Hits->DoseResp Progress Triage Counter-Screens (Remove False Positives) Hits->Triage Confirmed Confirmed Hits DoseResp->Confirmed Triage->Confirmed SAR SAR Studies Confirmed->SAR Progress Leads Lead Candidates (e.g., XG-853) SAR->Leads

A high-level workflow for a typical high-throughput screening campaign.
Diagram: Validated Signaling Pathway

Understanding the mechanism of action requires validating the compound's effect on a specific signaling pathway. Compound XG-853 is hypothesized to inhibit the PI3K/AKT pathway, a critical regulator of cell survival.

Signaling_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Compound XG-853 Inhibitor->PI3K Inhibits

Inhibitory action of Compound XG-853 on the PI3K/AKT signaling pathway.

Monitoring Tetrabenzyl Pyrophosphate Synthesis: A Technical Guide to HPLC-Based Reaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of utilizing High-Performance Liquid Chromatography (HPLC) for monitoring the synthesis of Tetrabenzyl Pyrophosphate (TBPP), a critical reagent in the formation of phosphate (B84403) esters and a precursor in various biopharmaceutical applications. This guide details the experimental protocols, data presentation, and the underlying principles for accurate and efficient reaction monitoring.

Introduction to HPLC in Phosphorylation Chemistry

High-Performance Liquid Chromatography is an indispensable analytical technique in pharmaceutical development and synthetic chemistry. For reactions involving phosphorylation agents like this compound, HPLC offers a robust method to track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities or byproducts in real-time. The ability to quantify these components provides critical insights into reaction kinetics, yield, and purity, facilitating process optimization and ensuring the quality of the final product.

The synthesis of TBPP typically involves the reaction of dibenzyl phosphate in the presence of a coupling agent. Monitoring this reaction by HPLC is crucial to determine the point of completion and to minimize the formation of degradation products.

Experimental Protocol for HPLC Monitoring of this compound

A reliable HPLC method is fundamental for the accurate monitoring of TBPP synthesis. The following protocol is based on established methods for the analysis of TBPP.[1]

Chromatographic Conditions

A reverse-phase HPLC method is typically employed for the separation of TBPP from its precursors and potential impurities. The non-polar nature of the benzyl (B1604629) groups lends itself well to separation on a C8 or C18 stationary phase.

ParameterSpecification
Column Zorbax RX-C8, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A Acetonitrile (B52724)
Mobile Phase B 0.1% H₃PO₄ in Water
Gradient 40:60 (A:B) to 70:30 (A:B) over 10 min, hold for 5 min, then return to 40:60 (A:B) over 2 min and hold for 3 min.
Flow Rate 1.0 mL/min (Typical, may require optimization)
Detection UV at 220 nm
Injection Volume 10 µL (Typical, may require optimization)
Column Temperature Ambient or controlled at 25 °C
Sample Preparation

To monitor the reaction, aliquots are taken from the reaction mixture at specific time intervals.

  • Quenching: Immediately quench the reaction in the aliquot to halt any further chemical transformation. This can often be achieved by rapid dilution in a suitable solvent, such as the initial mobile phase composition.

  • Dilution: Dilute the quenched aliquot to a concentration that falls within the linear range of the detector. A typical dilution solvent would be a mixture of acetonitrile and water.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Data Interpretation and Analysis

The primary goal of HPLC reaction monitoring is to observe the change in concentration of reactants and products over time.

  • This compound (Product): The peak corresponding to TBPP will increase in area as the reaction progresses.

  • Dibenzyl Phosphate (Starting Material): The peak for the starting material, dibenzyl phosphate, will decrease in area.

  • Impurities: The main impurity to monitor is the hydrolysis product of TBPP, which is dibenzyl phosphate.[1] The reaction should be monitored to ensure the level of this and other potential byproducts remains minimal.

The reaction is generally considered complete when the peak area of the starting material is negligible, and the peak area of the product has reached a plateau.

Visualization of the HPLC Reaction Monitoring Workflow

The following diagram illustrates the logical workflow for monitoring the synthesis of this compound using HPLC.

HPLC_Workflow cluster_reaction Reaction Phase cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis & Decision start Start Synthesis Reaction sampling Aliquot Sampling at Time Intervals start->sampling quench Quench Reaction sampling->quench dilute Dilute Sample quench->dilute filter Filter Sample (0.45 µm) dilute->filter inject Inject onto HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Reactants & Products integrate->quantify decision Reaction Complete? quantify->decision decision->sampling No stop End Reaction & Proceed to Workup decision->stop Yes

Caption: Workflow for HPLC-based monitoring of this compound synthesis.

Stability Considerations

This compound should be stored as a dry solid in a freezer to maintain its stability.[1] When preparing samples for HPLC analysis, it is important to minimize their time in solution, especially in aqueous or protic solvents, to prevent hydrolysis back to dibenzyl phosphate.

Conclusion

The use of HPLC for reaction monitoring is a powerful tool in the synthesis of this compound. By implementing a robust and well-defined HPLC method, researchers and drug development professionals can gain precise control over the manufacturing process, leading to a higher quality and more consistent final product. The detailed protocol and workflow provided in this guide serve as a foundational resource for establishing effective HPLC-based monitoring of this critical phosphorylation reagent.

References

Characterization of Tetrabenzyl Pyrophosphate Reaction Products: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabenzyl pyrophosphate (TBPP) is a pivotal reagent in modern organic synthesis, primarily utilized as a potent phosphorylating agent. Its application is particularly significant in the pharmaceutical industry for the synthesis of complex molecules and prodrugs, where the introduction of a phosphate (B84403) moiety can enhance solubility, bioavailability, and targeting of active pharmaceutical ingredients (APIs).[1][2] A notable example of its use is in the multi-step synthesis of Fosaprepitant, an antiemetic medication crucial for patients undergoing chemotherapy.[1] This guide provides a comprehensive overview of the reaction products of TBPP, detailing experimental protocols, quantitative data, and mechanistic insights to aid researchers in its effective application.

Core Reactions of this compound

This compound is a symmetrical tetraester of pyrophosphoric acid. Its reactivity is dominated by the electrophilic nature of the phosphorus atoms, making it susceptible to nucleophilic attack. The primary reactions of TBPP involve the transfer of a dibenzyl phosphoryl group, (BnO)₂P(O)-, to a nucleophile. The main reaction products arise from phosphorylation of alcohols and amines, and hydrolysis.

Phosphorylation of Alcohols and Phenols

TBPP is an effective reagent for the O-phosphorylation of primary, secondary, and tertiary alcohols, as well as phenols.[2][3] The reaction results in the formation of a dibenzyl phosphate ester and dibenzyl phosphate as a byproduct. The general reaction scheme is as follows:

(BnO)₂P(O)OP(O)(OBn)₂ + R-OH → (BnO)₂P(O)O-R + (BnO)₂P(O)OH

The reaction can be catalyzed by Lewis acids, such as titanium(IV) isopropoxide, to improve yields and reaction rates.[4] The resulting dibenzyl phosphate esters can be readily debenzylated via hydrogenolysis to yield the corresponding free phosphate.[1]

N-Phosphorylation of Amines

TBPP is also utilized for the N-phosphorylation of primary and secondary amines, yielding dibenzyl phosphoramidates.[1][2] This reaction is crucial for the synthesis of phosphorylated peptides and other biologically active nitrogen-containing compounds. The general reaction is:

(BnO)₂P(O)OP(O)(OBn)₂ + R₂NH → (BnO)₂P(O)N-R₂ + (BnO)₂P(O)OH

Hydrolysis

This compound can undergo hydrolysis to yield two equivalents of dibenzyl phosphate. This reaction can occur as a side reaction during phosphorylation if water is present in the reaction mixture. The hydrolysis is reported to be sluggish in neutral aqueous buffer but can be accelerated under micellar conditions or by enzymatic catalysis.[5][6][7]

(BnO)₂P(O)OP(O)(OBn)₂ + H₂O → 2 (BnO)₂P(O)OH

Quantitative Data on Reaction Products

The following tables summarize the quantitative data available for the reaction products of this compound.

Table 1: Phosphorylation of Alcohols with this compound

SubstrateCatalystProductYield (%)Reference
Primary AlcoholsTi(OtBu)₄Dibenzyl alkyl phosphate50-97[4]
Secondary AlcoholsTi(OtBu)₄Dibenzyl alkyl phosphate50-97[4]
Benzyl (B1604629) Alcohol-Dibenzyl benzyl phosphateHigh[8]

Table 2: Characterization Data of Key Compounds

CompoundMolecular FormulaMelting Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)31P NMR (δ, ppm)IR (cm⁻¹)
This compoundC₂₈H₂₈O₇P₂59-605.10-5.13 (m, 8H), 7.33 (s, 20H)70.3 (t), 127.9 (s), 128.4 (s), 128.6 (s), 134.8 (t)-12.3 (s)3012, 1498, 1456, 1381, 1292, 1021, 956
Dibenzyl phosphateC₁₄H₁₅O₄P78-80----

Experimental Protocols

Synthesis of this compound

A detailed and reliable procedure for the synthesis of this compound from dibenzyl phosphate has been reported in Organic Syntheses.[1]

Materials:

  • Dibenzyl phosphate (DBP)

  • 1,3-Dicyclohexylcarbodiimide (DCC)

  • Isopropyl acetate (B1210297)

  • Heptane

  • Argon

Procedure:

  • A flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, low-temperature thermometer, and rubber septa is charged with dibenzyl phosphate and flushed with argon.[1]

  • Isopropyl acetate is added, and the resulting slurry is cooled to 3 ± 3°C.[1]

  • A solution of DCC in isopropyl acetate is added via cannula while maintaining the temperature at 3 ± 3°C.[1] The reaction progress can be monitored by HPLC.[1]

  • The cold slurry is filtered to remove the 1,3-dicyclohexylurea (B42979) (DCU) byproduct.[1]

  • The filtrate is concentrated in vacuo.[1]

  • Heptane is added to the concentrated solution to precipitate the product.[1]

  • The slurry is cooled and stirred, and the solid product is collected by filtration, washed, and dried under reduced pressure to afford this compound as a white crystalline solid.[1]

Characterization: The product can be characterized by TLC, melting point, ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and mass spectrometry.[1]

General Procedure for O-Phosphorylation of Alcohols

The following is a general procedure for the Lewis acid-catalyzed phosphorylation of alcohols using TBPP.[4]

Materials:

  • Alcohol substrate

  • This compound (TBPP)

  • Titanium(IV) isopropoxide (Ti(OtBu)₄)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Inert atmosphere (e.g., argon, nitrogen)

Procedure:

  • To a solution of the alcohol in an anhydrous solvent under an inert atmosphere, add the Lewis acid catalyst (e.g., 10 mol% Ti(OtBu)₄).

  • Add this compound (typically 1.1-1.5 equivalents).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the dibenzyl phosphate ester.

Visualizations

Reaction Pathways

Reaction_Pathways General Reaction Pathways of this compound TBPP This compound ((BnO)₂P(O)OP(O)(OBn)₂) Dibenzyl_Phosphate_Ester Dibenzyl Phosphate Ester ((BnO)₂P(O)O-R) TBPP->Dibenzyl_Phosphate_Ester + R-OH Dibenzyl_Phosphoramidate Dibenzyl Phosphoramidate ((BnO)₂P(O)NR₂) TBPP->Dibenzyl_Phosphoramidate + R₂NH Dibenzyl_Phosphate Dibenzyl Phosphate ((BnO)₂P(O)OH) TBPP->Dibenzyl_Phosphate + H₂O Alcohol Alcohol/Phenol (R-OH) Amine Amine (R₂NH) Water Water (H₂O) Dibenzyl_Phosphate_Ester->Dibenzyl_Phosphate Dibenzyl_Phosphoramidate->Dibenzyl_Phosphate

Caption: Primary reaction pathways of this compound with nucleophiles.

Experimental Workflow for Synthesis and Phosphorylation

Experimental_Workflow Workflow for TBPP Synthesis and Subsequent Phosphorylation cluster_synthesis TBPP Synthesis cluster_phosphorylation Phosphorylation DBP Dibenzyl Phosphate Reaction1 Reaction in Isopropyl Acetate DBP->Reaction1 DCC DCC DCC->Reaction1 Filtration1 Filtration Reaction1->Filtration1 Concentration Concentration Filtration1->Concentration Precipitation Precipitation with Heptane Concentration->Precipitation Filtration2 Filtration & Drying Precipitation->Filtration2 TBPP_Product This compound Filtration2->TBPP_Product Reaction2 Phosphorylation Reaction TBPP_Product->Reaction2 Substrate Alcohol/Amine Substrate Substrate->Reaction2 Catalyst Lewis Acid (optional) Catalyst->Reaction2 Quench Quenching Reaction2->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Final_Product Dibenzyl Phosphate Product Purification->Final_Product

Caption: Step-by-step workflow for the synthesis of TBPP and its use in phosphorylation.

Mechanistic View of Phosphorylation

Phosphorylation_Mechanism Proposed Mechanism for Phosphorylation by TBPP TBPP This compound (BnO)₂P(O)-O-P(O)(OBn)₂ Transition_State {Transition State | [ (BnO)₂P(O)···O(H)R···P(O)(OBn)₂ ]⁻} TBPP->Transition_State Nucleophile Nucleophile R-XH Nucleophile->Transition_State Product_Complex Product Complex (BnO)₂P(O)X-R + (BnO)₂P(O)OH Transition_State->Product_Complex Products {Final Products | Dibenzyl Phosphorylated Product + Dibenzyl Phosphate} Product_Complex->Products

Caption: Simplified representation of the phosphorylation mechanism.

Conclusion

This compound is a versatile and efficient phosphorylating agent for a wide range of nucleophiles, including alcohols, phenols, and amines. The resulting dibenzyl-protected phosphate products are stable and can be readily deprotected to yield the final phosphorylated molecules. This guide provides essential information for researchers working with TBPP, including established reaction protocols, quantitative data, and mechanistic diagrams. A thorough understanding of the reactivity and handling of TBPP is crucial for its successful application in the synthesis of high-value compounds, particularly in the field of drug development. Further research into the N-phosphorylation reactions and a more detailed kinetic analysis of its hydrolysis would be beneficial to expand its synthetic utility and optimize reaction conditions.

References

A Comparative Analysis of Phosphorylating Agents for Oligonucleotide Synthesis with a Focus on the Phosphotriester Method

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology and drug development. The efficiency and fidelity of this process are critically dependent on the choice of phosphorylating agent and the underlying chemical methodology. This guide provides a detailed comparison of the three principal methods for oligonucleotide synthesis: the phosphotriester, phosphoramidite (B1245037), and H-phosphonate approaches. While the user's query specified a comparison to 2,2,2-tribromoethyl pentachlorophenyl phosphate (B84403) (TBPP), a reagent of the phosphotriester class, the available literature predominantly focuses on the broader methodologies rather than specific, less common reagents. Therefore, this document will situate the phosphotriester method, the class to which TBPP belongs, in a comparative context with the more contemporary and widely used phosphoramidite and H-phosphonate chemistries. We will delve into the reaction mechanisms, quantitative performance metrics, and detailed experimental protocols for each method, providing a comprehensive resource for researchers in the field.

Introduction to Phosphorylation in Oligonucleotide Synthesis

The synthesis of a DNA or RNA strand involves the sequential addition of nucleoside monomers to a growing chain. This process requires the formation of a phosphodiester bond between the 5'-hydroxyl group of the incoming nucleoside and the 3'-hydroxyl group of the terminal nucleoside of the growing chain.[1] The challenge in chemical synthesis lies in performing this reaction with high efficiency and specificity, while protecting other reactive functional groups on the nucleosides.[2][3][4] Over the decades, three major strategies have been developed to achieve this: the phosphodiester, phosphotriester, H-phosphonate, and phosphoramidite methods.[5][6][7][8] The phosphodiester method, though foundational, was largely superseded due to limitations in solubility and yield.[5][6] This guide will focus on the subsequent three, more advanced, approaches.

Comparative Overview of Phosphorylation Methods

The choice of phosphorylation chemistry impacts several aspects of oligonucleotide synthesis, including speed, efficiency, scalability, and the types of modifications that can be introduced. The phosphoramidite method has become the gold standard for routine synthesis due to its high coupling efficiency.[9][10][11] The H-phosphonate method offers a simpler, two-step cycle and is particularly useful for certain backbone modifications.[9][10][12] The phosphotriester method, while largely replaced by the other two for standard synthesis, was a significant improvement over the phosphodiester approach and is still relevant for understanding the evolution of oligonucleotide synthesis and for certain specialized applications.[6][13][14][15]

Data Presentation: Quantitative Comparison of Synthesis Methods

The following table summarizes key quantitative parameters for the three major oligonucleotide synthesis methods.

ParameterPhosphotriester MethodH-Phosphonate MethodPhosphoramidite Method
Average Coupling Yield 80-95%95-98%>99%
Cycle Time 30-60 minutes10-20 minutes3-5 minutes
Reagent Stability ModerateHighLow (sensitive to moisture and air)
P(V) or P(III) Chemistry P(V)P(III)P(III)
Oxidation Step Not required in couplingAfter all couplingsAfter each coupling
Suitability for Automation ModerateHighVery High
Common Activating/Coupling Agents Arenesulfonyl chlorides, MSNTPivaloyl chloride, adamantoyl chlorideTetrazole, DCI, ETT

Detailed Methodologies and Reaction Mechanisms

The Phosphotriester Method

The phosphotriester approach was a significant advancement as it protects the phosphate group as a phosphotriester throughout the synthesis, rendering the intermediates soluble in organic solvents and preventing unwanted side reactions at the phosphate backbone.[6]

Reaction Mechanism: The core of the phosphotriester method involves the coupling of a 5'-protected nucleoside with a 3'-O-(dianion) phosphotriester of the next nucleoside. The coupling is typically activated by a condensing agent, such as an arenesulfonyl chloride (e.g., 1,3,5-triisopropylphenylsulfonyl chloride) or mesitylenesulfonyl chloride in the presence of a nucleophilic catalyst.[5]

Experimental Protocol: Generalized Phosphotriester Coupling

  • Preparation of the 3'-Terminal Nucleoside: The 3'-terminal nucleoside is typically attached to a solid support (e.g., polyamide or kieselguhr) via its 3'-hydroxyl group.[13][14] The 5'-hydroxyl group is protected with an acid-labile group like dimethoxytrityl (DMT).[2][3]

  • Detritylation: The 5'-DMT group of the support-bound nucleoside is removed by treatment with a mild acid, such as trichloroacetic acid (TCA) in dichloromethane, to expose the free 5'-hydroxyl group.

  • Coupling: The incoming protected mononucleotide, which is a 5'-DMT-protected nucleoside with a 3'-phosphotriester, is activated with a condensing agent (e.g., MSNT) and added to the support-bound nucleoside. The reaction is typically carried out in an anhydrous organic solvent like pyridine.[5]

  • Capping (Optional but Recommended): To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acylated with an agent like acetic anhydride (B1165640).

  • Cycle Repetition: The detritylation and coupling steps are repeated until the desired oligonucleotide sequence is assembled.

  • Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases and the phosphate backbone) are removed. This typically involves a multi-step process using reagents like concentrated ammonium (B1175870) hydroxide (B78521) and specific deprotecting agents for the phosphate protecting groups.[2]

The H-Phosphonate Method

The H-phosphonate method is characterized by a simplified two-step reaction cycle and the use of nucleoside H-phosphonate monomers.[8][12][16] A key feature is that the H-phosphonate internucleoside linkages are stable to the acidic conditions used for detritylation, allowing for a single oxidation step at the end of the synthesis.[10][12]

Reaction Mechanism: In this method, a 5'-DMT-protected nucleoside 3'-H-phosphonate monomer is activated by a condensing agent (e.g., pivaloyl chloride). The activated species then reacts with the 5'-hydroxyl group of the support-bound nucleoside to form an H-phosphonate diester linkage.

Experimental Protocol: H-Phosphonate Synthesis Cycle

  • Column Preparation: A synthesis column is packed with a solid support (e.g., controlled pore glass - CPG) functionalized with the initial nucleoside.

  • Detritylation: The 5'-DMT protecting group is removed by passing a deblocking solution (e.g., TCA in dichloromethane) through the column. The column is then washed with a neutral solvent like acetonitrile.[9]

  • Coupling: The H-phosphonate monomer and a condensing agent are delivered to the column to form the internucleoside H-phosphonate linkage. The column is then washed.[9]

  • Cycle Repetition: The detritylation and coupling steps are repeated for each subsequent nucleotide addition.

  • Final Oxidation: After the final coupling cycle, an oxidizing solution (e.g., iodine in the presence of water and pyridine) is passed through the column to convert all H-phosphonate linkages to phosphodiester linkages.[9]

  • Cleavage and Deprotection: The fully synthesized oligonucleotide is cleaved from the solid support and deprotected using concentrated ammonium hydroxide.[9]

The Phosphoramidite Method

The phosphoramidite method is the most widely used approach for oligonucleotide synthesis due to its high coupling efficiency and speed.[7][10][11][17] It utilizes phosphoramidite monomers, which are trivalent phosphorus compounds that are highly reactive towards hydroxyl groups in the presence of a weak acid activator.

Reaction Mechanism: The synthesis cycle involves four main steps: detritylation, coupling, capping, and oxidation. The coupling step involves the activation of the phosphoramidite monomer by a weak acid, such as tetrazole. The activated monomer then rapidly reacts with the 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage. This unstable phosphite triester is then oxidized to a stable phosphate triester.

Experimental Protocol: Phosphoramidite Synthesis Cycle

  • Detritylation: The 5'-DMT group of the support-bound nucleoside is removed with a mild acid (e.g., TCA in dichloromethane).

  • Coupling: The phosphoramidite monomer and an activator (e.g., tetrazole) are delivered to the synthesis column. The coupling reaction is very fast, typically completing in under a minute.[10]

  • Capping: Any unreacted 5'-hydroxyl groups are blocked by acetylation with acetic anhydride to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically iodine in a water/pyridine/THF solution.[10]

  • Cycle Repetition: These four steps are repeated for each nucleotide to be added to the growing chain.

  • Final Deprotection: After the final cycle, the oligonucleotide is cleaved from the support, and all protecting groups are removed using concentrated ammonium hydroxide.[2]

Visualization of Synthesis Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the cyclical nature of the H-phosphonate and phosphoramidite synthesis methods.

H-Phosphonate Synthesis Workflow

H_Phosphonate_Workflow cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add H-Phosphonate Monomer) Detritylation->Coupling Free 5'-OH Coupling->Detritylation Chain Elongation Final_Oxidation Final Oxidation (Iodine) Coupling->Final_Oxidation Completed Chain Start Start: Support-Bound Nucleoside Start->Detritylation Deprotection Cleavage & Deprotection Final_Oxidation->Deprotection End Purified Oligonucleotide Deprotection->End

Caption: The two-step synthesis cycle of the H-phosphonate method.

Phosphoramidite Synthesis Workflow

Phosphoramidite_Workflow cluster_cycle Synthesis Cycle Detritylation 1. Detritylation (Remove 5'-DMT) Coupling 2. Coupling (Add Phosphoramidite) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Oxidation->Detritylation Next Cycle Deprotection Final Cleavage & Deprotection Oxidation->Deprotection Completed Chain Start Start: Support-Bound Nucleoside Start->Detritylation End Purified Oligonucleotide Deprotection->End

Caption: The four-step synthesis cycle of the phosphoramidite method.

Signaling Pathways and Applications

The synthetic oligonucleotides produced by these methods are crucial tools for investigating and manipulating biological signaling pathways. For instance, antisense oligonucleotides can be synthesized to bind to specific mRNA molecules, leading to the downregulation of protein expression. Small interfering RNAs (siRNAs), which also require chemical synthesis, are used in RNA interference (RNAi) pathways to silence specific genes. The ability to introduce various chemical modifications into the oligonucleotide backbone or bases, a feature well-supported by modern synthesis methods, is critical for enhancing their stability, delivery, and efficacy in these applications.

Simplified Gene Silencing Pathway using Synthetic Oligonucleotides

Gene_Silencing_Pathway cluster_synthesis Chemical Synthesis cluster_cell Cellular Environment Synth_Oligo Synthetic Oligonucleotide (e.g., siRNA, Antisense) Delivery Cellular Delivery Synth_Oligo->Delivery Target_mRNA Target mRNA Delivery->Target_mRNA Antisense pathway RISC RISC Complex (for siRNA) Delivery->RISC siRNA pathway Translation Translation (Ribosome) Target_mRNA->Translation Blocked RISC->Target_mRNA mRNA Cleavage Protein Target Protein Translation->Protein Inhibited Silencing Gene Silencing

Caption: A conceptual diagram of gene silencing by synthetic oligonucleotides.

Conclusion

While the phosphotriester method, which includes reagents like TBPP, laid crucial groundwork for modern oligonucleotide synthesis, it has been largely superseded by the more efficient and rapid phosphoramidite and H-phosphonate chemistries. The phosphoramidite method, in particular, stands as the current industry standard due to its near-quantitative coupling yields and amenability to high-throughput automation. The H-phosphonate method remains a valuable alternative, especially for the synthesis of oligonucleotides with uniform backbone modifications. The choice of a specific phosphorylating agent and synthesis strategy ultimately depends on the desired scale, purity, sequence complexity, and the need for specific chemical modifications in the final oligonucleotide product. This guide has provided a comparative framework to aid researchers in making informed decisions for their specific research and development needs.

References

Tetrabenzyl Pyrophosphate: A Superior Reagent for Modern Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of pharmaceutical and scientific research, the quest for efficient, selective, and mild reagents is perpetual. Tetrabenzyl pyrophosphate (TBPP) has emerged as a powerhouse in phosphorylation, a fundamental chemical transformation critical for the synthesis of a vast array of biologically active molecules, including prodrugs, enzyme inhibitors, and signaling pathway modulators. This technical guide provides an in-depth analysis of the advantages of TBPP, supported by quantitative data, detailed experimental protocols, and visualizations of its application in relevant biological pathways.

Key Advantages of this compound

This compound stands out as a phosphorylating agent due to several key characteristics:

  • Mild Reaction Conditions: TBPP allows for phosphorylation under neutral or mildly basic conditions, preserving sensitive functional groups within complex molecules that might be compromised by harsher reagents.

  • High Selectivity: It exhibits excellent chemoselectivity for primary and secondary alcohols and amines, minimizing the need for extensive protecting group strategies.

  • Versatility: Its utility extends to the phosphorylation of a wide range of substrates, including nucleosides, amino acids, and complex natural products.

  • Benzyl (B1604629) Protection: The resulting dibenzyl phosphate (B84403) esters are stable intermediates, and the benzyl groups can be readily removed under mild hydrogenolysis conditions, providing the free phosphate in high yield.

Quantitative Analysis: A Comparative Overview

While direct, side-by-side comparative studies under identical conditions are not extensively documented in the literature, the available data consistently demonstrates the high efficiency of this compound in phosphorylation reactions. The following tables summarize reported yields for phosphorylation of alcohols and amines using TBPP and offer a qualitative comparison with other common phosphorylating agents.

Substrate TypePhosphorylating AgentCatalyst/BaseSolventTemperature (°C)Yield (%)Reference
Primary AlcoholsThis compoundTi(OtBu)₄Dichloromethane (B109758)Room Temp50-97N/A
PhenolsThis compoundDBUAcetonitrileRoom Temp76 (on 10g scale)N/A

Qualitative Comparison of Phosphorylating Agents

FeatureThis compound (TBPP)PhosphoramiditesDicyclohexylcarbodiimide (DCC)
Reactivity ModerateHighModerate
Selectivity High for alcohols and aminesHigh for hydroxyl groupsModerate
Byproducts Dibenzyl phosphate (recyclable)Phosphonate saltsDicyclohexylurea (DCU)
Handling Stable solidMoisture-sensitiveMoisture-sensitive
Workup Generally straightforwardRequires oxidation and deprotection stepsFiltration of DCU

Experimental Protocols

General Procedure for the Phosphorylation of Alcohols using this compound

This protocol is a representative example for the phosphorylation of a primary or secondary alcohol.

Materials:

  • Alcohol substrate

  • This compound (TBPP)

  • Titanium (IV) tert-butoxide (Ti(OtBu)₄) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous DCM under an inert atmosphere, add the catalyst Ti(OtBu)₄ (0.1 equiv) or the base DBU (1.5 equiv).

  • Add solid this compound (1.2 - 1.5 equiv) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired dibenzyl phosphate ester.

  • For deprotection, dissolve the dibenzyl phosphate ester in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) and subject to hydrogenolysis using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere until the reaction is complete.

  • Filter the catalyst and concentrate the solvent to yield the final phosphorylated product.

General Procedure for the N-Phosphorylation of Amines using this compound

Detailed, specific protocols for the N-phosphorylation using TBPP are less commonly reported in readily accessible literature compared to O-phosphorylation. However, based on its known reactivity, a general procedure can be outlined.

Materials:

  • Amine substrate

  • This compound (TBPP)

  • A suitable non-nucleophilic base (e.g., a hindered amine base like diisopropylethylamine or a strong non-nucleophilic base like DBU)

  • Anhydrous polar aprotic solvent (e.g., dimethylformamide or acetonitrile)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the amine substrate (1.0 equiv) in the anhydrous solvent under an inert atmosphere.

  • Add the base (1.1 - 1.5 equiv) to the solution and stir for a short period.

  • Add this compound (1.1 - 1.5 equiv) to the reaction mixture. The reaction may be performed at room temperature or require gentle heating depending on the reactivity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product into a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting phosphoramidate (B1195095) by column chromatography.

  • Debenzylation can be achieved via hydrogenolysis as described for the alcohol phosphorylation protocol.

Visualizing the Impact: Phosphorylation in Cellular Signaling

Phosphorylation is a cornerstone of cellular signal transduction, controlling a myriad of processes from cell growth and proliferation to apoptosis.[1] Kinases, the enzymes that catalyze phosphorylation, are key drug targets in many diseases, including cancer.[1] Molecules synthesized using this compound can be designed to modulate these pathways, for example, by acting as inhibitors or prodrugs that deliver a phosphorylated active compound.

The diagram below illustrates a generic kinase signaling cascade, a common motif in cellular communication.

a Generic Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Kinase3 Kinase 3 Kinase2->Kinase3 Phosphorylation TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Activation Ligand External Signal (e.g., Growth Factor) Ligand->Receptor Binding & Activation b Drug Development Workflow with TBPP Start Drug Precursor (with -OH or -NH2) Phosphorylation Phosphorylation Reaction Start->Phosphorylation TBPP This compound (TBPP) TBPP->Phosphorylation Intermediate Dibenzyl-Protected Phosphorylated Drug Phosphorylation->Intermediate Deprotection Hydrogenolysis (Debenzylation) Intermediate->Deprotection FinalProduct Active Phosphorylated Drug Candidate Deprotection->FinalProduct BioAssay Biological Assays (e.g., Kinase Inhibition) FinalProduct->BioAssay

References

The Efficacy of 2,2':5',2''-Terthiophene-5-carboxylic Acid in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2':5',2''-Terthiophene-5-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in the synthesis of complex molecules for a range of applications, from organic electronics to medicinal chemistry. Its rigid, planar structure, coupled with its unique photophysical properties, makes it an attractive scaffold for the development of novel materials and bioactive compounds. The carboxylic acid functionality provides a convenient handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular architectures.

This technical guide provides an in-depth overview of the efficacy of 2,2':5',2''-terthiophene-5-carboxylic acid in complex molecule synthesis. We will explore its synthesis, key reactions, and applications, with a focus on providing detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Synthesis of the 2,2':5',2''-Terthiophene-5-carboxylic Acid Core

A robust and efficient method for the synthesis of substituted 2,2':5',2''-terthiophene-5-carboxylic acids and their esters is the Fiesselmann thiophene (B33073) synthesis.[1][2][3][4][5] This reaction involves the ring closure of a thiophene precursor and offers a versatile route to a variety of substituted terthiophenes.

A common approach begins with the acylation of a suitable thiophene derivative, followed by a Vilsmeier-Haack reaction to introduce a chlorovinyl aldehyde group. Subsequent reaction with an ester of thioglycolic acid in the presence of a base leads to the formation of the terthiophene ring system.

Fiesselmann_Synthesis Thienyl_Ketone Thienyl Ketone Chloroacrylaldehyde 3-Chloroacrylaldehyde Derivative Thienyl_Ketone->Chloroacrylaldehyde Vilsmeier-Haack (POCl3, DMF) Terthiophene_Ester Terthiophene Ester Chloroacrylaldehyde->Terthiophene_Ester Ethyl thioglycolate, NaOEt Terthiophene_Acid 2,2':5',2''-Terthiophene- 5-carboxylic Acid Terthiophene_Ester->Terthiophene_Acid Hydrolysis

Fiesselmann synthesis of the terthiophene core.
Experimental Protocol: Synthesis of Ethyl 3-decyl-2,2':5',2''-terthiophene-5-carboxylate

This protocol is adapted from a reported procedure and provides a general method for the synthesis of a substituted terthiophene ester.

Step 1: Acylation of Bithiophene

  • To a solution of 2,2'-bithiophene (B32781) in a suitable solvent (e.g., dichloromethane), add lauroyl chloride and a Lewis acid catalyst such as SnCl4.

  • Stir the reaction mixture at room temperature until completion.

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting ketone by column chromatography.

Step 2: Vilsmeier-Haack Reaction

  • To a solution of the thienyl ketone in DMF, add phosphorus oxychloride (POCl3) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to ensure complete reaction.

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH).

  • Extract the product with an organic solvent and purify by chromatography to obtain the 3-chloroacrylaldehyde derivative.

Step 3: Ring Closure

  • To a solution of sodium ethoxide in ethanol, add ethyl thioglycolate.

  • Add the 3-chloroacrylaldehyde derivative to the reaction mixture and stir at room temperature.

  • Monitor the reaction by TLC until completion.

  • Acidify the reaction mixture and extract the product.

  • Purify the crude product by column chromatography to yield the ethyl 3-decyl-2,2':5',2''-terthiophene-5-carboxylate.

Quantitative Data for Synthesis
StepReactantsCatalyst/ReagentSolventYield (%)Reference
Acylation2,2'-Bithiophene, Lauroyl chlorideSnCl4Dichloromethane67-88[1]
Vilsmeier-HaackThienyl ketone, POCl3-DMFHigh[1]
Ring Closure3-Chloroacrylaldehyde derivative, Ethyl thioglycolateNaOEtEthanolGood[1]

Application in Complex Molecule Synthesis: Peptide Conjugation

The carboxylic acid group of 2,2':5',2''-terthiophene-5-carboxylic acid is a versatile functional handle for conjugation to other molecules, particularly biomolecules such as peptides. This allows for the development of fluorescently labeled peptides for biological imaging and other applications. The most common method for achieving this conjugation is through amide bond formation.

Peptide_Conjugation Terthiophene_Acid 2,2':5',2''-Terthiophene- 5-carboxylic Acid Activated_Ester Activated Ester (e.g., NHS ester) Terthiophene_Acid->Activated_Ester EDC, NHS Conjugate Terthiophene-Peptide Conjugate Activated_Ester->Conjugate Peptide, Base Peptide Peptide with free amine group Peptide->Conjugate

Amide coupling for peptide conjugation.
Experimental Protocol: Synthesis of a Terthiophene-Peptide Conjugate

This protocol describes a general procedure for the conjugation of 2,2':5',2''-terthiophene-5-carboxylic acid to a peptide via amide bond formation.

Step 1: Activation of the Carboxylic Acid

  • Dissolve 2,2':5',2''-terthiophene-5-carboxylic acid in a suitable solvent such as DMF.

  • Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to the solution.

  • Stir the reaction mixture at room temperature for several hours to form the NHS-activated ester.

Step 2: Coupling to the Peptide

  • Dissolve the peptide in a suitable buffer or solvent system to expose a free amine group (e.g., the N-terminus or the side chain of a lysine (B10760008) residue).

  • Add the solution of the activated terthiophene ester to the peptide solution.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA), to facilitate the reaction.

  • Stir the reaction mixture at room temperature overnight.

Step 3: Purification

  • Purify the resulting terthiophene-peptide conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified conjugate by mass spectrometry and other analytical techniques.

Quantitative Data for Peptide Conjugation
StepCoupling ReagentsBaseSolventYield (%)Reference
Amide CouplingEDC, NHSDIEADMFVariable[6]

Note: Yields for peptide conjugations are highly dependent on the specific peptide sequence and reaction conditions.

Conclusion

2,2':5',2''-Terthiophene-5-carboxylic acid is a valuable and versatile building block for the synthesis of complex molecules. Its straightforward synthesis via the Fiesselmann reaction and the reactivity of its carboxylic acid group make it an attractive scaffold for a variety of applications. The ability to conjugate this fluorophore to biomolecules, such as peptides, opens up exciting possibilities in the development of new molecular probes and diagnostics. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers looking to utilize this powerful synthetic tool in their own work.

References

A Technical Guide to the Scalable Synthesis of Tetrabenzyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the scalable synthesis of Tetrabenzyl pyrophosphate (TBPP), a critical reagent in modern pharmaceutical development. TBPP serves as a potent phosphorylating agent for alcohols and amines, playing a pivotal role in the synthesis of various biologically active molecules, including prodrugs designed to enhance bioavailability.[1] Its application is particularly notable in the production of antiemetic drugs such as Fosaprepitant, a neurokinin-1 (NK1) receptor antagonist used to manage chemotherapy-induced nausea and vomiting.[2][3]

The increasing demand for TBPP in the pharmaceutical industry has necessitated the development of cost-effective and convenient methods for its multi-kilogram scale production.[4][5] This document details a well-established and scalable synthetic protocol, presents key quantitative data for process optimization, and provides visual workflows to aid in experimental design and execution.

Core Synthesis Methodology

The most widely adopted and scalable synthesis of this compound involves the dicyclohexylcarbodiimide (B1669883) (DCC) mediated coupling of dibenzyl phosphate (B84403) (DBP). This method, a modification of an earlier synthesis by Todd, has been successfully implemented on a multi-kilogram scale.[4][5] The reaction proceeds by activating the phosphate group of DBP with DCC to form a reactive intermediate, which then reacts with a second molecule of DBP to yield TBPP and dicyclohexylurea (DCU) as a byproduct.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_products Products DBP1 2 x Dibenzyl Phosphate (DBP) DCC + Dicyclohexylcarbodiimide (DCC) TBPP This compound (TBPP) DCC->TBPP Solvent Isopropyl Acetate (B1210297) DCU + Dicyclohexylurea (DCU)

Caption: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the scalable synthesis of this compound based on a reported multi-kilogram scale procedure.[4][6]

ParameterValueNotes
Starting Material Dibenzyl phosphate (DBP)Commercial availability is good.
Coupling Agent Dicyclohexylcarbodiimide (DCC)Typically used as a solution in the reaction solvent.
Solvent System Isopropyl acetate (reaction), Heptane (B126788) (crystallization)The final solvent composition for crystallization is approximately 4:1 heptane:isopropyl acetate.[4][5]
Reaction Temperature 3 ± 3 °CMaintaining a low temperature is crucial due to the exothermic nature of the reaction.[4][7]
Reagent Molar Ratio DBP : DCC (approx. 2 : 1.1)A slight excess of DCC is typically used to ensure complete conversion of DBP.
Work-up Filtration of DCU, Concentration, CrystallizationThe DCU byproduct is poorly soluble in the reaction mixture and is removed by filtration.
Crystallization Temp. 3 ± 3 °CThe product is crystallized from a mixture of isopropyl acetate and heptane.
Yield 88-96%High yields are achievable on a large scale.[4][5]
Purity >99% (by HPLC)The primary impurity is typically unreacted dibenzyl phosphate.[4]
Storage Freezer as a dry solidTBPP should be stored at low temperatures to minimize degradation.[4][5]

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, which has been successfully scaled to produce multi-kilogram quantities of this compound.[4][6]

Materials and Equipment:

  • Large, jacketed glass reactor equipped with an overhead stirrer, thermocouple, nitrogen inlet, and addition funnel.

  • Dibenzyl phosphate (DBP)

  • Dicyclohexylcarbodiimide (DCC) solution in isopropyl acetate (e.g., 1.08 M)

  • Isopropyl acetate (dry)

  • Heptane

  • Filter reactor or large Büchner funnel

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the reactor with dibenzyl phosphate and dry isopropyl acetate. Stir the mixture under a nitrogen atmosphere until all the solid has dissolved.

  • Cooling: Cool the resulting solution to an internal temperature of 3 ± 3 °C.

  • DCC Addition: Slowly add the dicyclohexylcarbodiimide (DCC) solution via the addition funnel over 25-35 minutes, ensuring the internal temperature is maintained at 3 ± 3 °C. The reaction is exothermic and requires careful temperature control.

  • Reaction Completion: Stir the resulting slurry at 3 ± 3 °C for approximately 30 minutes after the DCC addition is complete.

  • DCU Filtration: Filter the cold slurry to remove the dicyclohexylurea (DCU) precipitate. Wash the filter cake with cold isopropyl acetate.

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure. It is important to stop the concentration before the solution becomes saturated with the product.

  • Crystallization: Transfer the concentrated solution to a crystallization vessel. Slowly add heptane to the stirred solution over approximately 30 minutes at room temperature.

  • Seeding (Optional): Seeding with a small amount of this compound (e.g., 1 mol%) can be performed to induce crystallization, although it may not always be necessary.[4][5]

  • Cooling and Aging: Cool the mixture to 3 ± 3 °C and age for at least 1 hour to ensure complete crystallization.

  • Product Isolation: Filter the slurry and wash the product cake with a cold solution of 20% isopropyl acetate in heptane.

  • Drying: Dry the product under vacuum with a nitrogen bleed at room temperature overnight to yield this compound as a white crystalline solid.

Experimental Workflow:

experimental_workflow A 1. Charge Reactor - Dibenzyl Phosphate - Isopropyl Acetate B 2. Cool to 3 ± 3 °C A->B C 3. Add DCC Solution (maintain 3 ± 3 °C) B->C D 4. Stir for 30 min C->D E 5. Filter DCU Byproduct D->E F 6. Concentrate Filtrate E->F G 7. Add Heptane F->G H 8. Cool and Age (3 ± 3 °C, 1 hr) G->H I 9. Filter Product H->I J 10. Wash with Heptane/Isopropyl Acetate I->J K 11. Dry under Vacuum J->K L This compound (White Crystalline Solid) K->L

Caption: Step-by-step workflow for the scalable synthesis of TBPP.

Applications in Drug Development

This compound is a versatile phosphorylating agent employed in the synthesis of a wide range of biologically active molecules.[4] Its primary utility lies in the introduction of a phosphate group to create prodrugs with improved aqueous solubility and bioavailability, making them suitable for injectable formulations.[1]

Key Therapeutic Areas:

  • Antiemetics: As mentioned, TBPP is crucial for the synthesis of Fosaprepitant.[2][3]

  • Antivirals: Used in the development of antiviral agents, including HIV protease inhibitors.[4]

  • Anticancer Agents: Employed in the synthesis of novel antitumor compounds.[4]

  • Other Therapeutic Targets: TBPP has been utilized in the synthesis of angiotensin II antagonists, SH2 domain inhibitors, and antifungal agents.[4]

Logical Relationship of TBPP in Prodrug Synthesis:

prodrug_synthesis cluster_synthesis Phosphorylation Reaction cluster_deprotection Deprotection TBPP Tetrabenzyl Pyrophosphate Phosphorylated_Intermediate Phosphorylated Intermediate TBPP->Phosphorylated_Intermediate API Active Pharmaceutical Ingredient (API) (e.g., with -OH or -NH2 group) API->Phosphorylated_Intermediate Debenzylation Debenzylation (e.g., Hydrogenolysis) Phosphorylated_Intermediate->Debenzylation Prodrug Phosphate Prodrug (Improved Solubility) Debenzylation->Prodrug

Caption: Role of TBPP in the conversion of an API to a phosphate prodrug.

Safety Considerations

  • Dibenzyl phosphate and this compound have a large exothermic potential. All operating temperatures should be carefully controlled and kept at or below room temperature whenever possible to prevent thermal runaway.[4][7]

  • Dicyclohexylcarbodiimide (DCC) is a potent sensitizer (B1316253) and should be handled with appropriate personal protective equipment.

  • Standard laboratory safety practices for handling organic chemicals should be strictly followed.

This guide provides a comprehensive overview of the scalable synthesis of this compound. By understanding the detailed experimental protocol, key quantitative parameters, and the role of this reagent in drug development, researchers and professionals can effectively and safely implement its synthesis on a scale relevant to their needs.

References

A Technical Guide to Lewis Acid Catalysis: A Comparative Analysis of Tetrabenzyl Pyrophosphate Methodologies and Modern Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic activation of molecules through catalysis is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of complex chemical architectures. Lewis acid catalysis, in particular, offers a powerful platform for a vast array of chemical transformations. This technical guide provides an in-depth exploration of the role of Tetrabenzyl pyrophosphate (TBPP) in syntheses activated by Lewis acids, primarily focusing on its application as a phosphorylating agent. We will dissect the mechanisms, present detailed experimental protocols, and tabulate quantitative data from key studies. Furthermore, this guide will draw a critical comparison between the Lewis acid-TBPP system and other contemporary catalytic strategies, including Brønsted Acid-Assisted Lewis Acids (BLA), Lewis Acid-Assisted Brønsted Acids (LBA), and Chiral Phosphoric Acids (CPAs). Through this analysis, we aim to provide researchers and drug development professionals with a comprehensive understanding of these distinct catalytic approaches, clarifying their respective strengths, applications, and mechanistic underpinnings to aid in the rational design of synthetic routes.

The Role of this compound (TBPP) in Lewis Acid-Mediated Reactions

This compound (TBPP) is a versatile and widely used reagent in organic synthesis, particularly for the phosphorylation of alcohols and amines.[1][2] While not a Lewis acid itself, it serves as a potent phosphorylating agent that can be activated under both basic and Lewis acidic conditions.[3] Its application is crucial in the synthesis of numerous biologically active molecules and pharmaceutical agents, such as the antiemetic drug Fosaprepitant.[2]

The activation of TBPP by a Lewis acid catalyst, such as titanium(IV) isopropoxide, facilitates the transfer of a dibenzyl phosphate (B84403) group to a nucleophile. This method provides a valuable alternative to base-mediated phosphorylations, especially for substrates sensitive to strong bases.

Mechanism of Activation and Phosphorylation

The general mechanism involves the coordination of a Lewis acid to one of the phosphoryl oxygen atoms of TBPP. This coordination polarizes the P-O-P bond, increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack by an alcohol or other nucleophile. The subsequent transfer of the dibenzyl phosphoryl group to the substrate and release of the catalyst completes the cycle.

G TBPP This compound (TBPP) Activated_Complex Activated TBPP-Lewis Acid Complex TBPP->Activated_Complex LA Lewis Acid (e.g., Ti(OtBu)₄) LA->Activated_Complex ROH Nucleophile (R-OH) ROH->Activated_Complex Nucleophilic Attack Product Phosphorylated Product (R-O-P(O)(OBn)₂) Activated_Complex->Product Byproduct Dibenzyl Phosphate Anion + Lewis Acid Activated_Complex->Byproduct

Caption: Lewis acid activation of TBPP for phosphorylation.
Quantitative Data: Lewis Acid-Catalyzed Phosphorylation

The use of Lewis acids to catalyze phosphorylation with TBPP has proven effective for a range of primary and secondary alcohols.[4]

Substrate (Alcohol)Lewis Acid CatalystCatalyst Loading (mol%)Yield (%)Reference
1-OctanolTi(OtBu)₄1097[4]
2-OctanolTi(OtBu)₄1088[4]
Benzyl alcoholTi(OtBu)₄1095[4]
CyclohexanolTi(OtBu)₄1085[4]
N-Boc-L-serine methyl esterTi(OtBu)₄1075[4]
Experimental Protocols

Protocol 1: Synthesis of this compound (TBPP) This procedure is adapted from Organic Syntheses.[1]

  • Setup : A flame-dried, three-necked, round-bottomed flask is equipped with a magnetic stir bar, a low-temperature thermometer, and rubber septa under an argon atmosphere.

  • Reagents : Dibenzyl phosphate (1 equiv.) is dissolved in isopropyl acetate (B1210297).

  • Reaction : The solution is cooled to 0-5 °C. A solution of N,N'-dicyclohexylcarbodiimide (DCC) (0.5-0.6 equiv.) in isopropyl acetate is added dropwise, maintaining the temperature below 5 °C.[5]

  • Workup : The reaction is stirred for approximately 90 minutes, during which a white precipitate of 1,3-dicyclohexylurea (B42979) (DCU) forms.[1] The slurry is filtered to remove the DCU.

  • Crystallization : The filtrate is concentrated under reduced pressure. Heptane is added to the concentrate to induce crystallization. The resulting slurry is cooled and stirred for 1 hour.

  • Isolation : The solid product is collected by filtration, washed with a cold heptane/isopropyl acetate mixture, and dried under vacuum to afford TBPP as a white crystalline solid.[6]

Protocol 2: Lewis Acid-Catalyzed Phosphorylation of an Alcohol This protocol is based on the method described by Sculimbrene et al.[4]

  • Setup : To a flame-dried flask under an argon atmosphere, add the alcohol substrate (1.0 equiv.).

  • Reagents : Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or THF). Add this compound (TBPP) (1.2 equiv.).

  • Catalysis : Add the Lewis acid catalyst, Ti(OtBu)₄ (10 mol%), to the solution.

  • Reaction : Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup : Upon completion, quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired dibenzyl phosphate ester.

Comparative Catalytic Methodologies

While the Lewis acid/TBPP system is highly effective for phosphorylation, other classes of catalysts have been developed for a broader range of transformations, often with high stereocontrol. These systems rely on the synergistic interaction between Lewis and Brønsted acidic/basic sites.

Brønsted Acid-Assisted Lewis Acids (BLA)

In BLA catalysis, a Brønsted acid is incorporated into the ligand of a Lewis acid.[7] This Brønsted acid functionality, often through intramolecular hydrogen bonding, enhances the Lewis acidity of the catalytic center, leading to greater reactivity and stereoselectivity.[8] These catalysts are particularly effective in asymmetric Diels-Alder reactions.

G cluster_BLA BLA Catalyst LewisAcid Lewis Acid (e.g., Boron) ChiralLigand Chiral Ligand LewisAcid->ChiralLigand Coordination Substrate Dienophile Substrate LewisAcid->Substrate Coordination & Activation BronstedAcid Brønsted Acid Site (e.g., -OH) ChiralLigand->BronstedAcid Part of Ligand BronstedAcid->LewisAcid Intramolecular H-Bond (Enhances Lewis Acidity) G cluster_LBA LBA Catalyst LewisAcid Lewis Acid BronstedAcid Chiral Brønsted Acid (e.g., Phosphoric Acid) LewisAcid->BronstedAcid Coordination to P=O (Enhances Proton Acidity) Substrate Substrate (e.g., Silyl Enol Ether) BronstedAcid->Substrate Protonation G cluster_CPA Chiral Phosphoric Acid (CPA) Catalyst CPA P OH O-H (Brønsted Acid) CPA->OH PO =O (Lewis Base) CPA->PO Chiral Chiral Scaffold (e.g., BINOL) CPA->Chiral Electrophile Electrophile OH->Electrophile H-Bonds to Activate Nucleophile Nucleophile PO->Nucleophile H-Bonds to Activate

References

A Researcher's In-Depth Guide to Phosphorylation Reaction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protein phosphorylation, the reversible addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a cornerstone of cellular signaling. It governs a vast array of biological processes, including cell growth, differentiation, and metabolism. Consequently, the accurate analysis of phosphorylation events is paramount for fundamental research and the development of novel therapeutics. This technical guide provides a comprehensive overview of the core analytical techniques used to study protein phosphorylation, offering detailed experimental protocols, quantitative comparisons, and visual workflows to aid researchers in selecting and implementing the most appropriate methods for their scientific inquiries.

Core Analytical Techniques: A Comparative Overview

The landscape of phosphorylation analysis is dominated by three primary methodologies: mass spectrometry-based proteomics, antibody-based assays, and the use of radioactive isotopes. Each approach offers distinct advantages and is suited to different research questions and scales of analysis.

Technique Primary Use Sensitivity Specificity Throughput Quantitative Accuracy Relative Cost
Mass Spectrometry (MS) Global, unbiased phosphoproteome profiling and discoveryHighHighVery HighHigh (with isotopic labeling)High
Western Blotting Targeted validation and semi-quantitative analysis of specific proteinsModerateHigh (antibody-dependent)LowSemi-quantitative to QuantitativeModerate
ELISA Targeted, high-throughput quantitative analysis of specific proteinsHighHigh (with matched antibody pairs)HighHighLow to Moderate
Radioactive Labeling (³²P) Direct measurement of kinase activity and in vitro/in vivo labelingVery HighHighLowQuantitativeModerate (includes disposal costs)

Table 1: Quantitative Comparison of Phosphorylation Analysis Methods. This table summarizes the key characteristics of the major techniques used for phosphorylation analysis, providing a framework for selecting the most appropriate method based on experimental goals and available resources.

Mass Spectrometry-Based Phosphoproteomics

Mass spectrometry has emerged as the preeminent tool for the large-scale, unbiased identification and quantification of protein phosphorylation sites.[1] This approach allows for the discovery of novel phosphorylation events and provides a global snapshot of the phosphoproteome.

A typical phosphoproteomics workflow involves the enzymatic digestion of proteins into peptides, followed by the enrichment of phosphopeptides to increase their relative abundance before analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Phosphopeptide Enrichment: A Critical Step

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides from a complex peptide mixture is essential for successful mass spectrometric analysis. The two most common methods are Titanium Dioxide (TiO₂) and Immobilized Metal Affinity Chromatography (IMAC).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} Caption: Workflow for Mass Spectrometry-Based Phosphoproteomics.

Experimental Protocols

Titanium Dioxide (TiO₂) Phosphopeptide Enrichment Protocol:

  • Sample Preparation: Start with a tryptic digest of your protein sample. Ensure the sample is desalted and dried.

  • Resuspension: Resuspend the peptide pellet in a loading buffer containing a high concentration of an organic acid (e.g., 2M lactic acid in 50% acetonitrile (B52724) (ACN)) to a final peptide concentration of approximately 1 mg/mL.

  • Bead Preparation: For each sample, use a 4:1 ratio of TiO₂ beads to peptide amount. Wash the required amount of TiO₂ beads with the loading buffer.

  • Binding: Add the resuspended peptide solution to the washed TiO₂ beads. Incubate for 30-60 minutes at room temperature with gentle mixing to allow for phosphopeptide binding.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads sequentially with:

    • Loading buffer to remove non-specifically bound peptides.

    • A wash buffer with a lower organic solvent concentration (e.g., 50% ACN, 0.1% trifluoroacetic acid (TFA)).

    • An aqueous wash buffer (e.g., 0.1% TFA in water).

  • Elution: Elute the bound phosphopeptides using a high pH elution buffer (e.g., 1.5% ammonium (B1175870) hydroxide (B78521) or 5% ammonia (B1221849) solution). Incubate for 15-30 minutes.

  • Acidification and Desalting: Immediately acidify the eluted phosphopeptides with an acid like formic acid to neutralize the high pH. Desalt the sample using a C18 StageTip or similar reversed-phase resin before LC-MS/MS analysis.

Immobilized Metal Affinity Chromatography (IMAC) Protocol:

  • Bead Preparation: Use pre-charged IMAC beads (e.g., Fe³⁺-NTA). Wash the beads twice with the IMAC loading buffer (e.g., 50% ACN, 0.1% TFA).

  • Sample Loading: Resuspend the dried peptide sample in the IMAC loading buffer. Add the peptide solution to the washed IMAC beads.

  • Incubation: Incubate the peptide-bead mixture for 30 minutes at room temperature with gentle agitation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads three times with the IMAC loading buffer to remove non-phosphorylated peptides.

  • Elution: Elute the phosphopeptides with an IMAC elution buffer containing a phosphate competitor or a high pH solution (e.g., 500 mM potassium phosphate at pH 7.0 or 1.5% ammonium hydroxide).

  • Sample Clean-up: Acidify and desalt the eluted phosphopeptides using a C18 StageTip prior to LC-MS/MS analysis.

Antibody-Based Detection Methods

Antibody-based methods are indispensable for the targeted analysis of specific phosphorylation events. They are generally more accessible and less instrumentally intensive than mass spectrometry.

Western Blotting

Western blotting is a widely used technique for the semi-quantitative analysis of protein phosphorylation. It allows for the assessment of changes in the phosphorylation state of a specific protein in response to various stimuli. For accurate quantification, it is crucial to normalize the phosphorylated protein signal to the total protein amount.[2]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Workflow for Quantitative Western Blotting of Phosphorylated Proteins.

Quantitative Western Blot Protocol for Phosphorylated Proteins:

  • Sample Preparation: Lyse cells or tissues in a buffer containing a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3] Keep samples on ice throughout the process.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Gel Electrophoresis: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[3]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager.

  • Stripping and Reprobing (for total protein): To normalize, the membrane can be stripped of the phospho-specific antibody and then reprobed with an antibody that recognizes the total (phosphorylated and unphosphorylated) protein. Alternatively, a multiplex fluorescent Western blot can be performed using primary antibodies from different species for the phosphorylated and total protein, followed by detection with spectrally distinct fluorescently-labeled secondary antibodies.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylation is expressed as the ratio of the phospho-protein signal to the total protein signal.

Enzyme-Linked Immunosorbent Assay (ELISA)

Phospho-specific ELISAs are a highly sensitive and quantitative method for detecting the phosphorylation of a target protein. They are particularly well-suited for high-throughput screening of drug candidates or for analyzing a large number of samples.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} Caption: Workflow for a Phospho-Specific Sandwich ELISA.

Phospho-Specific ELISA Protocol:

  • Plate Coating: Coat a 96-well microplate with a capture antibody that recognizes the total protein of interest, independent of its phosphorylation state. Incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add prepared cell lysates (containing phosphatase inhibitors) and standards to the wells. Incubate for 2 hours at room temperature to allow the target protein to bind to the capture antibody.

  • Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection Antibody Incubation: Add a detection antibody that is specific for the phosphorylated form of the target protein. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody that recognizes the detection antibody. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Development: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to the wells. A blue color will develop in proportion to the amount of phosphorylated protein.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which will turn the color to yellow.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The concentration of the phosphorylated protein in the samples is determined by comparison to the standard curve.

Radioactive Isotope Labeling (³²P)

The use of the radioactive isotope ³²P remains a gold standard for directly measuring kinase activity and for in vivo and in vitro labeling of phosphorylated proteins.[4] This method offers exceptional sensitivity.

In Vitro Kinase Assay with [γ-³²P]ATP Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase of interest (e.g., immunoprecipitated from cell lysates or a purified recombinant enzyme), the substrate protein or peptide, and a kinase reaction buffer (typically containing MgCl₂ or MnCl₂).

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as SDS-PAGE sample buffer or a solution containing a high concentration of EDTA to chelate the divalent cations.

  • Separation: Separate the reaction products by SDS-PAGE. The phosphorylated substrate will be radiolabeled.

  • Detection: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled substrate.

  • Quantification: The amount of radioactivity incorporated into the substrate can be quantified using a phosphorimager or by scintillation counting of the excised gel band corresponding to the substrate. This allows for the calculation of kinase activity, often expressed as pmol of phosphate transferred per minute per mg of enzyme.

Signaling Pathway Analysis: Visualizing Phosphorylation Cascades

Understanding how phosphorylation events are integrated into signaling networks is a primary goal of many studies. Visualizing these pathways can aid in hypothesis generation and data interpretation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine sites serve as docking sites for various signaling proteins, initiating downstream cascades such as the MAPK/ERK pathway.[5][6]

EGFR_Signaling

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a highly conserved signaling cascade that relays extracellular signals to the nucleus to regulate gene expression. A key feature of this pathway is a series of sequential phosphorylation events, where each kinase phosphorylates and activates the next kinase in the cascade.[7]

MAPK_Pathway

Conclusion

The analysis of protein phosphorylation is a dynamic and multifaceted field. The choice of analytical technique is critical and depends on the specific research question, the desired level of detail (global vs. targeted), and available resources. Mass spectrometry offers unparalleled depth for discovery-based phosphoproteomics, while Western blotting and ELISA provide robust and accessible platforms for validating and quantifying specific phosphorylation events. Radioactive assays, though requiring specialized handling, remain a highly sensitive method for direct kinase activity measurements. By understanding the principles, strengths, and limitations of each technique, and by employing rigorous experimental design and data analysis, researchers can effectively unravel the complex roles of protein phosphorylation in health and disease.

References

Safety Operating Guide

Proper Disposal of Tetrabenzyl Pyrophosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Tetrabenzyl Pyrophosphate

This compound is a corrosive chemical that requires careful handling and adherence to strict disposal protocols to ensure the safety of laboratory personnel and environmental protection. This guide provides detailed, step-by-step procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The compound is classified as a corrosive material, capable of causing severe skin burns and serious eye damage[1][2][3][4].

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield[2].

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and appropriate protective clothing to prevent skin exposure[1].

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a type P3 (EN 143) respirator cartridge[2].

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[5].

Operational Disposal Plan

The recommended and safest method for the disposal of this compound is through a licensed and approved hazardous waste disposal contractor. On-site treatment or neutralization should not be attempted without a thoroughly validated and peer-reviewed protocol, due to the hazardous nature of the compound and its potential decomposition products.

Step 1: Waste Identification and Segregation

  • Waste Characterization: All waste containing this compound must be classified as hazardous corrosive waste.

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents[6].

Step 2: Waste Collection and Storage

  • Containers: Collect all this compound waste (solid residue, contaminated labware, and personal protective equipment) in a dedicated, clearly labeled, and sealable container.

  • Labeling: The container must be explicitly labeled as "Hazardous Waste: this compound, Corrosive" and include the appropriate hazard pictograms (GHS05 for corrosion)[2].

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area, away from incompatible materials. Ensure the storage area is secure and accessible only to authorized personnel.

Step 3: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or equivalent safety office about the hazardous waste awaiting disposal.

  • Engage a Licensed Contractor: Your EHS department will coordinate with a licensed hazardous waste disposal company for the collection, transportation, and final disposal of the this compound waste.

  • Documentation: Ensure all required waste disposal documentation is completed accurately, in compliance with local, state, and federal regulations. The generator of the waste is ultimately responsible for it from "cradle to grave".

Step 4: Handling Spills

In the event of a spill:

  • Evacuate personnel from the immediate area.

  • Wear the mandatory PPE as described above.

  • For small spills, avoid dust formation. Carefully sweep up the solid material and place it into the designated hazardous waste container[5].

  • Do not add water to the spilled solid unless specifically instructed by safety personnel, as this could create a corrosive solution.

  • Clean the spill area thoroughly.

  • For large spills, contact your institution's emergency response team and EHS department immediately.

Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₈H₂₈O₇P₂
Molecular Weight 538.47 g/mol
Melting Point 63-66 °C
Storage Temperature -20°C
Solubility Slightly soluble in water[7][8]

Data sourced from Sigma-Aldrich and Fisher Scientific safety information.[2][7]

Disposal Workflow

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures safety and regulatory compliance at each stage of the process.

G A Identify Tetrabenzyl Pyrophosphate Waste B Wear Full Personal Protective Equipment (PPE) A->B C Segregate from Incompatible Materials B->C D Collect in Labeled, Sealed Hazardous Waste Container C->D E Store in Designated Hazardous Waste Accumulation Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Pickup by Licensed Waste Contractor F->G H Complete All Waste Manifest Documentation G->H I Proper Final Disposal (Incineration/Landfill) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tetrabenzyl pyrophosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrabenzyl Pyrophosphate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like this compound. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to foster a secure research environment.

Chemical Profile and Hazards

This compound is an organic phosphate (B84403) compound utilized in various chemical syntheses. It is classified as a corrosive solid that can cause severe skin burns and eye damage.[1] Upon thermal decomposition, it can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and oxides of phosphorus.[1][2]

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Corrosion/IrritationCategory 1B: Causes severe skin burns and eye damage.[1]GHS05Danger
Serious Eye Damage/IrritationCategory 1: Causes serious eye damage.[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for handling this compound. Inappropriate PPE use is a major factor in exposure to organophosphates.[3][4]

Body PartRecommended ProtectionSpecification
Eyes/Face Safety goggles, face shieldTight-sealing safety goggles and a face shield should be worn.[1]
Skin Protective gloves, lab coatWear appropriate protective gloves and clothing to prevent skin exposure.[1]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type P3 (EN 143) respirator cartridge is recommended.
Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidental exposure and maintain the chemical's stability.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[5]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed.[1][5]

  • The recommended storage temperature is -20°C.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Emergency Procedures

Immediate and appropriate action is vital in the event of an emergency.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
Skin Contact Take off immediately all contaminated clothing.[1] Rinse skin with water/shower.[1] Wash off immediately with soap and plenty of water.[1] Seek immediate medical attention.[1]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[1] Do not use mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[1]
Ingestion Rinse mouth.[1] DO NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Spill Response Workflow

A systematic approach to spill management is essential to ensure safety and minimize environmental contamination. The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow Workflow for this compound Spill Response A Spill Occurs B Assess the Situation (Size and Immediate Hazard) A->B C Evacuate Immediate Area Alert Others B->C D Don Appropriate PPE C->D E Contain the Spill (Use inert absorbent material) D->E F Clean Up Spill (Sweep up and shovel into suitable containers) E->F G Decontaminate the Area F->G H Dispose of Waste (Follow institutional and local regulations) G->H I Report the Incident H->I

Caption: Logical workflow for handling a this compound spill.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Product Disposal: Dispose of contents and container to an approved waste disposal plant.[1] It is the responsibility of the waste generator to comply with all federal, state, and local regulations. One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

  • Container Disposal: Handle uncleaned containers in the same manner as the product itself.[6] Do not reuse empty containers.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their work environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.